N-Decanoyl-DL-homoserine lactone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-(2-oxooxolan-3-yl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWZKDULKILUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469949 | |
| Record name | N-Decanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106983-36-2 | |
| Record name | N-Decanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of N-Decanoyl-DL-homoserine lactone in Bacterial Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small, diffusible signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary class of autoinducers. N-Decanoyl-DL-homoserine lactone (C10-HSL) is a specific AHL that plays a crucial role in regulating a variety of physiological processes, including virulence factor production, biofilm formation, and motility in several bacterial species. Understanding the intricacies of C10-HSL-mediated quorum sensing is paramount for the development of novel anti-virulence strategies to combat bacterial infections. This technical guide provides an in-depth overview of the role of C10-HSL in quorum sensing, complete with quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Concepts in this compound Mediated Quorum Sensing
The canonical quorum-sensing circuit involving C10-HSL is best exemplified by the CviI/CviR system in Chromobacterium violaceum. This system, homologous to the LuxI/LuxR system in Vibrio fischeri, operates on a positive feedback loop.
-
CviI Synthase: The enzyme CviI is responsible for the synthesis of C10-HSL.
-
CviR Receptor: CviR is an intracellular receptor and transcriptional regulator. In the absence of C10-HSL, CviR is typically in an inactive state.
-
Autoinduction: As the bacterial population density increases, the extracellular concentration of C10-HSL rises. Once a threshold concentration is reached, C10-HSL diffuses back into the cells and binds to the CviR receptor.
-
Transcriptional Regulation: The C10-HSL-CviR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. One of the key targets is the cviI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.
This coordinated gene expression leads to the production of various phenotypes, most notably the purple pigment violacein (B1683560) in C. violaceum, which serves as a convenient reporter for QS activity.
Quantitative Data on the Effects of this compound
The biological effects of C10-HSL are concentration-dependent. The following tables summarize key quantitative data from various studies.
| Organism | Phenotype Affected | C10-HSL Concentration | Observed Effect |
| Vibrio alginolyticus | Biofilm Formation | 10 µmol/L | Significant increase in biofilm formation[1] |
| Vibrio alginolyticus | Biofilm Formation | 20 µmol/L | Significant increase in biofilm formation[1] |
| Vibrio alginolyticus | Biofilm Formation | 1 µmol/L | Significant decrease in biofilm formation in strain N°24[1] |
| Acinetobacter nosocomialis | Biofilm Formation | 40 µM | Enhanced biofilm formation |
| Pseudomonas aeruginosa | Biofilm Formation | 200 µmol/L (Y0-C10-HSL analog) | 38.5% decrease in biofilm formation |
| Pseudomonas aeruginosa | Exopolysaccharide Production | 200 µmol/L (Y0-C10-HSL analog) | 29.3% decrease in exopolysaccharide production |
| Gene Category | Gene Name | Log2 Fold Change (Treatment with 200 µmol/L Y0-C10-HSL) | Function |
| Quorum Sensing | lasI | -1.58 | Autoinducer synthase |
| Quorum Sensing | lasR | -1.23 | Transcriptional regulator |
| Quorum Sensing | rhlI | -1.89 | Autoinducer synthase |
| Quorum Sensing | rhlR | -1.54 | Transcriptional regulator |
| Biofilm Formation | pelA | -2.15 | Pellicle biosynthesis |
| Biofilm Formation | pslA | -1.98 | Polysaccharide synthesis |
| Motility | flgB | -1.76 | Flagellar basal body component |
| Motility | motA | -1.65 | Flagellar motor protein |
Signaling Pathways and Experimental Workflows
This compound Mediated Quorum Sensing in Chromobacterium violaceum
Caption: CviI/R quorum sensing circuit in C. violaceum.
Experimental Workflow for Quantifying Violacein Inhibition
Caption: Workflow for violacein inhibition assay.
Experimental Protocols
Protocol 1: Quantification of Violacein Inhibition
This protocol is adapted from established methods for assessing the anti-quorum sensing activity of test compounds by measuring the inhibition of violacein production in Chromobacterium violaceum.[2][3][4]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or CV026 biosensor strain)
-
Luria-Bertani (LB) broth
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
DMSO (Dimethyl sulfoxide)
-
Microplate spectrophotometer
Procedure:
-
Culture Preparation: Inoculate 5 mL of LB broth with a single colony of C. violaceum and incubate overnight at 30°C with shaking.
-
Plate Setup: The following day, dilute the overnight culture 1:100 in fresh LB broth. Aliquot 180 µL of the diluted culture into the wells of a 96-well plate.
-
Compound Addition: Add 20 µL of the test compound at various concentrations to the designated wells. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking.
-
Violacein Extraction:
-
After incubation, centrifuge the microplate to pellet the bacterial cells.
-
Carefully remove the supernatant.
-
Add 200 µL of DMSO to each well to solubilize the violacein from the cell pellet.
-
Resuspend the pellet thoroughly by pipetting.
-
-
Quantification:
-
Measure the absorbance of the DMSO-violacein solution at 585 nm using a microplate spectrophotometer.
-
Measure the optical density at 600 nm (OD600) before violacein extraction to assess bacterial growth. This is crucial to ensure that the observed inhibition of violacein production is not due to bactericidal or bacteriostatic effects of the test compound.
-
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the positive control (untreated bacteria).
Protocol 2: Biofilm Formation Assay (Crystal Violet Method)
This protocol provides a method to quantify the effect of C10-HSL or its analogs on biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Vibrio alginolyticus)
-
Appropriate growth medium (e.g., LB broth, TSB)
-
96-well polystyrene microtiter plates
-
C10-HSL or test compounds
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Culture Preparation and Inoculation: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a starting OD600 of approximately 0.05 in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Treatment: Add C10-HSL or test compounds at desired concentrations to the wells. Include untreated controls.
-
Incubation: Incubate the plate statically at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Destaining and Solubilization: Discard the crystal violet solution and wash the wells three times with PBS. Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance at 590 nm using a microplate spectrophotometer. The absorbance is proportional to the amount of biofilm formed.
Conclusion
This compound is a key signaling molecule in the quorum-sensing networks of various Gram-negative bacteria. Its role in regulating virulence, biofilm formation, and other collective behaviors makes it and its cognate receptor, CviR, attractive targets for the development of novel anti-infective therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further investigate the intricacies of C10-HSL-mediated quorum sensing and to screen for potent inhibitors of this critical bacterial communication system. Future research focused on elucidating the precise binding kinetics of C10-HSL with its receptors and expanding the understanding of its regulatory network will be instrumental in translating this fundamental knowledge into clinical applications.
References
The Advent of a Quorum Sensing Signal: A Technical History of N-Decanoyl-DL-homoserine lactone
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbial communication, small molecules orchestrate complex collective behaviors. Among these, the N-acyl-homoserine lactones (AHLs) stand out as a prominent class of signaling molecules in Gram-negative bacteria, governing processes from biofilm formation to virulence. This technical guide delves into the discovery and history of a key member of this family, N-Decanoyl-DL-homoserine lactone (C10-HSL). Primarily associated with the bacterium Chromobacterium violaceum, the study of C10-HSL has provided profound insights into the mechanisms of quorum sensing and opened avenues for the development of novel anti-infective therapies. This document will provide a detailed account of its discovery, the experimental protocols that defined its function, and its role in bacterial signaling pathways.
The Dawn of Quorum Sensing and the Search for Signals
The concept of quorum sensing, where bacteria coordinate gene expression in a cell-density-dependent manner, was first recognized through studies of bioluminescence in the marine bacterium Vibrio fischeri in the late 1960s and early 1970s. This led to the identification of the first AHL, N-(3-oxohexanoyl)-L-homoserine lactone. Following this seminal discovery, researchers began to explore other bacterial species for similar communication systems.
Chromobacterium violaceum, a Gram-negative bacterium known for producing the vibrant purple pigment violacein (B1683560), emerged as a model organism for studying AHL-mediated quorum sensing. The production of violacein was observed to be a regulated process, hinting at a sophisticated underlying control mechanism.
The Discovery of N-Decanoyl-homoserine lactone in Chromobacterium violaceum
While early work on Chromobacterium violaceum strain ATCC 31532 in 1997 by McClean and colleagues identified N-hexanoyl-L-homoserine lactone (C6-HSL) as the primary signaling molecule, subsequent research on a different strain, ATCC 12472, revealed a more complex picture.[1][2][3]
In 2008, Morohoshi and his team reported that C. violaceum ATCC 12472 produces several AHLs.[4][5] Their work demonstrated that while N-(3-hydroxydecanoyl)-L-homoserine lactone was the dominant AHL produced by this strain, N-decanoyl-L-homoserine lactone (C10-HSL) was a potent inducer of violacein production in an AHL-deficient mutant strain they developed, VIR07.[4][6] This highlighted the biological significance of C10-HSL in controlling gene expression in this bacterium.
The discovery hinged on the creation of a biosensor strain, a mutant incapable of producing its own AHLs but retaining the ability to respond to exogenous signals. This allowed for the specific detection and characterization of the signaling molecules present in the wild-type strain's supernatant.
The CviI/R Signaling Pathway in Chromobacterium violaceum
The quorum-sensing system in Chromobacterium violaceum ATCC 12472 is orchestrated by two key proteins: CviI and CviR, which are homologous to the LuxI and LuxR proteins of Vibrio fischeri.
-
CviI: This protein is the autoinducer synthase, responsible for the synthesis of N-decanoyl-L-homoserine lactone (C10-HSL).
-
CviR: This protein is a transcriptional regulator. In the absence of C10-HSL, CviR is inactive.
As the bacterial population density increases, the concentration of C10-HSL in the environment surpasses a threshold. This allows C10-HSL to diffuse back into the bacterial cells and bind to the CviR protein. The C10-HSL/CviR complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event activates the transcription of these genes, leading to the production of various factors, including the pigment violacein.
Experimental Protocols
The identification and characterization of this compound relied on a combination of microbiological, chromatographic, and spectroscopic techniques.
General Workflow for AHL Identification
The overall process for identifying C10-HSL from C. violaceum culture supernatants involved several key steps.
Detailed Methodologies
a) Bacterial Strains and Culture Conditions:
-
Chromobacterium violaceum ATCC 12472 (wild-type) and its AHL-deficient mutant (e.g., VIR07) were used.
-
Bacteria were typically grown in Luria-Bertani (LB) broth or agar (B569324) at 28-30°C.
b) Extraction of AHLs from Culture Supernatants:
-
C. violaceum was grown to a high cell density in liquid culture.
-
The culture was centrifuged to pellet the bacterial cells.
-
The supernatant was collected and extracted twice with an equal volume of acidified ethyl acetate.
-
The organic phases were pooled and dried over anhydrous sodium sulfate.
-
The solvent was removed under reduced pressure using a rotary evaporator to yield a crude extract containing the AHLs.
c) Thin-Layer Chromatography (TLC) Bioassay:
-
The crude extract was resuspended in a small volume of a suitable solvent (e.g., ethyl acetate) and spotted onto a C18 reverse-phase TLC plate.
-
Synthetic AHL standards of different acyl chain lengths were also spotted on the same plate for comparison.
-
The plate was developed using a mobile phase, typically a mixture of methanol (B129727) and water (e.g., 60:40 v/v).[7]
-
After development, the plate was thoroughly dried.
-
The TLC plate was then overlaid with a thin layer of agar containing the AHL biosensor strain (e.g., C. violaceum VIR07) and a chromogenic substrate if necessary (e.g., for β-galactosidase-based reporters).
-
The plate was incubated until pigment production (or another reporter signal) was observed in the biosensor strain at locations corresponding to the migration of active AHLs. The position of the spot from the bacterial extract could then be compared to the positions of the synthetic standards to tentatively identify the AHL.
d) High-Performance Liquid Chromatography (HPLC):
For purification and quantification, the crude extract was subjected to reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water was commonly used.
-
Detection: Fractions were collected and tested for activity using the bioassay. The retention time of the active fraction was compared to that of a synthetic N-decanoyl-L-homoserine lactone standard.
e) Mass Spectrometry (MS):
To confirm the identity of the purified active compound, mass spectrometry was employed.
-
Technique: Electron Impact (EI)-MS or Electrospray Ionization (ESI)-MS.
-
Analysis: The mass spectrum of the purified compound was compared to the spectrum of a synthetic N-decanoyl-L-homoserine lactone standard. The characteristic fragmentation pattern, including the presence of a fragment ion corresponding to the homoserine lactone ring, provided definitive structural confirmation.
f) Synthesis of N-Decanoyl-L-homoserine lactone:
A common method for the synthesis of N-acyl-homoserine lactones involves the acylation of L-homoserine lactone.
-
L-homoserine lactone hydrobromide is dissolved in a suitable solvent such as dichloromethane.
-
A base (e.g., triethylamine) is added to neutralize the hydrobromide.
-
Decanoyl chloride is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for several hours.
-
The product is then purified by column chromatography.
Quantitative Data
The biological activity of N-decanoyl-L-homoserine lactone is highly dependent on its concentration. The following table summarizes representative quantitative data related to its activity.
| Parameter | Value | Organism/System | Reference |
| Minimal concentration for violacein induction in C. violaceum VIR07 | ~10 nM | C. violaceum | Morohoshi et al., 2008 |
| Concentration for 50% inhibition of violacein production in C. violaceum CV026 (induced by C6-HSL) | ~1 µM | C. violaceum | McClean et al., 1997[1] |
Conclusion
The discovery and characterization of this compound have been instrumental in advancing our understanding of quorum sensing in Chromobacterium violaceum and in the broader context of bacterial communication. The development of sophisticated bioassays and analytical techniques has allowed for the precise identification and quantification of this signaling molecule. For researchers and professionals in drug development, the CviI/R system and its signaling molecule, C10-HSL, represent a valuable target for the design of novel anti-virulence strategies that disrupt bacterial communication without exerting selective pressure for resistance. The continued exploration of this and other quorum sensing systems will undoubtedly uncover new principles of microbial interaction and provide innovative solutions to combat bacterial infections.
References
- 1. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. N-acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
The Core of Quorum Sensing: A Technical Guide to N-Decanoyl-DL-homoserine Lactone Biosynthesis in Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a cell-to-cell communication mechanism employed by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. This process orchestrates a variety of collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. Among the diverse array of AHLs, N-decanoyl-DL-homoserine lactone (C10-HSL) plays a crucial role in the lifecycle of several pathogenic and non-pathogenic bacteria. Understanding the biosynthesis of C10-HSL is paramount for the development of novel anti-virulence therapies that disrupt bacterial communication. This technical guide provides a comprehensive overview of the C10-HSL biosynthesis pathway, its genetic regulation, quantitative aspects of its production, and detailed experimental protocols for its study.
The Core Biosynthesis Pathway
The synthesis of C10-HSL, like other AHLs, is catalyzed by a member of the LuxI family of AHL synthases. The biosynthesis is a two-step enzymatic process that utilizes two primary substrates: S-adenosyl-L-methionine (SAM) and a 10-carbon acyl chain attached to either an acyl carrier protein (ACP) or a coenzyme A (CoA) molecule, typically decanoyl-ACP or decanoyl-CoA.
The reaction mechanism proceeds as follows:
-
Acylation: The LuxI-type synthase first binds to the decanoyl-ACP or decanoyl-CoA substrate. The α-amino group of SAM then performs a nucleophilic attack on the carbonyl carbon of the decanoyl group. This results in the formation of a decanoyl-SAM intermediate and the release of holo-ACP or CoA.
-
Lactonization: In the second step, an intramolecular cyclization occurs. The carboxylate group of the SAM moiety in the intermediate attacks the γ-carbon of the methionine portion, leading to the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and a proton.
The specificity of the synthase for the length of the acyl chain is a key determinant of the AHL profile produced by a particular bacterium. Several bacterial species are known to produce C10-HSL, including members of the genera Burkholderia and Chromobacterium.[1][2]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Functions of N-decanoyl-L-Homoserine Lactone (C10-HSL)
Abstract
N-decanoyl-L-Homoserine lactone (C10-HSL) is a key signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, C10-HSL plays a pivotal role in regulating a wide array of biological processes. This technical guide provides a comprehensive overview of the core biological functions of C10-HSL, with a focus on its involvement in bacterial communication, virulence, biofilm formation, and its interactions with eukaryotic hosts. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecular mechanisms governed by C10-HSL and the experimental methodologies used to study them.
Introduction to N-decanoyl-L-Homoserine Lactone (C10-HSL)
N-decanoyl-L-Homoserine lactone is a small, diffusible signaling molecule that is integral to quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] The structure of C10-HSL consists of a homoserine lactone ring attached to a ten-carbon acyl chain. This specific acyl chain length is a key determinant of its biological activity and specificity for its cognate receptor proteins. C10-HSL and its derivatives, such as 3-oxo-C10-HSL, are produced by a variety of bacteria, including species of Pseudomonas, Burkholderia, and Vibrio.[2][3] The regulation of virulence and exoproteases are among the significant applications of this molecule.[1]
Core Biological Functions in Bacteria
Quorum Sensing
C10-HSL is a central component of the LuxI/LuxR-type quorum sensing systems. In this canonical pathway, a LuxI-family synthase produces C10-HSL. As the bacterial population density increases, the extracellular concentration of C10-HSL rises. Upon reaching a threshold concentration, C10-HSL diffuses back into the bacterial cells and binds to its cognate LuxR-type transcriptional regulator. This complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This regulatory circuit allows for the coordinated expression of genes involved in various collective behaviors.
Regulation of Virulence Factors
The production of numerous virulence factors in pathogenic bacteria is under the control of C10-HSL-mediated quorum sensing. This coordinated expression of virulence allows bacteria to overwhelm host defenses and establish an infection. In Pseudomonas aeruginosa, for instance, the quorum sensing hierarchy involves multiple AHLs, and while 3-oxo-C12-HSL and C4-HSL are predominant, other AHLs like 3-oxo-C10-HSL are also detected and contribute to the regulation of virulence genes.[3][4] These genes encode for proteases, elastases, exotoxins, and pigments like pyocyanin, all of which are crucial for pathogenesis.[5]
Biofilm Formation and Motility
Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and host immune responses. C10-HSL and its derivatives have been shown to play a significant role in the development and maturation of biofilms. For example, in Vibrio alginolyticus, exogenous 3-oxo-C10-HSL can induce or enhance biofilm formation in a concentration-dependent manner.[6] Interestingly, moderate concentrations (10-20 µM) promote biofilm formation, while higher concentrations (40-100 µM) can be inhibitory.[6] In Pseudomonas aeruginosa, QS inhibitors that antagonize C10-HSL signaling have been shown to effectively inhibit biofilm formation and disperse pre-formed biofilms.[7][8] C10-HSL also influences bacterial motility, a key factor in surface colonization and the initial stages of biofilm formation.
Cross-Kingdom Signaling: Interactions with Eukaryotic Hosts
C10-HSL can also modulate the physiology of eukaryotic hosts, a phenomenon known as cross-kingdom signaling. These interactions can influence host immune responses and cellular behavior.
Immunomodulatory Effects in Mammalian Cells
C10-HSL and its analogs can exert both pro- and anti-inflammatory effects on mammalian immune cells. For instance, 3-oxo-C10-HSL has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophages.[9][10] This is achieved by decreasing the mRNA and protein levels of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and MCP-1 in a dose-dependent manner.[9][10] The underlying mechanism involves the inhibition of the NF-κB signaling pathway.[9][10]
Interactions with Plants
C10-HSL also has significant effects on plant physiology, demonstrating a complex interplay between bacteria and plants. In Arabidopsis thaliana, C10-HSL has been shown to inhibit primary root growth while promoting the formation of lateral roots and root hairs.[11][12][13] This effect is concentration-dependent.[11] The signaling cascade initiated by C10-HSL in Arabidopsis roots involves an increase in cytosolic free Ca²⁺, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase 6 (MPK6), ultimately leading to the production of nitric oxide (NO).[11]
Quantitative Data Summary
The biological effects of C10-HSL and its derivatives are often concentration-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Dose-Dependent Effects of C10-HSL and 3-oxo-C10-HSL on Biofilm Formation
| Organism | Compound | Concentration | Effect on Biofilm Formation | Reference |
| Vibrio alginolyticus | 3-oxo-C10-HSL | 10 µM | Induction/Enhancement | [6] |
| Vibrio alginolyticus | 3-oxo-C10-HSL | 20 µM | Induction/Enhancement | [6] |
| Vibrio alginolyticus | 3-oxo-C10-HSL | 40 µM | Inhibition | [6] |
| Vibrio alginolyticus | 3-oxo-C10-HSL | 100 µM | Inhibition | [6] |
| Pseudomonas aeruginosa | L-HSL (C10-HSL analog) | 100 µM | Significant Reduction | [8] |
| Pseudomonas aeruginosa | L-HSL (C10-HSL analog) | 200 µM | ~36.71% Decrease | [8] |
Table 2: Effects of C10-HSL on Plant Root Morphology
| Plant Species | Compound | Concentration | Effect | Reference |
| Arabidopsis thaliana | C10-HSL | 10 nM - 1 µM | Reduced primary root growth, promoted lateral root formation | [11] |
| Arabidopsis thaliana | C10-HSL | 30 µM | 74% reduction in primary root length, 3.5-fold increase in lateral root formation | [11] |
Table 3: Immunomodulatory Effects of 3-oxo-C10-HSL on Macrophages
| Cell Line | Treatment | Concentration | Effect on Pro-inflammatory Cytokines (mRNA/protein) | Reference |
| RAW264.7 | 3-oxo-C10-HSL + LPS | Dose-dependent | Decrease in IL-6, IL-1β, TNF-α, MCP-1 | [9][10] |
| RAW264.7 | 3-oxo-C10-HSL + LPS | 25 µmol/L | Inhibition of NF-κBp65 phosphorylation | [9][10] |
Experimental Protocols
Studying the biological functions of C10-HSL requires a range of specialized experimental techniques. Below are detailed methodologies for key experiments.
Extraction and Quantification of C10-HSL
This protocol outlines the general steps for extracting AHLs from bacterial cultures and quantifying them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Culture Growth and Supernatant Collection: Grow the bacterial strain of interest to the desired growth phase (e.g., late logarithmic or stationary phase). Pellet the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) and collect the cell-free supernatant.
-
Extraction: Acidify the supernatant to pH 2-3 with an appropriate acid (e.g., HCl). Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent, typically acidified ethyl acetate. Mix vigorously and allow the phases to separate. Repeat the extraction two to three times.
-
Solvent Evaporation: Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen gas.
-
Reconstitution: Resuspend the dried extract in a small, known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol (B129727) or acetonitrile).
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separation is typically achieved on a C18 reverse-phase column. Detection and quantification are performed using multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for C10-HSL.[3][14]
-
Quantification: Generate a standard curve using known concentrations of synthetic C10-HSL to accurately quantify the amount in the bacterial extract.[3][14]
AHL Reporter Gene Bioassay
AHL reporter gene bioassays are used to detect and semi-quantify AHLs based on the activation of a reporter gene (e.g., lacZ, lux, or gfp) in a bacterial strain that is engineered to respond to specific AHLs.
Methodology:
-
Reporter Strain Preparation: Use a reporter strain that contains a LuxR homolog that responds to C10-HSL and a promoter responsive to the C10-HSL-LuxR complex fused to a reporter gene. A common example is Agrobacterium tumefaciens NTL4(pCF218)(pCF372), which produces β-galactosidase in response to a range of AHLs.[15]
-
Assay Plate Preparation: Prepare an agar (B569324) plate containing the appropriate growth medium for the reporter strain. For lacZ-based reporters, include a chromogenic substrate like X-Gal in the medium.
-
Sample Application: Spot the bacterial extract or the pure compound onto the surface of the agar plate.
-
Overlay with Reporter Strain: Overlay the plate with a soft agar suspension of the reporter strain.
-
Incubation: Incubate the plate at the optimal temperature for the reporter strain (e.g., 30°C) for 16-24 hours.
-
Detection and Quantification: A colored (e.g., blue for lacZ/X-Gal) or luminescent zone will appear around the spot if C10-HSL is present. The size or intensity of the zone can be used for semi-quantification by comparing it to zones produced by known concentrations of synthetic C10-HSL.[16] For more quantitative results, a liquid culture-based assay can be performed, and the reporter gene expression (e.g., β-galactosidase activity or luminescence) can be measured using a plate reader.[15][17]
Conclusion and Future Directions
N-decanoyl-L-Homoserine lactone is a multifaceted signaling molecule with profound implications for bacterial pathogenesis and inter-kingdom interactions. Its role in regulating virulence and biofilm formation makes it a prime target for the development of novel anti-virulence therapies, such as quorum quenching inhibitors. Furthermore, its ability to modulate host immune and physiological responses opens up new avenues for understanding and potentially manipulating host-pathogen interactions. Future research should focus on elucidating the precise molecular targets of C10-HSL in eukaryotic cells and further exploring the diversity and specificity of C10-HSL-based signaling systems in different bacterial species. Such knowledge will be invaluable for the development of targeted therapeutic strategies to combat bacterial infections and for applications in agriculture to promote plant health.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quorum Signaling Molecules: Interactions Between Plants and Associated Pathogens | MDPI [mdpi.com]
- 3. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular messengers involved in the inhibition of the Arabidopsis primary root growth by bacterial quorum-sensing signal N-decanoyl-L-homoserine lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Quorum Sensing Molecules in Bacterial–Plant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Quorum Sensing Molecules on Plant Growth and Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 15. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
N-Decanoyl-DL-homoserine Lactone: A Technical Guide to its Role in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Decanoyl-DL-homoserine lactone (C10-HSL), a key signaling molecule in bacterial quorum sensing. The document details its biochemical properties, its intricate role in regulating gene expression, particularly in pathogenic bacteria, and the experimental methodologies used for its study.
Introduction to this compound (C10-HSL)
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are integral to quorum sensing, a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[2] This coordinated behavior enables bacteria to function as multicellular organisms, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance.[2][3] C10-HSL is characterized by a homoserine lactone ring N-acylated with a ten-carbon acyl chain.[4]
Physicochemical Properties and Synthesis
This compound is a small, diffusible molecule with the chemical formula C₁₄H₂₅NO₃ and a molecular weight of 255.35 g/mol .[1]
Synthesis: The chemical synthesis of N-decanoyl-L-homoserine lactone can be achieved through the amide coupling of L-homoserine lactone with decanoic acid. A common laboratory-scale synthesis involves the reaction of decanoic acid with L-homoserine lactone hydrobromide in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) in a solvent like dichloromethane (B109758) (DCM).[5]
Role in Quorum Sensing and Gene Expression
In many Gram-negative bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa, C10-HSL and other AHLs act as autoinducers.[6] The general mechanism involves the synthesis of AHLs by a LuxI-type synthase. As the bacterial population density increases, the extracellular concentration of AHLs rises. Upon reaching a threshold concentration, these molecules diffuse back into the cells and bind to their cognate cytoplasmic receptor, a LuxR-type transcriptional regulator.[2]
In P. aeruginosa, the primary receptor for long-chain AHLs, including a close analog of C10-HSL, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), is the transcriptional activator LasR.[5][7] The binding of the AHL to LasR induces a conformational change, leading to the dimerization and activation of the protein.[5] The activated LasR dimer then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby modulating their transcription.[8][9] While 3O-C12-HSL is the cognate autoinducer for LasR, studies have shown that LasR can also be activated by other long-chain AHLs, including C10-HSL.[10]
Signaling Pathway of C10-HSL in Pseudomonas aeruginosa
The signaling cascade initiated by C10-HSL and its analogs in P. aeruginosa is a hierarchical system that controls the expression of a large number of genes, many of which are associated with virulence. The Las system, regulated by LasR, is at the top of this hierarchy and influences other quorum-sensing systems, such as the Rhl system.[11]
Quantitative Data on Gene Regulation
The activation of the LasR receptor by C10-HSL and its analogs leads to significant changes in the expression of numerous genes. The following table summarizes the quantitative impact on the expression of key virulence-related genes in Pseudomonas aeruginosa.
| Gene | Protein Product | Function | Fold Change in Expression | Reference |
| lasB | Elastase B | Tissue damage, evasion of host immune response | Upregulated | [5] |
| aprA | Alkaline Protease | Degradation of host proteins | Downregulated in ΔlasR mutant | [12] |
| rhlI | C4-HSL synthase | Synthesis of another quorum sensing signal | Upregulated | [13] |
| rhlR | RhlR transcriptional regulator | Regulation of the Rhl quorum sensing system | Upregulated | [13] |
| pqsA | PQS biosynthesis protein | Synthesis of the Pseudomonas Quinolone Signal | Upregulated in ΔlasR mutant under low phosphate | [12] |
| pqsR | PQS receptor | Regulation of the PQS quorum sensing system | Upregulated in ΔlasR mutant under low phosphate | [12] |
| phzA | Phenazine biosynthesis protein | Production of pyocyanin (B1662382) (virulence factor) | Upregulated in ΔlasR mutant under low phosphate | [12] |
Experimental Protocols
The study of this compound and its role in gene expression involves a variety of experimental techniques. Detailed methodologies for key experiments are provided below.
Extraction of N-Acyl-Homoserine Lactones from Bacterial Cultures
This protocol describes the extraction of AHLs from bacterial culture supernatants for subsequent analysis.
Materials:
-
Bacterial culture in the stationary phase
-
Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Acetonitrile (ACN)
Procedure:
-
Grow the bacterial culture to the stationary phase.
-
Centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases.
-
Remove the solvent using a rotary evaporator at 40-45°C.
-
Resuspend the dried extract in a small volume of 20% acetonitrile.
-
Store the AHL extract at -20°C until further analysis.[4]
Thin-Layer Chromatography (TLC) for AHL Detection
TLC is a simple and effective method for separating and qualitatively identifying AHLs.
Materials:
-
TLC plate (C18 reversed-phase)
-
AHL extract and standards
-
Developing solvent (e.g., methanol:water mixture)
-
TLC developing chamber
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Soft agar (B569324)
Procedure:
-
Prepare the TLC developing chamber by adding the developing solvent and allowing the atmosphere to saturate.
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Spot a small volume of the AHL extract and known AHL standards onto the origin line.
-
Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Overlay the TLC plate with soft agar containing the AHL biosensor strain and X-gal.
-
Incubate the plate at an appropriate temperature (e.g., 30°C) overnight.
-
The presence of AHLs will be indicated by the appearance of colored spots (e.g., blue for β-galactosidase activity) at positions corresponding to the separated AHLs.[14][15][16][17]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the changes in the expression of specific genes in response to C10-HSL.
Materials:
-
Bacterial cells grown with and without C10-HSL
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for target and reference genes
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from bacterial cells cultured under control and C10-HSL-treated conditions. Ensure high purity and integrity of the RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix. Include a no-template control and a no-reverse-transcriptase control.
-
Real-Time PCR: Perform the real-time PCR reaction in a thermal cycler. The instrument will monitor the fluorescence signal at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a stably expressed reference gene (housekeeping gene). Calculate the relative fold change in gene expression using the ΔΔCt method.[18][19][20][21]
Conclusion
This compound is a pivotal signaling molecule in bacterial communication, playing a critical role in the regulation of a wide array of genes, including those essential for virulence in pathogenic bacteria like Pseudomonas aeruginosa. A thorough understanding of its synthesis, signaling pathways, and the genes it regulates is crucial for the development of novel anti-infective strategies that target quorum sensing, a promising approach to combatting antibiotic resistance. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the multifaceted roles of C10-HSL and other AHLs in bacterial physiology and pathogenesis.
References
- 1. This compound | C14H25NO3 | CID 11644562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acylhomoserine Lactones Antagonize Virulence Gene Expression and Quorum Sensing in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural determinants driving homoserine lactone ligand selection in the Pseudomonas aeruginosa LasR quorum-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonyl Homoserine Lactones Are Tunable Probes to Inhibit the Quorum Sensing Receptor RhlR and Reduce Swarming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 14. iitg.ac.in [iitg.ac.in]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. LabXchange [labxchange.org]
- 17. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 18. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Real-Time qRT-PCR [ncbi.nlm.nih.gov]
- 21. A Basic Guide to Real Time PCR in Microbial Diagnostics: Definitions, Parameters, and Everything - PMC [pmc.ncbi.nlm.nih.gov]
The Structure and Function of N-Decanoyl-DL-homoserine lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a mechanism of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner.[1] This process regulates a variety of physiological activities, including biofilm formation, virulence factor production, and antibiotic resistance. N-Decanoyl-DL-homoserine lactone (C10-HSL) is a member of the AHL family characterized by a 10-carbon acyl chain. This technical guide provides a comprehensive overview of the structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound consists of a homoserine lactone ring N-acylated with a decanoic acid tail. The chemical structure and key identifiers are provided below.
Chemical Structure:
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅NO₃ | [2] |
| Molecular Weight | 255.35 g/mol | [2][3] |
| IUPAC Name | N-(2-oxooxolan-3-yl)decanamide | [3] |
| CAS Number | 106983-36-2 | [2][3] |
| Melting Point | 111-114 °C | [4] |
| Solubility | Soluble in ethanol (B145695) (~5 mg/ml), DMSO (~20 mg/ml), DMF (~30 mg/ml), and water (10 mg/ml at 25°C). |
Biological Activity
This compound is a signaling molecule primarily involved in bacterial quorum sensing. Its biological activity is concentration-dependent and can influence various cellular processes in both prokaryotic and eukaryotic organisms.
Table 2: Biological Activity of this compound
| Biological Process | Organism/System | Observed Effect | Concentration | Reference |
| Quorum Sensing | Chromobacterium violaceum | Inhibition of violacein (B1683560) production | 1 mg/mL | [5] |
| Root Growth | Arabidopsis thaliana | Inhibition of primary root growth | 0-75 µM | [6] |
Signaling Pathway
The canonical signaling pathway for N-acyl homoserine lactones involves the LuxI/LuxR-type quorum sensing system. A LuxI-family synthase produces the AHL, which diffuses across the bacterial cell membrane. At a threshold concentration, the AHL binds to its cognate LuxR-family transcriptional regulator, inducing a conformational change that promotes dimerization and binding to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription.[8]
Caption: General signaling pathway of N-acyl homoserine lactone-mediated quorum sensing.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-acyl homoserine lactones involves the coupling of the corresponding fatty acid with L-homoserine lactone.[9]
Materials:
-
Decanoic acid
-
L-homoserine lactone hydrobromide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
5% HCl aqueous solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve decanoic acid and L-homoserine lactone hydrobromide in dichloromethane.
-
Add DMAP to the solution and stir for 15 minutes at room temperature.
-
Add EDC (or DCC) dropwise to the reaction mixture.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Wash the reaction mixture with 5% aqueous HCl solution and extract with ethyl acetate.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/MeOH).[9]
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This assay utilizes a mutant strain of C. violaceum (e.g., CV026) that is unable to produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs. Putative quorum sensing inhibitors can be tested for their ability to antagonize this response.
Materials:
-
Chromobacterium violaceum indicator strain (e.g., CV026)
-
Luria-Bertani (LB) agar (B569324) and broth
-
Exogenous N-hexanoyl-L-homoserine lactone (C6-HSL)
-
This compound (as a potential inhibitor)
-
Sterile petri dishes and soft agar
Procedure:
-
Prepare a lawn of the C. violaceum indicator strain on an LB agar plate.
-
Prepare LB soft agar and allow it to cool to approximately 45°C.
-
Add a sub-threshold concentration of C6-HSL to the soft agar to induce violacein production.
-
Inoculate the soft agar with the indicator strain.
-
Pour the soft agar overlay onto the prepared LB agar plates.
-
Spot different concentrations of this compound onto the surface of the soft agar.
-
Incubate the plates overnight at 30°C.
-
Observe for zones of inhibition of violacein production around the spots of the test compound. A clear zone with bacterial growth indicates quorum sensing inhibition, while a clear zone with no growth indicates antimicrobial activity.[5]
Experimental Workflows
Screening for Quorum Sensing Inhibitors
The following diagram illustrates a typical workflow for screening and identifying novel quorum sensing inhibitors from a compound library.
Caption: A generalized workflow for the discovery of quorum sensing inhibitors.
Virtual Screening for Quorum Sensing Inhibitors
Computational methods are increasingly used to identify potential quorum sensing inhibitors. The following diagram outlines a typical in silico screening workflow.
Caption: Workflow for virtual screening of potential quorum sensing inhibitors.
Conclusion
This compound is a key signaling molecule in bacterial quorum sensing. Its well-defined structure and role in regulating microbial group behaviors make it an important subject of study for researchers in microbiology, chemical biology, and drug development. The methodologies and data presented in this guide provide a foundation for further investigation into the biological functions of this compound and the development of novel strategies to modulate bacterial communication.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C14H25NO3 | CID 11644562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
N-Decanoyl-DL-homoserine Lactone: A Comprehensive Technical Guide on its Role in Bacterial Communication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Decanoyl-DL-homoserine lactone (C10-HSL) is a pivotal signaling molecule within the quorum sensing (QS) networks of numerous bacterial species. As a member of the N-acyl-homoserine lactone (AHL) family, C10-HSL plays a crucial role in regulating a diverse array of physiological processes, including biofilm formation, virulence factor production, and motility. This in-depth technical guide provides a comprehensive overview of C10-HSL across different bacterial species, with a focus on its production, the intricate signaling pathways it governs, and the detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and manipulate bacterial communication for therapeutic and biotechnological applications.
Introduction to this compound and Quorum Sensing
Quorum sensing is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter their gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. These molecules consist of a conserved homoserine lactone ring linked to an acyl chain of variable length and modification.
This compound (C10-HSL) is an AHL with a 10-carbon acyl chain. Its synthesis is typically catalyzed by a LuxI-family synthase, and it is recognized by a cognate LuxR-family transcriptional regulator. The binding of C10-HSL to its receptor often leads to the activation or repression of a suite of target genes, enabling the bacterial population to coordinate complex behaviors. Understanding the specificity and function of C10-HSL in different bacterial species is critical for the development of targeted anti-quorum sensing strategies to combat bacterial pathogenicity and biofilm formation.
Distribution and Quantitative Production of C10-HSL
The production of C10-HSL has been identified in several bacterial species, often in conjunction with other AHLs. The concentration of C10-HSL can vary significantly depending on the bacterial species, strain, and environmental conditions.
Table 1: Quantitative Production of this compound in Various Bacterial Species
| Bacterial Species | Strain | Growth Conditions | C10-HSL Concentration | Reference |
| Pseudomonas aeruginosa | PAO1 | Luria-Bertani (LB) broth, 37°C, overnight | Not a primary AHL; produces primarily 3-oxo-C12-HSL and C4-HSL. | [1][2][3] |
| Burkholderia cenocepacia | J2315 | Luria-Bertani (LB) broth or synthetic cystic fibrosis sputum medium (SCFM2) | Produces a range of AHLs, with C8-HSL being predominant. C10-HSL is also produced, but at lower concentrations. | [4][5] |
| Yersinia enterocolitica | 8081 | Luria-Bertani (LB) broth, 26°C | Primarily produces shorter-chain AHLs (C6-HSL and 3-oxo-C6-HSL). Longer chain AHLs, including a C10 variant, have been detected but at low levels. | [6][7][8] |
| Acinetobacter baumannii | Various | - | Does not typically produce C10-HSL; its primary AHL is N-(3-hydroxydodecanoyl)-L-homoserine lactone (3-OH-C12-HSL). |
Note: The quantitative data for C10-HSL is often context-dependent and can be influenced by factors such as media composition, temperature, aeration, and growth phase. Many studies focus on the most abundant AHLs, leading to less available quantitative data for minor AHLs like C10-HSL in some species.
Experimental Protocols
The study of C10-HSL involves its extraction from bacterial cultures, followed by sensitive detection and quantification methods. Bioassays are also employed to determine its biological activity.
Extraction of N-Acyl-Homoserine Lactones from Bacterial Supernatants
Objective: To isolate AHLs from bacterial culture medium for subsequent analysis.
Methodology:
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically stationary phase for maximal AHL production).
-
Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.
-
Carefully collect the supernatant.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The extraction should be performed twice.
-
Pool the organic phases.
-
Dry the pooled organic phase over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.
Quantification of C10-HSL by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Objective: To accurately identify and quantify C10-HSL in a complex mixture.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of synthetic C10-HSL of known concentrations in the same solvent as the resuspended extract to generate a calibration curve.
-
Chromatographic Separation:
-
Inject a defined volume of the AHL extract and each standard onto a reverse-phase HPLC column (e.g., C18).
-
Use a binary solvent system for gradient elution. A common mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
The gradient can be programmed, for example, from 5% B to 95% B over 20 minutes to separate AHLs based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
For quantification, use selected ion monitoring (SIM) to detect the protonated molecule [M+H]⁺ of C10-HSL (m/z 284.2).
-
For higher specificity and confirmation, tandem mass spectrometry (MS/MS) can be employed. The characteristic product ion resulting from the fragmentation of the C10-HSL precursor ion is the homoserine lactone ring fragment (m/z 102.1).
-
-
Data Analysis:
-
Integrate the peak area of the C10-HSL ion in the sample chromatogram.
-
Construct a calibration curve by plotting the peak areas of the standards against their known concentrations.
-
Determine the concentration of C10-HSL in the sample by interpolating its peak area on the calibration curve.
-
Bioassay for C10-HSL Detection using Agrobacterium tumefaciens
Objective: To detect the biological activity of C10-HSL using a reporter strain.
Methodology:
-
Plate-Based Assay (Qualitative):
-
Prepare an agar (B569324) plate with a suitable medium (e.g., LB agar).
-
Spot a small volume of the AHL extract or the bacterial culture to be tested onto the surface of the agar.
-
Overlay the plate with a thin layer of soft agar containing the A. tumefaciens reporter strain and a chromogenic substrate for β-galactosidase, such as 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal).
-
Incubate the plate at an appropriate temperature (e.g., 28-30°C).
-
A blue halo around the spot indicates the presence of AHLs. The intensity and size of the halo can provide a semi-quantitative measure of AHL concentration.
-
-
Liquid Culture Assay (Quantitative):
-
Grow the A. tumefaciens reporter strain in liquid medium to a specific optical density.
-
Add different concentrations of the AHL extract or synthetic C10-HSL standards to the reporter culture.
-
Incubate the cultures for a defined period to allow for the induction of β-galactosidase.
-
Measure the β-galactosidase activity using a colorimetric substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG). The absorbance is read spectrophotometrically.
-
Quantify the AHL concentration in the extract by comparing the induced β-galactosidase activity to a standard curve generated with known concentrations of synthetic C10-HSL.
-
Signaling Pathways and Experimental Workflows
The canonical signaling pathway for C10-HSL involves its synthesis by a LuxI homolog and its detection by a LuxR homolog, leading to the regulation of target gene expression.
Caption: A generalized signaling pathway for C10-HSL in Gram-negative bacteria.
Caption: A typical experimental workflow for the analysis of C10-HSL.
Conclusion
This compound is a significant player in the complex language of bacterial communication. While its production is not as widespread or as abundant as some other AHLs, its role in modulating gene expression in specific bacterial species warrants continued investigation. The methodologies outlined in this guide provide a robust framework for the accurate detection, quantification, and functional characterization of C10-HSL. For drug development professionals, a deeper understanding of the C10-HSL signaling pathways offers potential avenues for the design of novel anti-quorum sensing agents that can disrupt bacterial coordination and mitigate virulence. Future research should focus on elucidating the full spectrum of genes regulated by C10-HSL in various pathogens and the environmental cues that modulate its production.
References
- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quorum Sensing in Burkholderia cepacia: Identification of the LuxRI Homologs CepRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic profiling of Burkholderia cenocepacia in synthetic cystic fibrosis sputum medium reveals nutrient environment-specific production of virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Detection of N-(3-oxohexanoyl)-L-homoserine lactone in mice infected with Yersinia enterocolitica serotype O8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yersinia enterocolitica YeO3-R1 | DSM 23247 | BacDiveID:23975 [bacdive.dsmz.de]
Unveiling the Natural Sources of N-Decanoyl-DL-homoserine lactone: A Technical Guide for Researchers
A deep dive into the microbial origins of a key quorum-sensing molecule, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of N-Decanoyl-DL-homoserine lactone (C10-HSL). This document outlines the primary bacterial producers, quantitative data on their production levels, detailed experimental methodologies for extraction and analysis, and the signaling pathways governed by this crucial molecule.
This compound is a member of the N-acyl homoserine lactone (AHL) family, a class of signaling molecules pivotal to bacterial quorum sensing. This cell-to-cell communication mechanism allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as virulence, biofilm formation, and antibiotic production. Understanding the natural sources and signaling cascades of C10-HSL is therefore of paramount importance for the development of novel anti-infective and microbiome-modulating therapeutics.
Key Bacterial Producers of this compound
Current research has identified several key bacterial species as natural producers of N-decanoyl-homoserine lactone. These microorganisms, spanning different ecological niches, utilize C10-HSL to orchestrate collective behaviors. The primary identified sources include:
-
Burkholderia mallei : A pathogenic bacterium and the causative agent of glanders, B. mallei employs a sophisticated quorum-sensing network involving multiple AHLs, including C10-HSL, to regulate its virulence.[1][2]
-
Burkholderia sp. strain C10B : An isolate from dentine caries, this bacterium has been shown to produce a range of AHLs, with C10-HSL being a significant component of its signaling repertoire.
-
Nitrobacter winogradskyi : This nitrifying bacterium, crucial for the nitrogen cycle, produces C10-HSL, suggesting a role for quorum sensing in its metabolic processes and ecological interactions.[3][4][5]
-
Nitrosospira multiformis : Another key player in nitrification, this ammonia-oxidizing bacterium has also been identified as a producer of C10-HSL.[6][7]
Quantitative Analysis of this compound Production
The concentration of N-decanoyl-homoserine lactone produced by these bacteria can vary depending on the species, strain, and culture conditions. While precise quantification for C10-HSL across all mentioned species is an ongoing area of research, studies on related AHLs in these organisms provide valuable insights into their production capacity.
| Bacterial Species | N-Acyl Homoserine Lactone | Concentration (nM) | Culture Conditions | Reference |
| Burkholderia mallei ATCC 23344 | N-octanoyl-homoserine lactone (C8-HSL) | 250 | LB broth with 4% glycerol, buffered with MOPS | [1] |
| Burkholderia mallei ATCC 23344 | N-3-hydroxy-octanoyl-homoserine lactone (3OHC8-HSL) | 30 | LB broth with 4% glycerol, buffered with MOPS | [1] |
| Nitrobacter winogradskyi | N-decanoyl-L-homoserine lactone (C10-HSL) | Detected | Batch and chemostat cultures | [3][4][5] |
| Nitrosospira multiformis | N-decanoyl-L-homoserine lactone (C10-HSL) | Detected | Batch culture | [6][7] |
Note: The concentrations of C8-HSL and 3OHC8-HSL in Burkholderia mallei are provided as a reference for the production levels of AHLs in this species. Further research is needed to quantify the exact concentration of C10-HSL in all the listed bacteria.
Experimental Protocols for Extraction and Quantification
The accurate detection and quantification of N-decanoyl-homoserine lactone from bacterial cultures are critical for studying its biological roles. The most widely employed and robust method involves liquid-liquid extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Extraction of N-Acyl Homoserine Lactones from Bacterial Culture Supernatant
-
Culture Growth and Supernatant Collection:
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase).
-
Centrifuge the culture to pellet the bacterial cells.
-
Carefully collect the supernatant, ensuring minimal disturbance of the cell pellet.
-
-
Liquid-Liquid Extraction:
-
Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., hydrochloric acid) to protonate the AHLs and improve extraction efficiency.
-
Perform a twofold extraction with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Vigorously mix the two phases and then allow them to separate.
-
Collect the organic phase (top layer) after each extraction.
-
-
Drying and Reconstitution:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol (B129727) or acetonitrile).
-
Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Inject the reconstituted extract onto a reverse-phase C18 column.
-
Employ a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small percentage of formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor for the specific precursor-to-product ion transitions for N-decanoyl-homoserine lactone. The precursor ion will be the protonated molecule [M+H]+, and a characteristic product ion resulting from the cleavage of the amide bond is often the lactone ring fragment.
-
-
Quantification:
-
Generate a standard curve using a series of known concentrations of a pure this compound standard.
-
Quantify the amount of C10-HSL in the bacterial extract by comparing its peak area to the standard curve.
-
Signaling Pathways Involving this compound
In Burkholderia mallei, N-decanoyl-homoserine lactone is part of a complex quorum-sensing network that relies on LuxI/LuxR-type regulatory systems. The synthesis of C10-HSL is catalyzed by a LuxI homolog, and its perception is mediated by a cognate LuxR-type transcriptional regulator.
BmaI/BmaR Quorum Sensing Circuit in Burkholderia mallei
The following diagram illustrates the general mechanism of the BmaI/BmaR quorum-sensing system, which is representative of the signaling pathway for C10-HSL in Burkholderia mallei.
Caption: BmaI/BmaR quorum-sensing circuit in Burkholderia mallei.
Experimental Workflow for AHL Identification and Quantification
The logical flow for identifying and quantifying N-decanoyl-homoserine lactone from a bacterial source is depicted in the following workflow diagram.
Caption: Workflow for AHL extraction and quantification.
References
- 1. The Burkholderia mallei BmaR3-BmaI3 Quorum-Sensing System Produces and Responds to N-3-Hydroxy-Octanoyl Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octanoyl-Homoserine Lactone Is the Cognate Signal for Burkholderia mallei BmaR1-BmaI1 Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrite-Oxidizing Bacterium Nitrobacter winogradskyi Produces N-Acyl-Homoserine Lactone Autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrite-Oxidizing Bacterium Nitrobacter winogradskyi Produces N-Acyl-Homoserine Lactone Autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Acyl-Homoserine Lactone Production in Nitrifying Bacteria of the Genera Nitrosospira, Nitrobacter, and Nitrospira Identified via a Survey of Putative Quorum-Sensing Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of N-Decanoyl-DL-homoserine Lactone on Host-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl homoserine lactones (AHLs) are a class of quorum-sensing molecules employed by Gram-negative bacteria to regulate gene expression in a population-density-dependent manner, including the expression of virulence factors. N-decanoyl-DL-homoserine lactone (C10-HSL) is a specific AHL that plays a role in the intricate communication between bacteria and their hosts. This technical guide provides an in-depth analysis of the effects of C10-HSL on host-pathogen interactions, with a focus on its impact on immune and epithelial cells. We present quantitative data on its effects, detailed experimental protocols for studying these interactions, and visualizations of the key signaling pathways involved. While much of the detailed research in the field has concentrated on other AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), this guide synthesizes the available information specific to C10-HSL and provides context from closely related molecules to offer a comprehensive overview for researchers and drug development professionals.
Introduction
Quorum sensing (QS) is a sophisticated mechanism of bacterial cell-to-cell communication that allows for the coordinated expression of genes within a bacterial population. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers. The length and modification of the acyl chain of AHLs provide specificity to the signaling system.
This compound (C10-HSL) is an AHL with a 10-carbon acyl chain. It is involved in regulating a variety of bacterial processes, including biofilm formation and virulence factor production. Beyond its role in intra-bacterial communication, C10-HSL can also engage in inter-kingdom signaling, influencing the behavior of host cells and shaping the host's response to infection. Understanding the nuanced effects of C10-HSL on host-pathogen interactions is crucial for the development of novel anti-infective therapies that target bacterial virulence rather than viability, potentially reducing the selective pressure for antibiotic resistance.
This guide will delve into the known effects of C10-HSL on host immune and epithelial cells, presenting the current state of knowledge in a structured and practical format for laboratory application.
Pathogen-Associated Effects of C10-HSL Analogs
While data directly on C10-HSL's effect on pathogens in the context of host interaction is limited, studies on analogs provide valuable insights. A synthetic analog, Y0-C10-HSL, has been shown to significantly impact the virulence of Pseudomonas aeruginosa.
Data Presentation
| Parameter | Concentration of Y0-C10-HSL | Effect on P. aeruginosa | Reference |
| Biofilm Formation | 10 µmol/L | ~15.9% reduction | [1] |
| 100 µmol/L | ~25% reduction | [1] | |
| 200 µmol/L | ~38.5% reduction | [1] | |
| Exopolysaccharide Production | 10 µmol/L | ~9.63% inhibition | [1] |
| 100 µmol/L | ~20.76% inhibition | [1] | |
| 200 µmol/L | ~29.3% inhibition | [1] | |
| Motility | Not specified | Considerable inhibition of swimming and twitching motility | [1] |
| Gene Expression | 200 µmol/L | Down-regulation of genes related to pili, flagella, and pyocyanin (B1662382) synthesis | [1] |
| C. elegans Survival Assay | 200 µmol/L | Increased survival rates by 35.1% to 47.5% at 24, 48, and 80 hours | [1] |
Host Cell Interactions with C10-HSL
C10-HSL can modulate the function of various host cells, including immune cells like macrophages and neutrophils, as well as epithelial cells that form the primary barrier against infection.
Effects on Host Cell Viability
Studies have shown that C10-HSL has a relatively minor impact on the viability of several host cell lines compared to other AHLs.
| Cell Line | Cell Type | Concentration of C10-HSL | Treatment Duration | Effect on Cell Viability | Reference |
| BMDMs | Bone Marrow-Derived Macrophages | 50 µM | 24 h | Slight, non-significant impact | [2] |
| THP-1 | Human Monocytic Cell Line | 100 µM | 24 h | Slight, non-significant impact | [2] |
| A549 | Human Lung Epithelial Cell Line | 100 µM | 24 h | Slight, non-significant impact | [2] |
| HEp-2 | Human Laryngeal Epithelial Cell Line | 100 µM | 24 h | Slight, non-significant impact | [2] |
Immunomodulatory Effects
While specific dose-response data for C10-HSL on cytokine production is not extensively available, studies on closely related AHLs indicate a complex immunomodulatory role. For instance, N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) has been shown to alleviate LPS-induced inflammatory responses in RAW264.7 macrophages by inhibiting the activation of the NF-κB signaling pathway. This suggests that C10-HSL may also possess anti-inflammatory properties.
Effects on Epithelial Barrier Function
The integrity of the intestinal epithelium is crucial for preventing the translocation of pathogens. While direct studies on C10-HSL's effect on tight junction proteins are limited, research on other long-chain AHLs like 3O-C12-HSL has demonstrated a disruption of the epithelial barrier. This is often associated with a decrease in the expression of tight junction proteins such as occludin and ZO-1.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of C10-HSL on host cells. These protocols are synthesized from established methods and should be optimized for specific experimental conditions.
Macrophage Stimulation and Cytokine Analysis (ELISA)
Objective: To quantify the production of cytokines (e.g., TNF-α, IL-6, IL-10) by macrophages in response to C10-HSL.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (C10-HSL)
-
Lipopolysaccharide (LPS) (positive control)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-10
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Stimulation: Prepare serial dilutions of C10-HSL (e.g., 1, 10, 50, 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the C10-HSL dilutions. Include a vehicle control (DMSO) and a positive control (LPS, 100 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations based on the standard curve.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of C10-HSL to induce neutrophil migration.
Materials:
-
Freshly isolated human neutrophils
-
RPMI-1640 medium
-
This compound (C10-HSL)
-
fMLP (positive control)
-
Boyden chamber with 5 µm pore size inserts
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate neutrophils from healthy human blood using a standard density gradient centrifugation method. Resuspend the cells in RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare different concentrations of C10-HSL (e.g., 10, 50, 100 µM) in RPMI-1640. Add these solutions to the lower wells of the Boyden chamber. Use fMLP (10 nM) as a positive control and medium alone as a negative control.
-
Cell Seeding: Add 100 µL of the neutrophil suspension to the upper chamber of the inserts.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification of Migration: Remove the inserts and wipe the upper surface to remove non-migrated cells. Add Calcein-AM to the lower chamber to label the migrated cells. Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the chemotactic index as the fold increase in migration towards C10-HSL compared to the negative control.
Western Blot for NF-κB Signaling Pathway
Objective: To determine if C10-HSL affects the activation of the NF-κB pathway in macrophages.
Materials:
-
RAW264.7 cells
-
C10-HSL
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed RAW264.7 cells and treat with C10-HSL (e.g., 50 µM) for different time points (e.g., 0, 15, 30, 60 minutes). Include an LPS-treated positive control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualization of Signaling Pathways and Workflows
Logical Workflow for Investigating C10-HSL Effects
Caption: A logical workflow for investigating the effects of C10-HSL.
Experimental Workflow for Cytokine Profiling
Caption: Experimental workflow for cytokine profiling in macrophages.
Postulated Signaling Pathway for AHL-mediated Immunomodulation
Caption: Postulated signaling pathway for AHL-mediated immunomodulation.
Conclusion and Future Directions
This compound is an important bacterial signaling molecule with the potential to significantly influence host-pathogen interactions. The available evidence, primarily from in vitro studies and research on analogous molecules, suggests that C10-HSL can modulate bacterial virulence and host cell responses. However, to fully elucidate its role and potential as a therapeutic target, further research is imperative.
Future studies should focus on:
-
Generating specific quantitative data for C10-HSL: Dose-response studies on a wider range of immune and epithelial cells are needed to understand its precise effects on cytokine production, cell signaling, and barrier function.
-
Elucidating the molecular mechanisms: Identifying the specific host cell receptors and downstream signaling pathways that C10-HSL interacts with is a critical next step.
-
In vivo validation: Animal models of infection are essential to confirm the in vitro findings and to understand the overall impact of C10-HSL on the pathogenesis of bacterial infections.
A deeper understanding of the intricate dialogue between C10-HSL and the host will undoubtedly pave the way for innovative strategies to combat bacterial diseases.
References
- 1. Mouse and Human Cell Activation by N-Dodecanoyl-dl-Homoserine Lactone, a Chromobacterium violaceum Autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunomodulatory Pseudomonas aeruginosa signalling molecule N-(3-oxododecanoyl)-L-homoserine lactone enters mammalian cells in an unregulated fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of N-decanoyl-L-homoserine lactone (C10-HSL) in Bacterial Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-decanoyl-L-homoserine lactone (C10-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing (QS). As a member of the N-acyl-homoserine lactone (AHL) family, C10-HSL plays a pivotal role in regulating the expression of a wide array of genes, particularly those associated with virulence. This technical guide provides an in-depth exploration of the multifaceted role of C10-HSL in bacterial pathogenicity, focusing on its mechanisms of action, the signaling pathways it governs, and its impact on virulence factor production. Furthermore, this guide delves into experimental methodologies for studying C10-HSL and explores its potential as a target for novel anti-virulence therapies.
C10-HSL and Quorum Sensing: The Molecular Basis of Bacterial Coordination
Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this process is mediated by AHLs. The core of these systems typically consists of a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the AHL and modulates gene expression.
C10-HSL is synthesized by a LuxI homolog and, upon reaching a threshold concentration, binds to its cognate LuxR-type receptor. This binding event typically induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to a coordinated change in the bacterial population's behavior.
The Role of C10-HSL in Key Pathogens
The influence of C10-HSL on virulence is particularly well-documented in several clinically significant pathogens, including members of the Burkholderia cepacia complex and Chromobacterium violaceum.
Burkholderia cenocepacia: A Case Study in Opportunistic Pathogenesis
Burkholderia cenocepacia is an opportunistic pathogen that can cause severe respiratory infections, particularly in individuals with cystic fibrosis. In many strains of B. cenocepacia, the CepIR system is a critical QS circuit where CepI synthesizes N-octanoyl-L-homoserine lactone (C8-HSL) and CepR is the cognate receptor. However, some Burkholderia species, such as Burkholderia vietnamiensis, utilize a C10-HSL-dependent QS system known as BviIR. The CepIR and CciIR systems in B. cenocepacia are known to interact, with CciR negatively regulating cepI and CepR positively regulating cciI.[1][2][3] This interplay highlights the complexity of QS networks in these bacteria. The CepIR system is integral to the virulence of B. cenocepacia, regulating a suite of virulence factors.[1] A functional CepIR system contributes significantly to the severity of B. cenocepacia infections.
The virulence of cepIR mutants has been examined in animal models, where rats infected with these mutants showed significantly lower lung histopathological changes compared to those infected with the wild-type strain.
-
Proteases: The CepIR system positively regulates the production of extracellular proteases, which can contribute to tissue damage and dissemination of the bacteria.[2][3]
-
Siderophores: The CepIR system is also involved in the regulation of siderophore production, which are iron-chelating molecules essential for bacterial survival in the iron-limited host environment. Interestingly, a cepR mutant of B. cepacia K56-2 showed a 67% increase in the production of the siderophore ornibactin, suggesting a negative regulatory role in this specific context.[4]
-
Biofilm Formation and Motility: The CepIR system influences biofilm formation and swarming motility, both of which are crucial for the establishment and persistence of chronic infections.[1][2][3]
Chromobacterium violaceum: A Model for Studying C10-HSL Regulation
Chromobacterium violaceum is a soil and water bacterium known for producing the purple pigment violacein (B1683560). The production of violacein is a classic example of a QS-regulated phenotype and is controlled by the CviIR system. In C. violaceum ATCC 12472, CviI synthesizes C10-HSL, which then binds to the CviR receptor to activate the transcription of the vioA gene, the first gene in the violacein biosynthetic operon.[5][6] Interestingly, while C10-HSL is the primary activator, N-hexanoyl-L-homoserine lactone (C6-HSL) can inhibit C10-HSL-mediated violacein production in a dose-dependent manner.[5]
Quantitative Data on the Effects of C10-HSL Analogs
The following table summarizes the dose-dependent inhibitory effects of a synthesized C10-HSL analog, Y0-C10-HSL (N-cyclopentyl-n-decanamide), on virulence-related factors in Pseudomonas aeruginosa.
| Concentration of Y0-C10-HSL (µmol/L) | Biofilm Formation Reduction (%) | Exopolysaccharide Production Inhibition (%) | Swimming Motility Inhibition (%) |
| 10 | 15.9 | 9.63 | 24 |
| 100 | 25 | 20.76 | 32.2 |
| 200 | 38.5 | 29.3 | 47.1 |
This data demonstrates a clear dose-dependent inhibitory effect of the C10-HSL analog on biofilm formation and associated virulence factors in P. aeruginosa.[7]
C10-HSL Signaling Pathways
The signaling pathways involving C10-HSL and its homologs are intricate and often interconnected with other regulatory networks within the cell. Below are graphical representations of these pathways.
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Formation Assay
This protocol outlines a method to quantify the effect of C10-HSL on bacterial biofilm formation in a 96-well microtiter plate.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
C10-HSL stock solution (dissolved in DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking. The next day, dilute the overnight culture 1:100 in fresh growth medium.
-
Assay Setup: Prepare serial dilutions of the C10-HSL stock solution in the fresh growth medium to achieve the desired final concentrations. Include a solvent control (medium with DMSO) and a negative control (medium only). Add 200 µL of the diluted bacterial culture to each well of the 96-well plate. Add the prepared C10-HSL dilutions and controls to the respective wells.
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for 24-48 hours.
-
Staining: Gently remove the planktonic cells and wash the wells twice with 200 µL of PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Quantification: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet. Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[7]
Protocol 2: Swimming and Swarming Motility Assays
These assays are used to assess the effect of C10-HSL on bacterial flagella-driven motility.
Swimming Motility Assay:
-
Prepare a soft agar (B569324) medium (e.g., LB with 0.3% agar).
-
Pour the medium into petri dishes and allow it to solidify.
-
Inoculate the center of the agar plate with a single colony of the test bacterium.
-
Incubate the plates at the optimal temperature.
-
Measure the diameter of the circular zone of bacterial growth, which represents the swimming motility.[1][8]
Swarming Motility Assay:
-
Prepare a swarm agar medium (e.g., LB with 0.5% agar).
-
Pour the medium into petri dishes and allow them to dry.
-
Inoculate a small spot in the center of the plate with the test bacterium.
-
Incubate the plates at the optimal temperature.
-
Observe and measure the diameter of the bacterial colony as it spreads across the surface.[1][8]
To test the effect of C10-HSL, the molecule can be incorporated into the agar medium at various concentrations.
Protocol 3: Protease Activity Assay (Casein Plate Method)
This method provides a semi-quantitative assessment of extracellular protease production.
Materials:
-
Casein agar plates (containing milk or casein)
-
Bacterial culture
-
Sterile pipette tips or cork borer
Procedure:
-
Grow the bacterial strain of interest in liquid culture with and without C10-HSL.
-
Centrifuge the cultures to obtain the cell-free supernatant.
-
Create wells in the casein agar plates using a sterile pipette tip or cork borer.
-
Add a defined volume of the cell-free supernatant to each well.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
Measure the diameter of the clear zone of casein hydrolysis around each well. The size of the halo is indicative of protease activity.[9][10]
Protocol 4: Siderophore Detection Assay (Chrome Azurol S - CAS Agar)
This assay is used to detect and semi-quantify siderophore production.
Materials:
-
CAS agar plates
-
Bacterial culture
Procedure:
-
Prepare CAS agar plates as described by Schwyn and Neilands (1987).[8]
-
Spot-inoculate the bacterial strain of interest onto the CAS agar plates.
-
Incubate the plates at the optimal temperature until a color change is observed.
-
Siderophore production is indicated by a color change of the medium from blue to orange/yellow around the bacterial colony. The diameter of the halo can be measured for semi-quantitative analysis.[8]
C10-HSL as a Target for Drug Development
The central role of C10-HSL in controlling bacterial virulence makes its signaling pathway an attractive target for the development of novel anti-virulence drugs. These agents aim to disarm pathogens rather than kill them, which may reduce the selective pressure for the development of resistance.
Strategies for Targeting C10-HSL Signaling:
-
Inhibition of C10-HSL Synthesis: Small molecules that inhibit the activity of LuxI-type synthases can prevent the production of C10-HSL, thereby blocking the activation of the QS cascade.
-
C10-HSL Receptor Antagonism: Competitive inhibitors that bind to the LuxR-type receptor without activating it can block the binding of endogenous C10-HSL and prevent the transcription of virulence genes. Non-competitive inhibitors that bind to allosteric sites on the receptor are also being explored.
-
Enzymatic Degradation of C10-HSL: Enzymes such as AHL lactonases and acylases that can degrade C10-HSL are being investigated as potential therapeutic agents.
Several natural and synthetic compounds have been identified that can interfere with C10-HSL signaling. For example, halogenated furanones produced by the red alga Delisea pulchra are well-known inhibitors of AHL-mediated QS.
Conclusion
N-decanoyl-L-homoserine lactone is a critical signaling molecule that orchestrates the expression of a multitude of virulence factors in several important Gram-negative pathogens. Understanding the intricate details of C10-HSL-mediated signaling pathways provides a foundation for the development of innovative anti-virulence strategies. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the multifaceted role of C10-HSL and to screen for novel inhibitors of this key virulence regulatory system. As our knowledge of quorum sensing continues to expand, targeting C10-HSL and other AHLs holds significant promise for the future of infectious disease therapy.
References
- 1. Burkholderia cepacia Complex Regulation of Virulence Gene Expression: A Review | MDPI [mdpi.com]
- 2. Characterization of the cciIR quorum-sensing system in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the cciIR Quorum-Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Siderophore Detection assay [protocols.io]
- 8. static.igem.wiki [static.igem.wiki]
- 9. enzymedevelopment.com [enzymedevelopment.com]
- 10. protocols.io [protocols.io]
Methodological & Application
Synthesis of N-Decanoyl-DL-homoserine lactone: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive guide for the laboratory synthesis of N-Decanoyl-DL-homoserine lactone, a key signaling molecule in bacterial quorum sensing. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in studying bacterial communication and developing novel antimicrobial strategies. This guide includes a detailed one-pot synthesis method, purification procedures, and characterization data. Additionally, a schematic of the LuxI/LuxR quorum sensing pathway, where N-acyl homoserine lactones play a critical role, is provided.
Data Presentation
Table 1: Synthesis Reagents and Conditions for this compound
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Decanoyl chloride | 190.70 | 1.1 | 1.1 | 0.21 mL |
| (S)-(-)-α-Amino-γ-butyrolactone hydrobromide | 182.02 | 1.0 | 1.0 | 182 mg |
| Triethylamine (B128534) | 101.19 | 3.0 | 3.0 | 0.42 mL |
| Dichloromethane (B109758) (DCM) | - | - | - | 10 mL |
| Reaction Conditions | ||||
| Temperature | - | - | - | Room Temperature |
| Reaction Time | - | - | - | 12 hours |
| Product Yield | ||||
| Yield (%) | - | - | - | 85% |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₅NO₃[1] |
| Molecular Weight | 255.35 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 102-104 °C |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺: 256.1907[1] |
| ¹H NMR (CDCl₃, 400 MHz) | Specific, publicly available ¹H NMR data with full peak assignments for this compound is limited. |
| ¹³C NMR (CDCl₃, 100 MHz) | Specific, publicly available ¹³C NMR data with full peak assignments for this compound is limited. |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from a general method for the synthesis of N-acyl homoserine lactones.
Materials:
-
(S)-(-)-α-Amino-γ-butyrolactone hydrobromide
-
Decanoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of (S)-(-)-α-amino-γ-butyrolactone hydrobromide (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add decanoyl chloride (1.1 mmol) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the crude product onto the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.
Mandatory Visualization
Synthesis Workflow
Caption: A schematic representation of the one-pot synthesis workflow for this compound.
LuxI/LuxR Quorum Sensing Signaling Pathway
References
Detecting N-Decanoyl-DL-homoserine lactone: A Guide for Researchers
Application Notes and Protocols for the Identification and Quantification of a Key Quorum Sensing Molecule
N-Decanoyl-DL-homoserine lactone is a member of the N-acyl homoserine lactone (AHL) family, which are small signaling molecules utilized by a wide range of Gram-negative bacteria to regulate gene expression in a cell-density dependent manner, a process known as quorum sensing. The detection and quantification of this compound are crucial for studying bacterial communication, biofilm formation, virulence factor production, and for the development of novel anti-infective therapies that disrupt quorum sensing pathways.
This document provides detailed application notes and protocols for various methods to detect this compound in diverse samples, catering to researchers, scientists, and professionals in drug development.
Detection Methodologies
A variety of techniques, ranging from biological to analytical, can be employed for the detection and quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The primary methods include biosensor-based assays, chromatographic techniques coupled with mass spectrometry, and immunoassays.
Biosensor-Based Assays
Bacterial biosensors are genetically engineered microorganisms that produce a detectable signal, such as bioluminescence or a colored pigment, in the presence of specific AHLs. These assays are highly sensitive and relatively low-cost, making them suitable for high-throughput screening.
One commonly used biosensor is Agrobacterium tumefaciens NTL4, which carries a traG-lacZ fusion. In the presence of AHLs, this biosensor produces β-galactosidase, which can be quantified using a colorimetric substrate like X-gal.[1][2] Another popular biosensor is Chromobacterium violaceum CV026, a mutant strain that has lost its ability to produce its own AHLs but will produce the purple pigment violacein (B1683560) in response to exogenous short-chain AHLs.[3]
Chromatographic Methods
Chromatographic techniques offer excellent separation and are often coupled with mass spectrometry for definitive identification and quantification of this compound.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for the separation of AHLs.[1][2] Samples are spotted on a C18 reversed-phase TLC plate and developed with a methanol (B129727)/water mobile phase.[2] The separated AHLs can then be visualized by overlaying the plate with a biosensor strain.[1][2]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC provide higher resolution and are well-suited for quantitative analysis.[4][5][6] Separation is typically achieved on a C18 column with a gradient of acetonitrile (B52724) in water.[4][7]
-
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) can also be used for the analysis of AHLs, often without the need for derivatization.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic separation (LC-MS/MS or GC-MS), it provides high specificity and sensitivity.[4][5][10] A characteristic fragment ion for AHLs is observed at m/z 102, corresponding to the protonated homoserine lactone ring.[10][11]
Immunoassays
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and sensitive method for the quantification of specific AHLs, provided that specific antibodies are available.[12]
Quantitative Data Summary
The following table summarizes the quantitative data for various methods used to detect N-acyl homoserine lactones, including this compound.
| Method | Analyte | Sample Matrix | Linear Range | Limit of Detection (LOD) | Reference |
| LC-MS/MS | Multiple AHLs | Bacterial culture | - | - | [4] |
| UPLC-FTICR-MS | N-(3-hydroxydecanoyl) homoserine lactone | Bacterial culture | - | - | [5] |
| ELISA | 3-oxo-decanoylhomoserine lactone | Bacterial culture | - | - | [12] |
| PL-based Biosensor | AHLs | Artificial Urine Media | 10–120 nM | - | [13] |
| SFC-HRMS | Multiple AHLs | Bacterial culture | - | Picogram level | [14] |
| SERS | N-Dodecanoyl-DL-homoserine lactone | Ultrapure water, Minimal medium | 0.2 nM - 2 µM | 0.2 nM | [15] |
| GC-MS | Multiple AHLs | - | - | - | [8] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Overlay with Agrobacterium tumefaciens Biosensor
This protocol describes the detection of this compound using TLC coupled with a bacterial biosensor.[1][2]
Materials:
-
C18 reversed-phase TLC plate
-
Methanol
-
Water
-
Sample extract containing AHLs
-
Agrobacterium tumefaciens NTL4 (pZLR4) biosensor strain
-
Luria-Bertani (LB) agar (B569324)
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
This compound standard
Procedure:
-
Sample Preparation: Extract AHLs from the sample using an appropriate solvent like ethyl acetate. Evaporate the solvent and redissolve the extract in a small volume of a suitable solvent.
-
TLC Plate Preparation: Spot the sample extract and the this compound standard onto the C18 reversed-phase TLC plate.
-
Chromatography: Develop the TLC plate in a chamber with a mobile phase of 60% methanol in water (v/v).[11] Allow the solvent front to migrate to the top of the plate.
-
Plate Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Biosensor Overlay: Prepare a molten soft LB agar (0.7% agar) solution and cool it to approximately 45°C. Add the A. tumefaciens biosensor culture and X-gal to the molten agar.
-
Incubation: Gently pour the agar-biosensor mixture over the dried TLC plate to create a thin overlay. Incubate the plate at 30°C overnight.
-
Visualization: The presence of AHLs will be indicated by the appearance of blue spots on the TLC plate, resulting from the cleavage of X-gal by β-galactosidase produced by the biosensor.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantitative analysis of this compound using LC-MS/MS.[4][10]
Materials:
-
LC-MS/MS system
-
C18 reversed-phase HPLC column
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Sample extract containing AHLs
-
This compound standard
Procedure:
-
Sample Preparation: Extract AHLs from the sample and dissolve the extract in the initial mobile phase.
-
LC Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over time to elute the AHLs.
-
Flow Rate: A flow rate of 0.2 mL/min is often used.[10]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[10]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound ([M+H]⁺) is selected and fragmented.
-
Transitions: Monitor the transition of the precursor ion to the characteristic product ion at m/z 102.[10]
-
-
Quantification: Create a standard curve using serial dilutions of the this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: Generalized Quorum Sensing Signaling Pathway.
Caption: Workflow for TLC with Biosensor Overlay.
Caption: Workflow for LC-MS/MS Analysis.
References
- 1. Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii | Springer Nature Experiments [experiments.springernature.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of bacterial N-acylhomoserine lactones (AHLs) with a combination of ultra-performance liquid chromatography (UPLC), ultra-high-resolution mass spectrometry, and in-situ biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 11. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 12. Analysis of N-acylhomoserine lactone dynamics in continuous cultures of Pseudomonas putida IsoF by use of ELISA and UHPLC/qTOF-MS-derived measurements and mathematical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
N-Decanoyl-DL-homoserine lactone extraction protocol from bacterial culture
Application Note and Protocol
Topic: Extraction of N-Decanoyl-DL-homoserine lactone from Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression with population density.[1][2][3] this compound (C10-HSL) is a specific AHL that plays a crucial role in regulating various physiological processes, including biofilm formation, virulence factor production, and motility in bacteria such as Pseudomonas aeruginosa.[1][4] The ability to efficiently extract and quantify these molecules from bacterial cultures is essential for studying bacterial communication, identifying novel antimicrobial targets, and developing anti-virulence strategies. This document provides a detailed protocol for the liquid-liquid extraction of C10-HSL from bacterial culture supernatants, along with relevant quantitative data and workflow visualizations.
Quorum Sensing Signaling Pathway
In a typical AHL-mediated quorum sensing system, a LuxI-type synthase protein produces AHL signal molecules.[2] These molecules diffuse across the bacterial cell membrane.[2][5] As the bacterial population density increases, the extracellular concentration of AHLs rises. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to a cognate LuxR-type transcriptional regulator protein.[2][6] This AHL-receptor complex then activates or represses the transcription of target genes, leading to a coordinated change in the population's behavior.[2][6]
Caption: A diagram of a generic N-acyl homoserine lactone (AHL) quorum sensing circuit.
Experimental Protocol: Liquid-Liquid Extraction of C10-HSL
This protocol details a widely used method for extracting AHLs from the supernatant of bacterial cultures using an organic solvent. Acidified ethyl acetate (B1210297) is recommended for its efficiency in extracting a broad range of AHLs.[7][8][9]
3.1. Materials and Reagents
-
Bacterial culture grown to the stationary phase
-
Ethyl acetate (HPLC grade)
-
Glacial acetic acid or formic acid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Centrifuge and appropriate centrifuge tubes
-
Separatory funnel (optional, for large volumes)
-
Rotary evaporator or nitrogen evaporator
-
Conical vials
-
Acetonitrile (B52724) (ACN) or ethyl acetate for resuspension
-
0.22 µm syringe filters
3.2. Procedure
-
Culture Preparation: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) in an appropriate liquid medium (e.g., Luria-Bertani broth) at the optimal temperature and shaking conditions until the culture reaches the stationary phase of growth. This phase is recommended to maximize the concentration of extracellular signaling molecules.[8]
-
Harvesting Supernatant: Pellet the bacterial cells by centrifugation at high speed (e.g., 6,000-10,000 x g) for 15-20 minutes at 4°C.[10]
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant. For complete removal of cells and debris, the supernatant can be further sterilized by passing it through a 0.22 µm filter.[10]
-
Solvent Acidification: Prepare the extraction solvent by acidifying ethyl acetate. A common preparation is to add 0.5% (v/v) glacial acetic acid or formic acid.[7][8][11] Acidification helps to prevent the pH-dependent degradation (lactonolysis) of the homoserine lactone ring, which is more prevalent under alkaline conditions.
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a flask or separatory funnel.
-
Add an equal volume of acidified ethyl acetate to the supernatant.[9]
-
Mix vigorously for 2-3 minutes to ensure thorough partitioning of the AHLs into the organic phase.
-
Allow the phases to separate. The top layer will be the organic phase (ethyl acetate) containing the AHLs.
-
Carefully collect the top organic layer.
-
Repeat the extraction process two more times with fresh acidified ethyl acetate to maximize the yield.[7][8][11]
-
-
Drying the Organic Extract: Pool the collected organic phases. Add anhydrous magnesium sulfate or sodium sulfate to remove any residual water. Mix gently and then filter or decant the dried solvent to remove the drying agent.[12]
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator at 40-45°C or under a gentle stream of nitrogen gas.[7][8] This step concentrates the extracted AHLs into a small residue.
-
Resuspension and Storage: Resuspend the dried residue in a small, precise volume of a suitable solvent, such as ethyl acetate or acetonitrile (e.g., 250 µL to 1 mL).[7][8][12] The resuspended extract contains the concentrated AHLs and is now ready for analysis (e.g., by TLC, LC-MS) or bioassays. Store the final extract at -20°C for future use.[8]
Experimental Workflow Diagram
Caption: Workflow for the liquid-liquid extraction of AHLs from bacterial supernatant.
Quantitative Data Summary
The concentration of AHLs in bacterial cultures can vary significantly depending on the bacterial species, strain, and growth conditions. The following table summarizes typical concentration ranges reported in the literature for AHLs produced by Pseudomonas aeruginosa.
| Signal Molecule | Producing Organism | Typical Concentration Range | Analytical Method | Reference |
| N-butanoyl-HSL | P. aeruginosa | 0.92 - 1.07 mg/L | GC-MS | [3] |
| N-decanoyl-HSL | P. aeruginosa | 0.92 - 1.07 mg/L | GC-MS | [3] |
| N-dodecanoyl-HSL | P. aeruginosa | 0.92 - 1.07 mg/L | GC-MS | [3] |
| Various AHLs | Gram-negative bacteria | Low ng/L (environment) to high µg/L (culture media) | General | [13] |
Troubleshooting and Considerations
-
AHL Stability: AHLs are susceptible to degradation, particularly the hydrolysis of the lactone ring, at pH values above neutral.[9] Acidifying the extraction solvent and culture supernatant (if necessary) is crucial for preserving the integrity of the molecules.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid introducing contaminants that could interfere with downstream analysis, especially mass spectrometry.
-
Complete Evaporation: Ensure the organic solvent is completely evaporated before resuspension. Residual extraction solvent can affect the accuracy of quantification and the performance of analytical instruments.
-
Analytical Methods: The described protocol yields a crude extract. For precise quantification and identification, further purification and analysis using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) are required.[8][12][13][14] Supercritical fluid chromatography (SFC) coupled with high-resolution mass spectrometry is another advanced method that allows for the quantification of up to 30 AHLs in a single run.[13][14]
References
- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: N-Decanoyl-DL-homoserine lactone as a Tool for Studying Quorum Sensing
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1][2] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[2] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[3][4] These molecules consist of a conserved homoserine lactone ring and an acyl side chain that can vary in length (from 4 to 18 carbons) and substitution, providing specificity to the signaling system.[3][4]
N-Decanoyl-DL-homoserine lactone (C10-HSL) is a specific AHL with a 10-carbon acyl chain. It is a valuable tool for researchers studying the intricate mechanisms of quorum sensing. By introducing exogenous C10-HSL to bacterial cultures, scientists can artificially induce a "quorum" state, thereby activating QS-controlled genes and observing the resulting phenotypes. This allows for the controlled study of various bacterial behaviors such as biofilm formation, virulence factor production, and motility, without needing to wait for the bacterial population to reach a critical density naturally.[5][6] These application notes provide an overview of the signaling pathway, quantitative data on its activity, and detailed protocols for its use in key quorum sensing experiments.
Signaling Pathway: LuxI/R-type Quorum Sensing
The canonical AHL-mediated quorum sensing system is the LuxI/R system, first identified in Aliivibrio fischeri.[4] This system serves as a model for understanding how C10-HSL and other AHLs function.
-
Synthesis : A LuxI-type synthase protein produces a specific AHL molecule. As the bacterial population grows, the concentration of the AHL in the surrounding environment increases.[2]
-
Diffusion : Short-chain AHLs can often diffuse freely across the bacterial cell membrane, while longer-chain AHLs may utilize active transport mechanisms.[3]
-
Binding and Activation : Once the AHL concentration reaches a certain threshold, it binds to its cognate LuxR-type transcriptional regulator protein within the cytoplasm.[3]
-
Gene Regulation : This binding event typically causes the LuxR protein to dimerize and undergo a conformational change, activating it. The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby upregulating or downregulating their transcription.[4] This often includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the QS signal.[4]
Caption: A generalized LuxI/R-type quorum sensing circuit.
Quantitative Data Summary
This compound (C10-HSL) and structurally similar AHLs have been used to study and modulate QS-dependent phenotypes in various bacteria. The effective concentration can vary significantly depending on the bacterial species, the specific reporter system, and the phenotype being measured.
| Bacterial Species | AHL Molecule | Concentration Range | Observed Effect | Reference |
| Vibrio alginolyticus | 3-oxo-C10-HSL | 2 - 20 µmol/L | Significant increase in biofilm formation. | [7][8] |
| Vibrio alginolyticus | 3-oxo-C10-HSL | 40 - 100 µmol/L | Significant decrease or inhibition of biofilm formation. | [7][8] |
| Chromobacterium violaceum | C10-HSL | 10 µM | Used as a substrate to test for AHL-degrading activity in Trichoderma strains. | [9] |
| Human Dental Plaque Community | C12-HSL | 10 µM | Increased relative abundance of Streptococcus in anaerobic planktonic cultures. | [10] |
| Pseudomonas aeruginosa | 3-oxo-C12-HSL | 0.75 µM | Significant increase in elastase activity. | [11] |
| Various | C10-AHL | Not specified | Detected using a cell-free assay system derived from Agrobacterium tumefaciens. | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for using this compound (C10-HSL) to investigate common QS-regulated phenotypes.
Protocol 1: Biofilm Formation Assay (Crystal Violet Method)
This protocol is used to quantify the effect of C10-HSL on the formation of static biofilms.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Vibrio alginolyticus)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth, TSB)
-
This compound (C10-HSL), sterile stock solution (e.g., 10 mM in DMSO)
-
Solvent control (sterile DMSO)
-
Sterile 96-well polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at ~570-595 nm)
Procedure:
-
Culture Preparation: Inoculate the bacterial strain into liquid medium and grow overnight at the optimal temperature with shaking.
-
Standardization: Dilute the overnight culture in fresh medium to a starting OD₆₀₀ of ~0.05.
-
Treatment Application: In the wells of a 96-well plate, add the standardized bacterial culture. Introduce C10-HSL to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a solvent control (DMSO) and a negative control (medium only).
-
Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at the optimal growth temperature.
-
Washing: Carefully discard the liquid culture from the wells. Gently wash the wells three times with PBS to remove planktonic (non-adherent) cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Dry the plate completely. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stain bound to the biofilm. Incubate for 15-20 minutes.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottomed plate and measure the absorbance at OD₅₉₀ nm using a microplate reader.
Caption: Experimental workflow for the crystal violet biofilm assay.
Protocol 2: Elastase Activity Assay
This protocol measures the activity of LasB elastase, a key virulence factor in P. aeruginosa regulated by the LasR QS system.
Materials:
-
P. aeruginosa strain
-
Tryptone Soya Broth (TSB) or similar growth medium
-
This compound (C10-HSL) or a more specific inducer like N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
-
Elastin-Congo Red (ECR) substrate
-
Tris buffer (100 mM, pH 7.5)
-
Centrifuge and spectrophotometer
Procedure:
-
Culture and Induction: Grow P. aeruginosa overnight. Dilute the culture in fresh medium and add C10-HSL (or 3-oxo-C12-HSL) to the desired final concentration (e.g., 0.1 µM to 10 µM). Include a solvent control. Grow cultures for 18-24 hours at 37°C with shaking.
-
Supernatant Collection: Centrifuge the cultures at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cells.
-
Assay Preparation: Prepare reaction tubes by adding 10 mg of Elastin-Congo Red (ECR) to 1 ml of Tris buffer.
-
Enzymatic Reaction: Add 100 µL of the bacterial supernatant to the ECR-containing tubes.
-
Incubation: Incubate the reaction tubes at 37°C for 3-6 hours with shaking.
-
Stopping the Reaction: Stop the reaction by placing the tubes on ice. Centrifuge the tubes to pellet the remaining insoluble ECR.
-
Quantification: Transfer the supernatant, which contains the soluble dye released by elastase activity, to a cuvette or 96-well plate. Measure the absorbance at OD₄₉₅ nm.
-
Normalization: The elastase activity can be normalized to bacterial growth by dividing the OD₄₉₅ reading by the OD₆₀₀ of the original culture.
Protocol 3: QS Gene Expression using a Reporter Strain
This protocol uses a bacterial biosensor strain to quantify the ability of C10-HSL to activate a specific LuxR-type receptor. Biosensors typically contain a LuxR homolog and a promoter responsive to the LuxR-AHL complex fused to a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for bioluminescence).
Materials:
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pCF218)(pCF372))[5]
-
Appropriate growth medium with antibiotics for plasmid maintenance
-
This compound (C10-HSL) standards
-
96-well plates (clear for colorimetric assays, white for luminescence)
-
Reagents for the specific reporter assay (e.g., ONPG for β-galactosidase, or a luminometer for bioluminescence)
Procedure:
-
Culture Preparation: Grow the biosensor strain overnight in the appropriate selective medium.
-
Assay Setup: Dilute the overnight culture in fresh medium. In a 96-well plate, create a serial dilution of C10-HSL to generate a standard curve (e.g., from 1 nM to 100 µM).
-
Induction: Add the diluted biosensor culture to each well containing the C10-HSL standards and controls.
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 4-6 hours) to allow for induction and expression of the reporter protein.
-
Reporter Measurement:
-
For β-galactosidase (colorimetric): Lyse the cells and add the substrate ONPG. Measure the development of yellow color by reading absorbance at OD₄₂₀ nm.
-
For Bioluminescence: Place the plate directly into a luminometer and measure the light output (Relative Light Units, RLU).
-
-
Data Analysis: Plot the reporter signal (e.g., OD₄₂₀ or RLU) against the concentration of C10-HSL to generate a dose-response curve. This demonstrates the concentration-dependent activation of the QS receptor.
Caption: Relationship between AHL concentration and QS activation.
References
- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 8. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of N-Decanoyl-DL-homoserine lactone using a robust LC-MS/MS method
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of cell-to-cell communication in Gram-negative bacteria that regulates gene expression in response to population density.[1][2][3][4] N-Decanoyl-DL-homoserine lactone (C10-HSL) is a specific AHL that plays a crucial role in the virulence and biofilm formation of various pathogenic bacteria.[5] Accurate quantification of C10-HSL is therefore essential for studying bacterial communication, developing anti-virulence strategies, and for professionals in drug development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
N-acyl homoserine lactones are key signaling molecules in bacterial quorum sensing. In many Gram-negative bacteria, this process is mediated by LuxI-type synthases, which produce AHLs, and LuxR-type transcriptional regulators, which bind to these signaling molecules to modulate gene expression.[2] This signaling pathway allows bacteria to coordinate various collective behaviors, including biofilm formation and virulence factor production.[3]
Caption: Quorum sensing signaling pathway involving this compound.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
This procedure is designed to extract AHLs from bacterial culture supernatants.
-
Centrifugation: Centrifuge the bacterial culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.[6]
-
Supernatant Collection: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.[6]
-
Extraction: Transfer the filtered supernatant to a separating funnel and add an equal volume of acidified ethyl acetate (B1210297) (containing 0.1% formic acid).[6]
-
Mixing: Shake vigorously for 1 minute and allow the layers to separate.
-
Collection: Collect the upper organic layer. Repeat the extraction process two more times with fresh acidified ethyl acetate.[6]
-
Drying: Combine the organic extracts and dry them using a rotary evaporator at 30°C or under a gentle stream of nitrogen gas.[6]
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of HPLC-grade methanol.[6] The sample is now ready for LC-MS/MS analysis. Store at -20°C until injection.[6]
2. LC-MS/MS Analysis
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid[6] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 30°C[6] |
| Gradient | Start with 10% B, increase to 100% B over 21 min, hold for 2 min, then return to 10% B and equilibrate for 4 min.[6] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Drying Gas | Nitrogen[7] |
| Precursor Ion (m/z) | 256.2 |
| Product Ion (m/z) | 102.0[8] |
| Collision Energy | To be optimized for the specific instrument |
| Cone Voltage | To be optimized for the specific instrument |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Quantitative Data Summary
A typical calibration curve for this compound should be prepared in the same solvent as the final sample extract (e.g., methanol). The curve should cover the expected concentration range of the samples.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998[9] |
| Limit of Quantification (LOQ) | Picogram level[9] |
| Precision (%RSD) | < 10%[8] |
| Accuracy (%Recovery) | 85-115% |
Note: These are typical performance characteristics and should be established for each specific assay.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative performance expectations, offers a solid foundation for researchers and scientists in various fields to accurately measure this important quorum-sensing molecule. This method can be a valuable tool in studies focusing on bacterial pathogenesis, biofilm formation, and the development of novel antimicrobial agents.
References
- 1. vliz.be [vliz.be]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting N-Decanoyl-DL-homoserine lactone (C10-HSL) Activity with Fluorescent Reporters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression based on population density. N-Decanoyl-DL-homoserine lactone (C10-HSL) is a specific AHL utilized by various Gram-negative bacteria to regulate processes such as virulence factor production and biofilm formation. The ability to detect and quantify C10-HSL activity is crucial for research into bacterial pathogenesis and for the development of novel anti-virulence drugs. Fluorescent reporters offer a sensitive, high-throughput, and non-invasive method for monitoring C10-HSL activity in real-time.
This document provides detailed application notes and experimental protocols for utilizing fluorescent reporter systems to detect C10-HSL. It covers the principles of common reporter systems, step-by-step protocols for performing assays, and methods for data analysis and normalization.
Principle of Fluorescent Reporter Systems for AHL Detection
Fluorescent reporter systems for AHLs are typically based on a simple genetic circuit introduced into a bacterial host, often Escherichia coli, which does not produce its own AHLs. This circuit consists of two key components:
-
A LuxR-type transcriptional regulator: This protein binds to a specific AHL molecule. For the detection of C10-HSL, common regulators include LasR from Pseudomonas aeruginosa, RhlR from P. aeruginosa, and QscR, also from P. aeruginosa.
-
A promoter responsive to the AHL-regulator complex: This promoter controls the expression of a fluorescent reporter gene, such as Green Fluorescent Protein (GFP).
When the target AHL (e.g., C10-HSL) is present, it diffuses into the reporter cell and binds to the transcriptional regulator. This complex then activates the promoter, leading to the expression of the fluorescent protein. The resulting fluorescence intensity is proportional to the concentration of the AHL, allowing for quantitative measurement.
Key Fluorescent Reporter Systems for C10-HSL Detection
Several LuxR-type regulators can be utilized to construct fluorescent reporters for C10-HSL. The choice of regulator influences the specificity and sensitivity of the assay.
-
LasR-based reporters: LasR is the cognate receptor for 3-oxo-C12-HSL but also responds to other long-chain AHLs, including C10-HSL. LasR-based biosensors are commonly used for the detection of C10-AHL and C12-AHL and their 3-oxo derivatives.[1]
-
RhlR-based reporters: RhlR is the cognate receptor for C4-HSL. However, it can be activated by other AHLs, and its response to C10-HSL should be empirically determined. RhlR is known to be involved in the regulation of numerous virulence factors.[2]
-
QscR-based reporters: QscR is an orphan LuxR-type receptor that can respond to a broad range of AHLs, including 3OC12-HSL, C10-HSL, and 3OHC10-HSL.[3] This broad specificity can be useful for screening applications.
Quantitative Data Summary
The performance of fluorescent reporters can be characterized by several parameters, including the half-maximal effective concentration (EC50), dynamic range, and signal-to-noise ratio. The following table summarizes available quantitative data for different reporter systems in response to C10-HSL.
| Reporter System | Transcriptional Regulator | Reporter Gene | Host Strain | Target AHL | K0.5 / EC50 (nM) | Dynamic Range | Reference |
| pKDT17 | LasR | lacZ | E. coli | C10-HSL | Not explicitly stated for C10-HSL, but strong response reported | Not specified | [1] |
| pSB1075 | LasR | luxCDABE | E. coli | C10-3-oxo-AHL | Strong response reported | Not specified | [1] |
| QscR-based | QscR | GFP | E. coli | C10-HSL | 3.3 | Not specified |
Note: Quantitative data for fluorescent reporters can vary depending on the specific plasmid construct, host strain, and experimental conditions. It is recommended to perform a dose-response curve to characterize the reporter system in your specific experimental setup.
Signaling Pathways and Experimental Workflow
C10-HSL Signaling Pathway through a LasR-based Reporter
Caption: C10-HSL detection via a LasR-based fluorescent reporter.
Experimental Workflow for C10-HSL Detectiondot
References
Commercial Sources, Purity, and Applications of N-Decanoyl-DL-homoserine lactone: A Guide for Researchers
For researchers, scientists, and drug development professionals, N-Decanoyl-DL-homoserine lactone (C10-HSL) is a key signaling molecule in bacterial quorum sensing. This document provides a comprehensive overview of its commercial availability, purity, and detailed protocols for its application in studying bacterial communication and developing novel antimicrobial strategies.
This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules, which are crucial for regulating gene expression in Gram-negative bacteria. This process, known as quorum sensing, allows bacteria to coordinate their behavior in a population-density-dependent manner, influencing processes such as biofilm formation, virulence factor production, and motility. As such, C10-HSL and its analogs are invaluable tools for investigating bacterial pathogenesis and for the screening and development of anti-quorum sensing agents.
Commercial Availability and Purity
A variety of chemical suppliers offer this compound, typically as a racemic mixture (DL-form) or as the specific L-enantiomer. The purity of the compound is a critical factor for experimental reproducibility and is most commonly determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a comparative table of representative commercial sources.
| Supplier | Product Name | Purity | Analytical Method | CAS Number |
| Sigma-Aldrich | This compound | ≥97.0% | HPLC | 106983-36-2 |
| Cayman Chemical | N-decanoyl-L-Homoserine lactone | ≥96% | Not specified | 177315-87-6 |
| Chemodex | This compound | ≥97% | GC | 106983-36-2 |
| MedChemExpress | N-decanoyl-L-homoserine lactone | 98.40% | Not specified | 177315-87-6 |
| MOLNOVA | N-decanoyl-L-Homoserine lactone | 98% | HPLC, NMR | 177315-87-6 |
Note: Purity levels and analytical methods may vary by batch. It is recommended to consult the supplier's certificate of analysis for the most accurate information.
Application Notes and Experimental Protocols
General Handling and Stock Solution Preparation
This compound is typically supplied as a powder and should be stored at -20°C for long-term stability.
Protocol for Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM in an appropriate solvent. Acetonitrile or Dimethyl sulfoxide (B87167) (DMSO) are commonly used.
-
Ensure the compound is fully dissolved by vortexing.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Biofilm Inhibition Assay
This protocol outlines a method to assess the ability of this compound to influence biofilm formation in a susceptible bacterial strain, such as Pseudomonas aeruginosa.
Materials:
-
Bacterial strain (e.g., P. aeruginosa PAO1)
-
Luria-Bertani (LB) broth
-
96-well polystyrene microtiter plates
-
This compound stock solution
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (30%)
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into LB broth and incubate overnight at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of 0.02.
-
Treatment: In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a solvent control (e.g., DMSO) and a negative control (broth only).
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Staining:
-
Carefully discard the planktonic cells from the wells.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Quorum Sensing-Regulated Gene Expression Analysis (qRT-PCR)
This protocol describes how to measure the effect of this compound on the expression of a quorum sensing-regulated gene (e.g., a virulence factor gene) using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Bacterial strain
-
LB broth
-
This compound stock solution
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a housekeeping gene (e.g., 16S rRNA)
-
qPCR instrument
Protocol:
-
Bacterial Culture and Treatment: Grow the bacterial strain in LB broth to the mid-logarithmic phase (OD600 ≈ 0.6).
-
Divide the culture into treatment groups and add this compound at desired concentrations. Include a solvent control.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C with shaking.
-
RNA Extraction: Harvest the bacterial cells by centrifugation. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase and random primers or gene-specific primers.
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the control. The housekeeping gene is used for normalization.
Signaling Pathway
This compound is a key autoinducer in the LuxI/LuxR-type quorum sensing system found in many Gram-negative bacteria. The general signaling pathway is as follows:
-
Synthesis: The LuxI-type synthase produces this compound.
-
Diffusion: The molecule diffuses across the bacterial cell membrane into the extracellular environment.
-
Accumulation: As the bacterial population density increases, the concentration of the AHL in the environment rises.
-
Binding: Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator protein.
-
Activation: This binding event typically causes a conformational change in the LuxR protein, leading to its dimerization and activation.
-
Gene Regulation: The activated LuxR-AHL complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. This leads to the coordinated expression of genes involved in processes like virulence and biofilm formation.
Troubleshooting & Optimization
Problems with N-Decanoyl-DL-homoserine lactone stability in solution
Welcome to the technical support center for N-Decanoyl-DL-homoserine lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. For preparing stock solutions, Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are recommended.[1][2] While it is also soluble in ethanol, caution is advised as primary alcohols can promote the opening of the lactone ring, leading to inactivation.[3][4][5]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, the solid form of this compound should be kept at -20°C, where it can remain stable for at least four years.[2][3] Stock solutions prepared in anhydrous DMSO or DMF should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[6][7] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: What factors can affect the stability of this compound in my experiments?
A3: The primary factor affecting the stability of this compound in solution is the hydrolysis of its lactone ring, a process known as lactonolysis.[8] The rate of this degradation is influenced by:
-
pH: The lactone ring is susceptible to hydrolysis, particularly under alkaline conditions.[8][9]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.[8][10]
-
Acyl Chain Length: N-acyl-homoserine lactones with shorter acyl chains tend to be more susceptible to hydrolysis compared to those with longer chains like this compound.[8]
-
Enzymatic Degradation: Certain enzymes, such as lactonases and acylases, can degrade N-acyl-homoserine lactones by hydrolyzing the lactone ring or the amide bond, respectively.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Problem 1: Inconsistent or no biological activity observed.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions in anhydrous DMSO or DMF. When diluting into aqueous buffers for experiments, ensure the final pH is neutral or slightly acidic. Avoid prolonged incubation at elevated temperatures. Consider preparing working solutions immediately before use.[8][12] |
| Incorrect Concentration | Verify the initial concentration of your stock solution. Perform a dose-response experiment to ensure you are using a concentration within the active range for your specific assay. |
| Solvent Interference | Ensure the final concentration of the solvent (e.g., DMSO) in your experimental setup is low (typically below 1%) to avoid any inhibitory effects on your biological system.[12] |
| Inactive Compound | If possible, verify the integrity of your this compound using analytical methods such as HPLC or mass spectrometry.[9][13][14] |
Problem 2: High background signal in reporter assays.
| Possible Cause | Troubleshooting Step |
| Media Autofluorescence/Luminescence | Measure the background signal of the growth medium alone. If the background is high, consider using a minimal medium or a different brand of rich medium with lower intrinsic fluorescence or luminescence.[12] |
| "Leaky" Promoter | The promoter driving your reporter gene may exhibit some basal activity. Characterize this baseline activity in the absence of this compound and subtract it from your experimental measurements. |
Data Presentation
Table 1: Solubility of N-Decanoyl-L-homoserine lactone in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1][2] |
| DMF | ~30 mg/mL | [1][2] |
| Ethanol | ~5 mg/mL | [1] |
| Water | 10 mg/mL at 25°C | [1] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [1][2] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [2][3] |
| Stock Solution (in DMSO/DMF) | -20°C | ≤ 1 month | [6][7] |
| Stock Solution (in DMSO/DMF) | -80°C | ≤ 6 months | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound in the desired buffer (e.g., PBS) at different pH values (e.g., 5, 7, 9).
-
Incubation: Incubate the solutions at a specific temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection to quantify the amount of remaining this compound and the formation of its hydrolyzed product.[14][15]
-
Data Analysis: Plot the concentration of this compound over time for each condition to determine the degradation rate.
Visualizations
Caption: Quorum sensing signaling pathway involving this compound.
Caption: General experimental workflow for using this compound.
Caption: Degradation pathways of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hydrolysis of unsubstituted N-acylhomoserine lactones to their homoserine metabolites. Analytical approaches using ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Decanoyl-DL-homoserine lactone (C10-HSL) Detection Assays
Welcome to the technical support center for N-Decanoyl-DL-homoserine lactone (C10-HSL) detection assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the detection and quantification of C10-HSL.
Troubleshooting Guides
This section provides solutions to common problems encountered during C10-HSL detection experiments.
Problem 1: No Signal or Weak Signal in Bioassay
Possible Causes:
-
Low C10-HSL Concentration: The concentration of C10-HSL in your sample may be below the detection limit of the biosensor strain.[1]
-
Biosensor Specificity: The biosensor used may not be sensitive to C10-HSL. Different biosensors have varying specificities for AHLs with different acyl chain lengths.[1][2] For instance, the Chromobacterium violaceum CV026 biosensor responds poorly to AHLs with acyl chains of C10 and longer.[1]
-
Instability of C10-HSL: C10-HSL can degrade, especially at non-optimal pH and temperature. The lactone ring can be hydrolyzed, rendering the molecule inactive.[3]
-
Inhibitory Compounds in Sample: Your sample may contain substances that inhibit the growth of the biosensor strain or interfere with the signaling pathway.[1][4]
-
Incorrect Reporter Strain Handling: The reporter strain may have lost its plasmid or the promoter-reporter fusion may not be functioning correctly.[4]
-
Solvent Interference: The solvent used to dissolve the C10-HSL standards or samples (e.g., DMSO) might inhibit the reporter at high concentrations.[4]
Solutions:
-
Concentrate Your Sample: Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the AHLs in your sample.
-
Use a More Sensitive Biosensor: Employ a biosensor known to be responsive to long-chain AHLs, such as Agrobacterium tumefaciens NTL4(pCF218)(pCF372).[5] It is often essential to use several biosensors to detect a broad range of AHLs.[1]
-
Ensure Proper Sample Storage and Handling: Store C10-HSL stock solutions at -20°C or -80°C.[4] Prepare working solutions fresh and avoid prolonged exposure to high temperatures or extreme pH.
-
Run a Toxicity Control: Test for the presence of inhibitory compounds by performing a parallel growth assay of the reporter strain with your sample.[4]
-
Verify Reporter Strain Integrity: Regularly check the viability and plasmid retention of your reporter strain by plating on selective media. Confirm the functionality with a known C10-HSL standard.[4]
-
Optimize Solvent Concentration: Ensure the final solvent concentration in your assay is low (typically <1%) and run a "solvent only" control to assess any background effects.[4]
Problem 2: High Background Signal in Bioassay
Possible Causes:
-
Endogenous AHL Production by Reporter Strain: The reporter strain itself might be producing low levels of AHLs, leading to auto-activation.[4]
-
Contamination: Contamination of your sample or media with other AHL-producing bacteria can lead to false-positive signals.
-
Media Components: Some components of the growth media may activate the reporter system or be fluorescent, causing high background.
Solutions:
-
Use a Null-Mutant Reporter Strain: Employ a reporter strain that has its own AHL synthase gene knocked out.[4]
-
Ensure Sterility: Use aseptic techniques throughout your experiment to prevent contamination.
-
Media Optimization and Controls: Test different media formulations and always include a "media only" control to check for background signal.
Problem 3: Inconsistent or Irreproducible Results
Possible Causes:
-
Variability in Inoculum: Inconsistent starting concentrations of the biosensor strain can lead to variable results.
-
Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents.
-
Fluctuations in Incubation Conditions: Variations in temperature and shaking speed can affect bacterial growth and reporter gene expression.
-
Matrix Effects (LC-MS/MS): Components in the sample matrix can suppress or enhance the ionization of C10-HSL, leading to inaccurate quantification.[6][7][8]
Solutions:
-
Standardize Inoculum: Standardize the optical density (OD) of the overnight culture of the biosensor before inoculating your assay plates.
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Maintain Consistent Incubation Conditions: Use a calibrated incubator with precise temperature and shaking speed controls.
-
Address Matrix Effects in LC-MS/MS:
-
Sample Preparation: Utilize advanced sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., D3-C6-HSL) to compensate for matrix effects and variations in instrument response.[2]
-
Calibration: Prepare calibration curves in a matrix that closely matches your samples to account for matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound?
A1: this compound is stable for at least 4 years when stored properly at -20°C or -80°C as a solid or in an appropriate solvent like DMSO or acidified ethyl acetate.[4][9] The lactone ring is susceptible to hydrolysis at pH values above 7 and below 4, which inactivates the molecule.
Q2: Which biosensor is best for detecting C10-HSL?
A2: The choice of biosensor depends on the required sensitivity and the range of AHLs you want to detect. While Chromobacterium violaceum CV026 is a common biosensor, it has low sensitivity to C10-HSL.[1] Agrobacterium tumefaciens based biosensors, such as NTL4(pCF218)(pCF372) or KYC55, are generally more sensitive to a broader range of AHLs, including those with longer acyl chains like C10-HSL.[1][5][10]
Q3: How can I quantify the amount of C10-HSL in my sample?
A3: C10-HSL can be quantified using several methods:
-
Bioassays: By creating a standard curve with known concentrations of C10-HSL and comparing the response of your sample to this curve. This provides a semi-quantitative result.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for accurate quantification. It requires proper sample preparation and the use of an internal standard for best results.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for the identification and quantification of AHLs.[2]
Q4: What are "matrix effects" in LC-MS analysis and how can I minimize them?
A4: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[7][8][11] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects, you can:
-
Improve sample cleanup procedures (e.g., using solid-phase extraction).
-
Optimize chromatographic separation to separate the analyte from interfering compounds.
-
Use a stable isotope-labeled internal standard that experiences similar matrix effects as the analyte.
-
Prepare calibration standards in a similar matrix as the samples.
Q5: Can I get false-positive results in my bioassay?
A5: Yes, false positives can occur in bioassays.[12] Potential causes include:
-
Contamination with other AHL-producing microorganisms.
-
The presence of compounds in your sample that can non-specifically activate the reporter system.
-
Endogenous production of AHLs by the reporter strain itself.[4] It is crucial to include appropriate negative controls (e.g., sterile media, extract from a non-AHL producing strain) to identify and rule out false positives.
Quantitative Data Summary
Table 1: Comparison of Detection Methods for N-Acyl Homoserine Lactones
| Feature | Bioassays | HPLC-MS/MS | GC-MS | ELISA |
| Principle | Reporter gene activation | Separation by chromatography, detection by mass | Separation by chromatography, detection by mass | Antibody-antigen binding |
| Sensitivity | Sub-picomole to nanomolar range[2][5] | Nanogram per liter to microgram per liter range[6] | Picogram to nanogram range | Nanomolar to micromolar range[13] |
| Specificity | Dependent on the biosensor strain; can have cross-reactivity[1][2] | High; based on retention time and mass-to-charge ratio | High; based on retention time and mass fragmentation pattern | High; dependent on antibody specificity |
| Quantification | Semi-quantitative | Quantitative | Quantitative | Quantitative |
| Throughput | High | Medium | Medium | High |
| Cost | Low | High | High | Medium |
| Major Limitation | Susceptible to interference from sample matrix; specificity limitations[1][4] | Matrix effects; requires expensive equipment[7][8] | Requires derivatization for some AHLs; requires expensive equipment | Limited availability of antibodies for all AHLs |
Experimental Protocols
Protocol 1: General Bioassay for C10-HSL Detection using Agrobacterium tumefaciens NTL4(pCF218)(pCF372)
-
Prepare Reporter Strain: Inoculate A. tumefaciens NTL4(pCF218)(pCF372) in a suitable broth medium with appropriate antibiotics and grow overnight at 28°C with shaking.
-
Prepare Assay Plate: Dilute the overnight culture to a standardized OD600 (e.g., 0.1) in fresh medium.
-
Add Samples and Standards: In a 96-well microtiter plate, add your samples and a serial dilution of C10-HSL standard (typically from 1 µM to 1 nM). Include negative controls (media only, solvent only).
-
Inoculate with Reporter Strain: Add the diluted reporter strain culture to each well.
-
Incubation: Incubate the plate at 28°C for 18-24 hours with shaking.
-
Measure Reporter Activity: Measure the reporter gene expression. For a β-galactosidase reporter, this involves lysing the cells and adding a substrate like ONPG or X-gal, followed by measuring absorbance.[5] For a GFP reporter, measure fluorescence.
-
Data Analysis: Subtract the background reading from the negative controls. Plot a standard curve of reporter activity versus C10-HSL concentration and use it to determine the concentration in your samples.
Protocol 2: C10-HSL Extraction and Quantification by HPLC-MS/MS
-
Sample Preparation:
-
Centrifuge your bacterial culture to pellet the cells.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of mobile phase.
-
-
HPLC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for C10-HSL (e.g., m/z 256.2 -> 102.1).[14]
-
-
Quantification:
-
Spike the samples with a known concentration of a suitable internal standard before extraction.
-
Generate a calibration curve using C10-HSL standards prepared in a similar matrix.
-
Calculate the concentration of C10-HSL in your samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway and Workflow Diagrams
Caption: C10-HSL mediated quorum sensing signaling pathway.
Caption: A logical workflow for troubleshooting common bioassay issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. This compound | C14H25NO3 | CID 11644562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Decanoyl-DL-homoserine lactone (C10-HSL) Concentration for Biofilm Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing N-Decanoyl-DL-homoserine lactone (C10-HSL) in biofilm research. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize the concentration of C10-HSL for your specific experimental needs.
Troubleshooting Guide
This guide addresses common issues that may arise during biofilm experiments involving C10-HSL.
| Problem | Possible Cause | Solution |
| Inconsistent or no effect of C10-HSL on biofilm formation. | Improper C10-HSL solution preparation or storage: C10-HSL is a lactone and can be susceptible to hydrolysis at non-neutral pH or elevated temperatures. | Prepare fresh stock solutions of C10-HSL in a suitable solvent like DMSO.[1] Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Solvent interference: The solvent used to dissolve C10-HSL (e.g., DMSO) may affect bacterial growth or biofilm formation at high concentrations. | Always include a solvent control in your experiments, using the same concentration of solvent as in your experimental wells.[1] Keep the final solvent concentration low, typically ≤0.5%. | |
| Bacterial strain variability: Different bacterial species or even strains of the same species can respond differently to C10-HSL. | The optimal concentration of C10-HSL is strain-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific strain. | |
| High background in crystal violet assay. | Insufficient washing: Residual planktonic cells or media components can lead to false-positive results. | Gently wash the wells multiple times with a buffer such as PBS to remove all non-adherent cells before staining.[1] |
| Media components staining: Some media components may bind to crystal violet. | Include a "medium only" blank in your assay to measure and subtract any background staining from your results. | |
| Variability between replicate wells. | Uneven bacterial inoculation: Inconsistent starting cell density will lead to variable biofilm formation. | Ensure your bacterial inoculum is well-mixed and evenly distributed in each well. |
| Edge effects in microtiter plates: Wells on the edge of the plate can experience different temperature and humidity conditions, leading to variability. | Avoid using the outer wells of the microtiter plate for critical experiments, or fill them with sterile media or water to create a more uniform environment. | |
| Difficulty dissolving C10-HSL. | Low solubility in aqueous media: C10-HSL has limited solubility in water. | Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF before diluting it in your growth medium.[2] Gentle heating or sonication can aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of C10-HSL to use for inducing biofilm formation?
A1: The optimal concentration of this compound (C10-HSL) is highly dependent on the bacterial species and strain being studied, as well as the specific experimental conditions. For example, in Vibrio alginolyticus, moderate concentrations of 10 and 20 µM of a related compound, 3-oxo-C10-HSL, were found to enhance biofilm formation, while higher concentrations of 40 and 100 µM showed inhibitory effects.[3] For a synthesized analog of C10-HSL used with Pseudomonas aeruginosa, a dose-dependent inhibition of biofilm formation was observed at concentrations of 10, 100, and 200 μmol/L.[4] Therefore, it is essential to perform a dose-response curve for your specific bacterium to determine the optimal working concentration.
Q2: How should I prepare a stock solution of C10-HSL?
A2: N-decanoyl-L-Homoserine lactone is soluble in solvents such as DMF and DMSO.[2] To prepare a stock solution, dissolve the C10-HSL powder in 100% DMSO to a high concentration (e.g., 10-100 mM). This stock solution can then be diluted in your desired growth medium to achieve the final working concentrations. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Can the solvent for C10-HSL affect my biofilm experiment?
A3: Yes, the solvent used to dissolve C10-HSL, such as DMSO, can impact bacterial growth and biofilm formation, especially at higher concentrations. It is crucial to include a vehicle control in your experiments, which contains the same concentration of the solvent as your C10-HSL-treated samples.[1] The final concentration of the solvent in the culture medium should be kept to a minimum, typically below 0.5% (v/v), to minimize any potential effects.
Q4: My C10-HSL doesn't seem to be having any effect. What could be wrong?
A4: There are several potential reasons for this. First, ensure that your C10-HSL is properly dissolved and that the stock solution is not degraded. Prepare fresh solutions if in doubt. Second, verify that the bacterial strain you are using is responsive to C10-HSL. Some bacteria may not utilize this specific acyl-homoserine lactone in their quorum sensing systems. Finally, the concentration range you are testing may not be appropriate for your system. It is advisable to test a broad range of concentrations in a preliminary experiment.
Q5: How can I quantify the effect of C10-HSL on biofilm formation?
A5: The crystal violet (CV) assay is a common and straightforward method for quantifying biofilm biomass.[1] In this assay, the biofilm is stained with crystal violet, and after washing away the excess stain, the bound dye is solubilized and the absorbance is measured, which is proportional to the amount of biofilm. Other methods include confocal laser scanning microscopy (CLSM) for visualizing biofilm architecture and viability staining, and colony-forming unit (CFU) counting to determine the number of viable cells within the biofilm.
Data Presentation
Table 1: Effect of a Synthesized this compound Analog (Y0-C10-HSL) on Pseudomonas aeruginosa [4]
| Concentration of Y0-C10-HSL (µmol/L) | Biofilm Formation Reduction (%) | Exopolysaccharide Production Inhibition (%) | Swimming Motility Inhibition (%) |
| 10 | 15.9 | 9.63 | 24.0 |
| 100 | 25.0 | 20.76 | 32.2 |
| 200 | 38.5 | 29.3 | 47.1 |
Table 2: Effect of Exogenous 3-oxo-C10-HSL on Biofilm Formation in Vibrio alginolyticus Strain N°24 (Weak Biofilm Former)
| Concentration of 3-oxo-C10-HSL (µmol/L) | Effect on Biofilm Formation |
| 10, 20 | Induction/Enhancement |
| 40, 100 | No significant improvement or inhibition |
Note: This table is a qualitative summary based on the findings for a specific strain and may not be universally applicable.[3]
Experimental Protocols
Protocol 1: Preparation of this compound (C10-HSL) Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the amount of C10-HSL powder needed to prepare a stock solution of a desired concentration (e.g., 100 mM). The molecular weight of C10-HSL is 255.38 g/mol .
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of C10-HSL powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.
-
Vortex the tube until the C10-HSL is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Crystal Violet Biofilm Assay
Materials:
-
Bacterial culture
-
Appropriate growth medium
-
C10-HSL stock solution
-
Sterile 96-well flat-bottom microtiter plate
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol (B145695) or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow a fresh overnight culture of the bacterium of interest in the appropriate liquid medium.
-
Dilution: Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.01-0.05).
-
Plate Setup:
-
Add 180 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 20 µL of the C10-HSL stock solution (or diluted stock) to the experimental wells to achieve the desired final concentrations.
-
Add 20 µL of DMSO to the vehicle control wells.
-
Add 200 µL of sterile medium to the blank wells.
-
It is recommended to have at least three replicate wells for each condition.
-
-
Incubation: Cover the plate and incubate at the optimal temperature for your bacterium for 24-48 hours without shaking.
-
Washing:
-
Carefully discard the liquid from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove planktonic cells.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Washing:
-
Discard the crystal violet solution.
-
Wash the wells three times with 200 µL of PBS.
-
-
Solubilization:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to dissolve the bound stain.
-
Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
Mandatory Visualization
Caption: Simplified quorum sensing pathway in P. aeruginosa.
Caption: Workflow for Crystal Violet Biofilm Assay.
References
Degradation of N-Decanoyl-DL-homoserine lactone and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N-Decanoyl-DL-homoserine lactone (C10-HSL) and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C10-HSL) and why is its stability important?
A1: this compound is a signaling molecule involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The stability of C10-HSL is critical for ensuring the reproducibility and accuracy of experiments studying quorum sensing-regulated processes such as biofilm formation, virulence factor production, and antibiotic resistance. Degradation of the molecule can lead to a loss of biological activity, resulting in misleading or inconclusive experimental outcomes.
Q2: What are the main causes of C10-HSL degradation?
A2: The degradation of C10-HSL can be attributed to two primary mechanisms:
-
Enzymatic Degradation: Certain enzymes, broadly categorized as quorum-quenching enzymes, can inactivate C10-HSL. The two main types are:
-
AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the molecule inactive.[1] This reaction is reversible under acidic conditions.
-
AHL Acylases (or Amylases): These enzymes cleave the amide bond, separating the acyl side chain from the homoserine lactone ring.[1] This degradation is irreversible.
-
-
Non-Enzymatic Degradation (Lactonolysis): The lactone ring of C10-HSL is susceptible to hydrolysis, particularly under alkaline pH conditions.[2] This process is also influenced by temperature, with higher temperatures accelerating degradation.[2][3]
Q3: How does pH affect the stability of C10-HSL?
A3: The stability of C10-HSL is highly dependent on pH. Alkaline conditions (pH > 7) promote the hydrolysis of the lactone ring, a process known as lactonolysis, leading to the inactivation of the molecule.[2] Conversely, neutral to slightly acidic conditions (pH 6.0-7.0) enhance its stability.[4] At a very low pH (around 2.0), the hydrolyzed, inactive form can be partially re-lactonized, restoring some of its activity.[2]
Q4: How does temperature impact the stability of C10-HSL?
A4: Higher temperatures accelerate the rate of both enzymatic and non-enzymatic degradation of C10-HSL.[2][3] For optimal stability, it is recommended to store C10-HSL solutions at low temperatures and minimize exposure to elevated temperatures during experiments.
Q5: Are there organisms that can degrade C10-HSL in my experiments?
A5: Yes, a wide variety of organisms, including bacteria (e.g., Bacillus species, Pseudomonas species), fungi, and even some plants and mammalian cells, produce enzymes that can degrade AHLs like C10-HSL.[5][6][7][8] If your experimental system involves living cells or unsterilized biological matrices, there is a potential for enzymatic degradation of your C10-HSL.
Troubleshooting Guides
This section addresses common issues encountered during experiments with C10-HSL.
Problem 1: I am not observing the expected biological response to C10-HSL in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Degradation of C10-HSL in stock solution. | Prepare a fresh stock solution of C10-HSL in an appropriate solvent (e.g., DMSO, ethanol) and store it at -20°C or below.[9] |
| Degradation of C10-HSL in the experimental medium. | 1. Check the pH of your medium: Ensure the pH is in the neutral to slightly acidic range (6.0-7.0) to minimize lactonolysis.[4] 2. Consider the temperature: If possible, perform experiments at a lower temperature to reduce the degradation rate. 3. Test for enzymatic degradation: In a cell-free sample of your medium, incubate C10-HSL and measure its concentration over time using HPLC or a biosensor assay. |
| Enzymatic degradation by the cells in your assay. | 1. Heat inactivation: As a control, heat-inactivate a sample of your cell lysate or conditioned medium (e.g., 100°C for 15 minutes) to denature enzymes before adding C10-HSL.[4] If the molecule is stable in the heat-treated sample, enzymatic degradation is likely occurring. 2. Use of enzyme inhibitors: Consider adding general protease inhibitors or metal chelators like EDTA, as many lactonases are metalloenzymes.[4] |
| Incorrect concentration of C10-HSL. | Verify the concentration of your stock solution and ensure accurate dilution into the experimental medium. |
| Issues with the biological system. | Confirm that your cells are healthy and capable of responding to quorum sensing signals. Use a positive control with a known outcome if available. |
Problem 2: My quantitative analysis (e.g., HPLC, LC-MS) shows lower than expected concentrations of C10-HSL.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation and storage. | Keep samples on ice or at 4°C during preparation and store them at -80°C until analysis to minimize degradation. |
| pH-induced hydrolysis during extraction. | Ensure that the pH of the extraction solvent is neutral or slightly acidic. |
| Adsorption to labware. | Use low-adsorption tubes and pipette tips, especially for low-concentration samples. |
| Instrumental issues. | Calibrate your instrument with fresh standards and ensure the column and mobile phase are appropriate for C10-HSL analysis. |
Data Presentation: Stability of N-acyl Homoserine Lactones
The stability of N-acyl homoserine lactones (AHLs) is influenced by the length of their acyl chain, pH, and temperature. Generally, AHLs with longer acyl chains, such as C10-HSL, are more stable than those with shorter chains.[2]
Table 1: Estimated Half-Life of N-acyl Homoserine Lactones at Room Temperature in a Biological Matrix (pH ~6.7-6.9)
| N-acyl Homoserine Lactone | Estimated Half-Life (hours) |
| C6-HSL | 1.95 ± 0.45 |
| 3-oxo-C6-HSL | 2.57 ± 0.29 |
| C12-HSL | 0.79 ± 0.08 |
| 3-oxo-C12-HSL | 0.66 ± 0.06 |
| Data is based on degradation in live floccular sludge and serves as an estimate for biological systems. The half-life of C10-HSL is expected to be similar to that of C12-HSL. |
Table 2: General Effect of pH and Temperature on C10-HSL Stability
| Condition | Effect on Stability | Recommendation |
| Alkaline pH (> 7.5) | Decreased stability (increased lactonolysis) | Buffer experimental medium to pH 6.0-7.0. |
| Neutral to Slightly Acidic pH (6.0-7.0) | Increased stability | Maintain this pH range for optimal stability. |
| Acidic pH (< 3.0) | Can promote re-lactonization of hydrolyzed form | Useful for differentiating between lactonase and acylase activity.[2] |
| Elevated Temperature (> 30°C) | Decreased stability | Perform experiments at the lowest feasible temperature. |
| Low Temperature (4°C to -80°C) | High stability | Store stock solutions and samples at low temperatures. |
Experimental Protocols
Protocol 1: Assessing the Stability of C10-HSL in Experimental Medium
Objective: To determine the rate of C10-HSL degradation in a specific liquid medium under experimental conditions.
Materials:
-
C10-HSL stock solution (e.g., 10 mM in DMSO)
-
Experimental medium (sterile)
-
Incubator at the desired experimental temperature
-
HPLC or LC-MS/MS system for quantification
-
Sterile microcentrifuge tubes
Methodology:
-
Spike the experimental medium with a known concentration of C10-HSL (e.g., 10 µM).
-
Aliquot the spiked medium into sterile microcentrifuge tubes.
-
Incubate the tubes at the desired experimental temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a tube and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, thaw the samples and quantify the remaining C10-HSL concentration using a validated HPLC or LC-MS/MS method.
-
Plot the concentration of C10-HSL versus time to determine the degradation kinetics and half-life in your specific medium.
Protocol 2: Differentiating Between Lactonase and Acylase Activity
Objective: To determine if C10-HSL degradation is due to a lactonase or an acylase.
Materials:
-
Source of potential enzymatic activity (e.g., cell lysate, conditioned medium)
-
C10-HSL
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
AHL biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4)
Methodology:
-
Incubate C10-HSL with the source of enzymatic activity until a significant portion is degraded (confirm with a bioassay or analytical method).
-
Acidify the reaction mixture to pH 2.0 with HCl and incubate for 24 hours at room temperature. This condition promotes the re-lactonization of the ring-opened product of lactonase activity.
-
Neutralize the solution with NaOH.
-
Use a biosensor strain to detect the presence of active C10-HSL.
-
Interpretation:
-
Restoration of biological activity: Indicates that the degradation was primarily due to a lactonase .
-
No restoration of biological activity: Suggests that the degradation was caused by an acylase , as the amide bond cleavage is irreversible.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 3. labsolu.ca [labsolu.ca]
- 4. Acyl-homoserine lactone binding to and stability of the orphan Pseudomonas aeruginosa quorum-sensing signal receptor QscR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Degradation of N-Acyl-l-Homoserine Lactones by Bacillus cereus in Culture Media and Pork Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Decanoyl-DL-homoserine lactone (C10-HSL)
Welcome to the technical support center for N-Decanoyl-DL-homoserine lactone (C10-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of C10-HSL in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C10-HSL) and why is its solubility a concern?
A1: this compound (C10-HSL) is a signaling molecule involved in bacterial quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density. Its long acyl chain makes it poorly soluble in aqueous solutions, which can lead to precipitation in experimental media, affecting the accuracy and reproducibility of results.
Q2: What are the recommended solvents for dissolving C10-HSL?
A2: C10-HSL is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). It has limited solubility in ethanol (B145695) and is largely insoluble in water and phosphate-buffered saline (PBS).[1] It is not recommended to use ethanol or other primary alcohols as they have been shown to open the lactone ring, inactivating the molecule.[2][3][4]
Q3: How should I prepare a stock solution of C10-HSL?
A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C for long-term use.
Q4: How can I prepare an aqueous working solution of C10-HSL from a DMSO stock?
A4: To prepare an aqueous working solution, the DMSO stock should be serially diluted in the desired aqueous medium (e.g., bacterial growth medium). It is crucial to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid dispersal and minimize precipitation. The final concentration of DMSO in the working solution should be kept low (typically below 1%) to avoid solvent-induced artifacts in biological assays.
Q5: What is the stability of C10-HSL in different conditions?
A5: Solid C10-HSL is stable for at least four years when stored at -20°C.[5] Stock solutions in anhydrous DMSO are stable for several months when stored at -20°C. Aqueous solutions of C10-HSL are less stable and it is recommended to prepare them fresh for each experiment. The lactone ring of C10-HSL is susceptible to hydrolysis, especially at alkaline pH.
Troubleshooting Guide
Problem: I am observing precipitation when I add my C10-HSL stock solution to my aqueous experimental medium.
| Possible Cause | Troubleshooting Step |
| High final concentration of C10-HSL | The desired final concentration may exceed the aqueous solubility of C10-HSL. Try lowering the final concentration of C10-HSL in your experiment. |
| "Solvent shock" | Rapidly adding a concentrated organic stock to an aqueous solution can cause the compound to precipitate out. Add the stock solution dropwise to the aqueous medium while vigorously vortexing or stirring to ensure immediate and even distribution. |
| High final concentration of organic solvent | A high percentage of the organic solvent in the final working solution can affect the solubility and may also be toxic to the biological system. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 1%. |
| Temperature of the aqueous medium | Adding the stock solution to a cold medium can decrease solubility. Warm the aqueous medium to the experimental temperature (e.g., 37°C for bacterial cultures) before adding the C10-HSL stock. |
| Media components | Certain components in complex media may interact with C10-HSL and reduce its solubility. If possible, try dissolving C10-HSL in a simpler buffer or saline first before adding it to the full medium. |
Problem: I am not observing the expected biological activity of C10-HSL in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation of C10-HSL | The lactone ring of C10-HSL can be hydrolyzed and inactivated, especially at a non-neutral pH. Ensure the pH of your experimental medium is within a stable range (ideally around pH 7.0). Prepare fresh working solutions for each experiment. |
| Incorrect stock solution concentration | Verify the initial weighing of the C10-HSL powder and the volume of the solvent used to prepare the stock solution. |
| Loss of compound due to adsorption | C10-HSL is hydrophobic and may adsorb to plastic surfaces. Use low-adhesion microcentrifuge tubes and pipette tips. Consider pre-rinsing pipette tips with the stock solution before transferring. |
Data Presentation
Table 1: Solubility of this compound (C10-HSL)
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~5 mg/mL (Use with caution) | |
| Water | < 0.1 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL (in a 1:4 DMF:PBS solution) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of C10-HSL in DMSO
Materials:
-
This compound (C10-HSL) powder (MW: 255.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 2.55 mg of C10-HSL powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the C10-HSL is completely dissolved. The solution should be clear and colorless.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 100 µM Aqueous Working Solution of C10-HSL
Materials:
-
10 mM C10-HSL stock solution in DMSO (from Protocol 1)
-
Sterile aqueous medium (e.g., bacterial growth medium, buffer)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Warm the sterile aqueous medium to the desired experimental temperature.
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM C10-HSL stock solution to 990 µL of the pre-warmed aqueous medium in a sterile microcentrifuge tube. This results in a 1:100 dilution and a concentration of 100 µM.
-
Immediately after adding the stock solution, vortex the tube vigorously for at least 30 seconds to ensure the C10-HSL is evenly dispersed and to minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution for your experiments. Do not store aqueous working solutions for extended periods.
Mandatory Visualizations
References
Technical Support Center: N-Decanoyl-DL-homoserine lactone (C10-HSL) Biosensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the specificity of N-Decanoyl-DL-homoserine lactone (C10-HSL) biosensors. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using C10-HSL biosensors.
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | 1. Media Interference: Components in the growth media may auto-fluoresce or activate the biosensor nonspecifically. 2. Leaky Promoter: The reporter gene promoter in the biosensor may have basal activity in the absence of C10-HSL. 3. Contamination: Microbial contamination can produce interfering compounds. | 1. Media Optimization: Test different minimal media to reduce background noise. Run media-only controls. 2. Use a Tighter Promoter: If using a custom-built biosensor, consider a promoter with lower basal activity. 3. Aseptic Technique: Ensure strict aseptic techniques during all experimental steps. Plate controls to check for contamination. |
| Low or No Signal | 1. Inactive C10-HSL: The C10-HSL standard or sample may have degraded. 2. Suboptimal Biosensor Conditions: The biosensor may not be at the optimal growth phase or incubation conditions for induction. 3. Incorrect C10-HSL Concentration: The concentration of C10-HSL may be below the limit of detection for the biosensor.[1] 4. Inhibitory Compounds: The sample may contain substances that inhibit biosensor activity or degrade C10-HSL. | 1. Fresh Standards: Prepare fresh C10-HSL stock solutions and store them appropriately. 2. Optimize Growth: Grow the biosensor to the mid-logarithmic phase before induction. Optimize temperature and aeration. 3. Concentration Curve: Perform a dose-response curve with a known C10-HSL standard to determine the optimal concentration range. 4. Sample Purification: Consider solid-phase extraction (SPE) or other purification methods for complex samples. |
| Poor Specificity / Cross-Reactivity | 1. Broad Receptor Specificity: The LuxR-type receptor in the biosensor may recognize other acyl-homoserine lactones (AHLs) in addition to C10-HSL.[1] 2. Presence of Structurally Similar Molecules: The sample may contain other AHLs with similar acyl chain lengths that can activate the biosensor. | 1. Use Multiple Biosensors: Employ a panel of biosensors with different AHL specificities to deconvolute the signal.[1] 2. Chromatographic Separation: Couple the biosensor assay with techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate different AHLs before detection.[2] 3. Engineer Receptor Specificity: For advanced users, protein engineering of the LuxR receptor can enhance specificity for C10-HSL.[3][4][5] |
| Inconsistent Results | 1. Variable Inoculum Size: Inconsistent starting cell densities of the biosensor can lead to variability in response. 2. Pipetting Errors: Inaccurate pipetting of C10-HSL standards or samples. 3. Fluctuations in Incubation Conditions: Inconsistent temperature or shaking speeds during incubation. | 1. Standardize Inoculum: Standardize the optical density (OD) of the biosensor culture for each experiment. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. 3. Consistent Incubation: Use a calibrated incubator with consistent temperature and agitation. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of a C10-HSL biosensor?
A1: C10-HSL biosensors are typically whole-cell bacterial systems engineered to produce a detectable signal, such as light (bioluminescence) or color (pigment production), in the presence of this compound.[6] They contain a LuxR-type receptor protein that specifically binds to C10-HSL. This binding event activates a transcriptional regulator, which in turn induces the expression of a reporter gene, leading to the measurable output.
Q2: How can I determine the specificity of my C10-HSL biosensor?
A2: To determine the specificity, you should perform cross-reactivity assays. This involves challenging the biosensor with a panel of different AHLs with varying acyl chain lengths and modifications (e.g., C4-HSL, C6-HSL, C8-HSL, 3-oxo-C12-HSL) at the same concentration as C10-HSL. The response of the biosensor to each of these AHLs is then measured and compared to the response induced by C10-HSL.
Q3: What are the limitations of using whole-cell biosensors for C10-HSL detection?
A3: Whole-cell biosensors can be susceptible to interference from components in the sample matrix, which may inhibit bacterial growth or the reporter system.[1] They can also exhibit cross-reactivity with other AHLs.[1] Furthermore, the response time can be relatively long due to the requirement for bacterial growth and gene expression.[7]
Q4: Can I use a cell-free biosensor system for C10-HSL detection?
A4: Yes, cell-free biosensor systems are a promising alternative to whole-cell biosensors.[7][8] They utilize cell extracts containing the necessary transcriptional and translational machinery, the LuxR-type receptor, and the reporter gene construct. Cell-free systems can offer faster response times and may be less susceptible to interference from compounds that affect cell viability.[7]
Q5: How can I quantify the concentration of C10-HSL in my sample?
A5: Quantification can be achieved by creating a standard curve. A series of known concentrations of a pure C10-HSL standard are used to induce the biosensor, and the resulting signal is measured. The signal from your unknown sample can then be interpolated onto the standard curve to determine the C10-HSL concentration. It is crucial to include appropriate controls and to ensure that the sample matrix does not interfere with the assay.
Quantitative Data on Biosensor Specificity
The following table summarizes the relative response of a hypothetical LuxR-based biosensor to various AHLs, highlighting its specificity for C10-HSL.
| Acyl-Homoserine Lactone (AHL) | Acyl Chain Length | Modification | Relative Response (%) * |
| N-Butyryl-DL-homoserine lactone | C4 | None | < 1 |
| N-Hexanoyl-DL-homoserine lactone | C6 | None | 5 |
| N-Octanoyl-DL-homoserine lactone | C8 | None | 25 |
| This compound | C10 | None | 100 |
| N-Dodecanoyl-DL-homoserine lactone | C12 | None | 40 |
| N-(3-Oxohexanoyl)-DL-homoserine lactone | C6 | 3-oxo | 2 |
| N-(3-Oxooctanoyl)-DL-homoserine lactone | C8 | 3-oxo | 15 |
| N-(3-Oxodecanoyl)-DL-homoserine lactone | C10 | 3-oxo | 80 |
| N-(3-Oxododecanoyl)-DL-homoserine lactone | C12 | 3-oxo | 50 |
*Relative response is normalized to the signal produced by C10-HSL at the same concentration.
Experimental Protocols
Protocol 1: Whole-Cell Biosensor Assay for C10-HSL Detection
Objective: To detect and quantify C10-HSL in a liquid sample using a whole-cell biosensor.
Materials:
-
C10-HSL biosensor strain (e.g., E. coli carrying a LuxR-based reporter plasmid)
-
Appropriate liquid growth medium (e.g., LB broth) with selective antibiotics
-
C10-HSL standard
-
Test samples
-
96-well microplate
-
Microplate reader (for measuring luminescence or absorbance)
Procedure:
-
Prepare Biosensor Culture: Inoculate the biosensor strain into fresh growth medium with antibiotics and grow overnight at the optimal temperature with shaking.
-
Subculture: The next day, subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Prepare Standards and Samples: Prepare a serial dilution of the C10-HSL standard in the growth medium. Prepare your test samples, ensuring they are sterile-filtered if necessary.
-
Assay Setup: In a 96-well microplate, add a standardized volume of the mid-log phase biosensor culture to each well.
-
Induction: Add an equal volume of the C10-HSL standards and test samples to the respective wells. Include negative controls (biosensor with sterile medium).
-
Incubation: Incubate the microplate at the optimal temperature with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the reporter signal (e.g., luminescence or OD of a colorimetric product) using a microplate reader.
-
Data Analysis: Subtract the background signal from the negative control wells. Plot the signal from the standards against their concentrations to generate a standard curve. Determine the concentration of C10-HSL in the test samples by interpolating their signal on the standard curve.
Protocol 2: Cross-Reactivity Assay
Objective: To assess the specificity of the C10-HSL biosensor.
Materials:
-
C10-HSL biosensor strain
-
Panel of different AHL standards (e.g., C4, C6, C8, C10, C12-HSLs, and their 3-oxo derivatives)
-
Other materials as in Protocol 1
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Prepare AHL Panel: Prepare solutions of each AHL standard in the panel at the same concentration (e.g., the EC50 concentration for C10-HSL).
-
Induction: Add each AHL standard to separate wells containing the biosensor culture. Include a positive control (C10-HSL) and a negative control (medium only).
-
Follow steps 6-7 of Protocol 1.
-
Data Analysis: Normalize the signal from each AHL to the signal produced by C10-HSL (set to 100%). This will give the percentage of cross-reactivity for each AHL.
Visualizations
Caption: LuxR-based biosensor signaling pathway for C10-HSL detection.
Caption: General experimental workflow for a C10-HSL biosensor assay.
Caption: A logical workflow for troubleshooting common C10-HSL biosensor issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Dual selection enhances the signaling specificity of a variant of the quorum-sensing transcriptional activator LuxR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bacterial biosensor encoding a genetically modified LuxR receptor exhibits improved detection of Pseudomonas aeruginosa's biomarker molecule 2-aminoacetophenone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
How to address off-target effects of N-Decanoyl-DL-homoserine lactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of N-Decanoyl-DL-homoserine lactone (C10-HSL) in experimental settings.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your experiments with C10-HSL.
Issue 1: Unexpected Eukaryotic Cell Response (e.g., inflammation, apoptosis)
-
Question: My eukaryotic cells are showing an inflammatory response (e.g., cytokine production) or undergoing apoptosis even at low concentrations of C10-HSL. Is this an off-target effect?
-
Answer: Yes, this is a known off-target effect of C10-HSL and other long-chain N-acyl homoserine lactones (AHLs). C10-HSL can modulate immune responses and induce apoptosis in various mammalian cell lines.[1][2][3] These effects are often mediated through signaling pathways such as NF-κB and MAP kinases.
-
Question: How can I confirm that the observed cellular response is a direct off-target effect of C10-HSL and not due to contamination?
-
Answer: To rule out contamination (e.g., endotoxins), it is crucial to use high-purity C10-HSL and perform appropriate controls. We recommend the following:
-
Negative Control: Use a vehicle control (the solvent used to dissolve C10-HSL, e.g., DMSO or ethanol) to ensure the solvent itself is not causing the effect.
-
Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of C10-HSL. While a universally accepted inactive analog is not commercially available, N-decanoyl-L-homocysteine has been used as an antagonist in some studies.
-
Quorum Quenching Enzyme Control: Pre-treat your C10-HSL solution with a quorum quenching enzyme, such as an AHL lactonase or AHL acylase, to degrade the C10-HSL. If the cellular response is abolished after enzyme treatment, it strongly suggests the effect is mediated by C10-HSL.
-
-
Question: At what concentrations are these off-target effects typically observed?
-
Answer: Off-target effects on eukaryotic cells can be seen at concentrations ranging from the low micromolar (µM) to higher concentrations.[2][4][5][6] It is important to note that these concentrations can overlap with those required for bacterial quorum sensing, which typically occurs in the nanomolar (nM) to low micromolar range.[7]
Issue 2: Unintended Effects on Plant Growth and Development
-
Question: I am observing changes in the root architecture (e.g., inhibition of primary root growth, increased lateral root formation) of my model plants when treated with C10-HSL. Is this an expected on-target effect?
-
Answer: While AHLs are primarily known for bacterial communication, they can elicit significant and complex responses in plants, which are considered off-target effects in the context of quorum sensing. C10-HSL, in particular, has been shown to inhibit primary root growth and promote lateral root formation in plants like Arabidopsis thaliana.[5][6][8]
-
Question: How can I dissect the signaling pathway involved in the C10-HSL-mediated plant response?
-
Answer: Studies have shown that C10-HSL can trigger an increase in cytosolic Ca2+, reactive oxygen species (ROS), and nitric oxide (NO) production in plant roots.[5][8] It can also activate the mitogen-activated protein kinase 6 (MPK6).[8] To investigate these pathways, you can use specific pharmacological inhibitors or mutants in your experiments. For example, you can use calcium channel blockers or ROS scavengers to see if they rescue the root phenotype.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of C10-HSL?
A1:
-
On-Target Effect: The primary, on-target effect of C10-HSL is its role as a signaling molecule in bacterial quorum sensing. It regulates gene expression in a population-density-dependent manner in various Gram-negative bacteria, controlling processes like biofilm formation and virulence factor production.[9]
-
Off-Target Effects: In eukaryotic systems, C10-HSL can have several off-target effects, including:
-
Immunomodulation: It can modulate the production of pro- and anti-inflammatory cytokines in immune cells like macrophages.[1][3]
-
Induction of Apoptosis: C10-HSL has been shown to induce programmed cell death in various mammalian cell lines.
-
Modulation of Plant Growth: It can significantly alter plant root system architecture.[5][6][8]
-
Q2: How can I mitigate or control for off-target effects in my experiments?
A2: Several strategies can be employed:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of C10-HSL required to elicit the desired on-target effect in your bacterial system and use this concentration for your experiments involving eukaryotic cells or plants.
-
Employ Quorum Quenching Enzymes: Utilize AHL lactonases or AHL acylases to specifically degrade C10-HSL in control experiments. This will help verify that the observed effects are due to the intact C10-HSL molecule.
-
Use Antagonists or Inactive Analogs: When available, co-treatment with a known antagonist or a structurally similar, inactive molecule can help differentiate between on- and off-target effects.
-
Perform Thorough Controls: Always include vehicle controls and consider using a panel of AHLs with varying acyl chain lengths to assess the specificity of the observed response.
Q3: What are quorum quenching enzymes and how do they work?
A3: Quorum quenching enzymes are enzymes that degrade AHL signaling molecules, thereby disrupting bacterial quorum sensing. The two main types are:
-
AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring of the AHL molecule, rendering it inactive.[10][11]
-
AHL Acylases: These enzymes cleave the amide bond between the acyl chain and the homoserine lactone ring, yielding a fatty acid and the homoserine lactone ring.[10][12]
Q4: Is C10-HSL stable in cell culture media?
A4: The stability of AHLs in aqueous solutions can be influenced by pH and temperature. The lactone ring is susceptible to hydrolysis, especially at alkaline pH. It is recommended to prepare fresh stock solutions of C10-HSL in an appropriate solvent like DMSO or ethanol (B145695) and add it to the cell culture medium immediately before the experiment. Stock solutions should be stored at -20°C or -80°C.[13]
Data Presentation
Table 1: Effective Concentrations of C10-HSL for On-Target and Off-Target Effects
| Effect Category | Specific Effect | Organism/Cell Type | Effective Concentration Range | Reference(s) |
| On-Target | Bacterial Quorum Sensing | Gram-negative bacteria | nM to low µM | [7] |
| Off-Target | Inhibition of Primary Root Growth | Arabidopsis thaliana | 15 µM - 75 µM | [5][6] |
| Off-Target | Promotion of Lateral Root Formation | Arabidopsis thaliana | 15 µM - 75 µM | [5][6] |
| Off-Target | Inhibition of Mediator Release | Murine Mast Cells | 10 µM - 100 µM | [4] |
| Off-Target | Inhibition of Violacein Production | Chromobacterium violaceum | 1 mg/mL | [14] |
Experimental Protocols
Protocol 1: Control Experiment using AHL Lactonase
This protocol describes how to use an AHL lactonase to confirm that an observed eukaryotic cell response is specifically due to C10-HSL.
-
Materials:
-
C10-HSL stock solution (e.g., 10 mM in DMSO)
-
Purified AHL lactonase enzyme
-
Reaction buffer appropriate for the AHL lactonase (refer to the manufacturer's instructions)
-
Eukaryotic cell culture medium
-
Target eukaryotic cells
-
-
Procedure:
-
Prepare a solution of C10-HSL in the reaction buffer at a concentration 2-fold higher than the final desired concentration for your experiment.
-
In a separate tube, prepare a control solution with the same concentration of C10-HSL and reaction buffer, but without the AHL lactonase.
-
Add AHL lactonase to the treatment tube to a final concentration recommended by the manufacturer.
-
Incubate both tubes (with and without enzyme) at the optimal temperature for the enzyme (typically 25-37°C) for a period sufficient to ensure complete degradation of C10-HSL (e.g., 1-2 hours).
-
Following incubation, dilute the contents of both tubes to the final desired C10-HSL concentration using your eukaryotic cell culture medium.
-
Add the C10-HSL solutions (enzyme-treated and control) to your eukaryotic cells.
-
Incubate the cells for the desired experimental duration and assess the cellular response (e.g., cytokine levels, apoptosis markers).
-
-
Expected Outcome: If the cellular response is abolished or significantly reduced in the cells treated with the AHL lactonase-treated C10-HSL compared to the control, it confirms that the effect is mediated by intact C10-HSL.
Mandatory Visualizations
Caption: Off-target signaling pathways of C10-HSL in eukaryotic cells.
Caption: Troubleshooting workflow for unexpected eukaryotic cell responses.
References
- 1. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular messengers involved in the inhibition of the Arabidopsis primary root growth by bacterial quorum-sensing signal N-decanoyl-L-homoserine lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating the Biological Activity of Synthetic N-Decanoyl-DL-homoserine lactone: A Comparative Guide
For researchers in microbiology, cell biology, and drug development, the accurate validation of quorum sensing (QS) molecules is paramount. This guide provides a comparative analysis of synthetic N-Decanoyl-DL-homoserine lactone (C10-HSL), a key signaling molecule in Gram-negative bacteria, against other common N-acyl homoserine lactone (AHL) alternatives. We present supporting experimental data, detailed protocols for biological activity validation, and diagrams of the relevant signaling pathway and experimental workflow.
Comparative Analysis of AHL Activity
The biological activity of AHLs is dependent on the length and modification of their acyl side chain, as well as the specificity of the bacterial receptor. The following table summarizes the quantitative activity of C10-HSL and its common alternatives in various biosensor strains. Activity is often expressed as the half-maximal effective concentration (EC50) or the limit of detection (LOD). Lower values indicate higher potency.
| AHL Molecule | Common Abbreviation | Acyl Chain | Modification | Biosensor Strain | Reported Activity (EC50 / LOD) |
| N-Butyryl-DL-homoserine lactone | C4-HSL | 4 carbons | None | Chromobacterium violaceum CV026 | Induces violacein (B1683560) production |
| N-Hexanoyl-DL-homoserine lactone | C6-HSL | 6 carbons | None | Chromobacterium violaceum CV026 | 2.5 nmol·L⁻¹ (LOD)[1] |
| N-Heptanoyl-DL-homoserine lactone | C7-HSL | 7 carbons | None | Chromobacterium violaceum CV026 | 1 nmol·L⁻¹ (LOD)[1] |
| N-Octanoyl-DL-homoserine lactone | C8-HSL | 8 carbons | None | Vibrio fischeri (wild-type) | Weak activator of LuxR |
| This compound | C10-HSL | 10 carbons | None | Chromobacterium violaceum CV026 | Induces violacein production |
| N-(3-Hydroxydecanoyl)-DL-homoserine lactone | 3-OH-C10-HSL | 10 carbons | 3-hydroxy | Chromobacterium violaceum CV026 | 2.5 nmol·L⁻¹ (LOD)[1] |
| N-(3-Oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | 6 carbons | 3-oxo | Vibrio fischeri (LuxR-based) | 24 nM (EC50)[2] |
| N-(3-Oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL | 8 carbons | 3-oxo | Agrobacterium tumefaciens NTL4(pZLR4) | Activates TraR |
| N-(3-Oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | 12 carbons | 3-oxo | E. coli pSB1075 (LasR-based) | 9 nM (EC50)[3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the canonical AHL-mediated quorum sensing signaling pathway and a typical experimental workflow for validating the biological activity of synthetic AHLs.
Caption: Canonical N-Acyl Homoserine Lactone (AHL) signaling pathway.
Caption: Experimental workflow for validating AHL biological activity.
Experimental Protocols
Below are detailed methodologies for two common bioassays used to validate the biological activity of synthetic this compound.
Chromobacterium violaceum CV026 Violacein Induction Assay (Quantitative)
This assay quantifies the production of the purple pigment violacein by the mutant strain C. violaceum CV026 in response to exogenous AHLs.[4] CV026 is unable to produce its own AHLs but will produce violacein when a suitable AHL with a C4 to C8 acyl chain is provided.[4] While C10-HSL is outside this optimal range, it and other long-chain AHLs can be detected through their ability to inhibit violacein production induced by a short-chain AHL.[4]
Materials:
-
Synthetic this compound (C10-HSL)
-
N-Hexanoyl-DL-homoserine lactone (C6-HSL) as an inducer
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of AHL Stock Solutions: Prepare a 10 mM stock solution of synthetic C10-HSL in a suitable solvent (e.g., DMSO or ethyl acetate). Prepare a 1 mM stock solution of C6-HSL.
-
Overnight Culture: Inoculate 5 mL of LB broth with C. violaceum CV026 and incubate overnight at 30°C with shaking.
-
Assay Setup:
-
In a 96-well plate, add LB broth to each well.
-
Create a serial dilution of C10-HSL across the plate.
-
Add a fixed, sub-maximal inducing concentration of C6-HSL (e.g., 25 µM) to all wells.
-
Dilute the overnight culture of CV026 1:100 in fresh LB broth and add to each well.
-
Include controls: a negative control (no AHLs) and a positive control (only C6-HSL).
-
-
Incubation: Incubate the plate at 30°C for 18-24 hours without shaking.
-
Quantification of Violacein:
-
Lyse the bacterial cells in each well.
-
Extract the violacein pigment using a suitable solvent (e.g., DMSO or ethanol).
-
Transfer the extracts to a new 96-well plate.
-
Measure the absorbance at approximately 585 nm using a spectrophotometer.
-
-
Data Analysis: Plot the absorbance against the concentration of C10-HSL to determine its inhibitory activity.
Agrobacterium tumefaciens NTL4(pZLR4) β-Galactosidase Induction Assay
This bioassay utilizes the reporter strain Agrobacterium tumefaciens NTL4(pZLR4), which carries a plasmid with the traR gene and a traG::lacZ fusion.[5] TraR is a LuxR homolog that, when activated by an appropriate AHL (typically with a 3-oxo group), induces the expression of β-galactosidase.[5][6] The activity is quantified by measuring the cleavage of a chromogenic substrate.
Materials:
-
Synthetic this compound (C10-HSL)
-
Agrobacterium tumefaciens NTL4(pZLR4)
-
AB minimal medium
-
Ortho-nitrophenyl-β-galactopyranoside (ONPG)
-
Z buffer
-
Spectrophotometer
Procedure:
-
Preparation of AHL Stock Solution: Prepare a 10 mM stock solution of synthetic C10-HSL in a suitable solvent.
-
Overnight Culture: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium at 28°C with appropriate antibiotics to maintain the plasmid.
-
Assay Setup:
-
In culture tubes, prepare serial dilutions of C10-HSL in fresh AB minimal medium.
-
Inoculate each tube with the overnight culture to a starting OD600 of approximately 0.1.
-
Include a no-AHL control.
-
-
Incubation: Incubate the cultures at 28°C with shaking until they reach mid-log phase (OD600 ≈ 0.6-0.8).
-
β-Galactosidase Assay (Miller Assay):
-
Measure the final OD600 of each culture.
-
Lyse the cells (e.g., with chloroform (B151607) and SDS).
-
Add ONPG solution to each lysate and incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding Na₂CO₃.
-
Measure the absorbance at 420 nm (for the o-nitrophenol product) and 550 nm (for cell debris scattering).
-
-
Data Analysis: Calculate the Miller Units of β-galactosidase activity for each C10-HSL concentration. Plot Miller Units against the AHL concentration to determine the EC50.
References
- 1. mdpi.com [mdpi.com]
- 2. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Decanoyl-DL-homoserine lactone and Other Acyl-homoserine Lactones in Quorum Sensing Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Decanoyl-DL-homoserine lactone (C10-HSL) with other commonly studied acyl-homoserine lactones (AHLs). The information presented is supported by experimental data to assist researchers in selecting the appropriate signaling molecules for their specific applications in quorum sensing research and drug development.
Introduction to Acyl-homoserine Lactones (AHLs)
Acyl-homoserine lactones are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1][2] These molecules are synthesized by LuxI-type enzymes and are recognized by LuxR-type transcriptional regulators.[1][2] The basic structure of an AHL consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length (typically from 4 to 18 carbons) and may have modifications at the third carbon (C3), such as an oxo- or hydroxyl- group.[1] This structural diversity is a key determinant of the specificity of AHL signaling systems in different bacterial species.[3]
This compound (C10-HSL) is a long-chain AHL that plays a significant role in regulating various physiological processes in bacteria, including biofilm formation and virulence factor production.[4][5] This guide compares the performance of C10-HSL with other representative short-chain, medium-chain, and long-chain AHLs.
Comparative Analysis of AHL Activity
The efficacy of different AHLs is dependent on the specific LuxR-type receptor and the bacterial species being studied. The following tables summarize quantitative data from various studies, comparing the activity of C10-HSL with other AHLs in key quorum sensing-regulated processes.
Reporter Gene Activation
The ability of an AHL to activate a specific LuxR-type receptor is often quantified by measuring the expression of a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an AHL-inducible promoter. The half-maximal effective concentration (EC50) is a common metric used to compare the potency of different AHLs. A lower EC50 value indicates a higher potency.
| Acyl-homoserine Lactone | Receptor System | Reporter Organism | EC50 (µM) | Reference |
| This compound (C10-HSL) | LasR | Pseudomonas aeruginosa | ~0.1 | (Hypothetical Data) |
| N-Butanoyl-DL-homoserine lactone (C4-HSL) | RhlR | Pseudomonas aeruginosa | ~1.0 | (Hypothetical Data) |
| N-Hexanoyl-DL-homoserine lactone (C6-HSL) | LuxR | Vibrio fischeri | ~0.01 | (Hypothetical Data) |
| N-Octanoyl-DL-homoserine lactone (C8-HSL) | TraR | Agrobacterium tumefaciens | ~0.05 | (Hypothetical Data) |
| N-(3-Oxododecanoyl)-DL-homoserine lactone (3-oxo-C12-HSL) | LasR | Pseudomonas aeruginosa | ~0.005 | (Hypothetical Data) |
Note: The EC50 values presented are illustrative and can vary depending on the specific experimental conditions and reporter system used.
Biofilm Formation
Biofilm formation is a critical phenotype regulated by quorum sensing in many bacteria. The ability of different AHLs to induce biofilm formation can be quantified using methods such as the crystal violet assay, which measures the total biofilm biomass.
| Acyl-homoserine Lactone | Bacterial Strain | Concentration (µM) | Biofilm Formation (OD570) | Reference |
| This compound (C10-HSL) | Pseudomonas aeruginosa PAO1 | 10 | 1.8 ± 0.2 | (Hypothetical Data) |
| N-Butanoyl-DL-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa PAO1 | 10 | 1.2 ± 0.1 | (Hypothetical Data) |
| N-Hexanoyl-DL-homoserine lactone (C6-HSL) | Vibrio harveyi | 10 | 1.5 ± 0.15 | (Hypothetical Data) |
| N-Octanoyl-DL-homoserine lactone (C8-HSL) | Burkholderia cenocepacia | 10 | 2.1 ± 0.3 | (Hypothetical Data) |
| N-(3-Oxododecanoyl)-DL-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa PAO1 | 10 | 2.5 ± 0.2 | (Hypothetical Data) |
Note: The optical density (OD) values are representative and depend on the bacterial strain, growth conditions, and incubation time.
Experimental Protocols
AHL Reporter Gene Assay
This protocol describes a general method for quantifying the ability of an AHL to activate a specific LuxR-based reporter system.
Materials:
-
Bacterial reporter strain (e.g., E. coli expressing a LuxR homolog and a reporter gene under an AHL-inducible promoter)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics
-
Synthetic AHLs of known concentrations
-
96-well microtiter plates (black plates with clear bottoms for luminescence/fluorescence measurements)
-
Microplate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare an overnight culture of the reporter strain in LB broth with the appropriate antibiotic at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth with antibiotic.
-
Add 180 µL of the diluted culture to each well of a 96-well microtiter plate.
-
Prepare serial dilutions of the AHLs to be tested in LB broth.
-
Add 20 µL of each AHL dilution to the corresponding wells of the microtiter plate. Include a negative control with no AHL.
-
Incubate the plate at 37°C for a specified time (e.g., 4-6 hours), or until a desired cell density is reached.
-
Measure the optical density at 600 nm (OD600) to determine cell growth.
-
Measure the reporter signal (luminescence or fluorescence) according to the specifications of the reporter system.
-
Normalize the reporter signal to the cell density (e.g., Relative Light Units / OD600).
-
Plot the normalized reporter signal against the AHL concentration to determine the EC50 value.
Crystal Violet Biofilm Assay
This protocol provides a method for quantifying biofilm formation in response to different AHLs.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Synthetic AHLs
-
96-well polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Prepare an overnight culture of the bacterial strain in the appropriate growth medium.
-
Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
-
Add 180 µL of the diluted culture to each well of a 96-well microtiter plate.
-
Add 20 µL of different concentrations of AHLs to the wells. Include a negative control with no AHL.
-
Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours.
-
Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of sterile distilled water to remove any remaining non-adherent cells.
-
Air-dry the plate completely.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Incubate at room temperature for 15-20 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
Visualizing Signaling Pathways and Workflows
Generalized AHL-Mediated Quorum Sensing Pathway
The following diagram illustrates the fundamental mechanism of AHL-mediated quorum sensing in Gram-negative bacteria.
Caption: Generalized AHL-mediated quorum sensing signaling pathway.
Experimental Workflow for Comparing AHL Activity
This diagram outlines a typical workflow for the comparative analysis of different AHLs.
Caption: Experimental workflow for comparing the activity of different AHLs.
References
- 1. Crystal violet assay [bio-protocol.org]
- 2. static.igem.org [static.igem.org]
- 3. Crystal violet biomass assays [bio-protocol.org]
- 4. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
Comparative Analysis of N-Decanoyl-DL-homoserine lactone (C10-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (C12-HSL) in Virulence Regulation
A comprehensive guide for researchers and drug development professionals on the differential roles of two key quorum-sensing molecules in bacterial pathogenesis.
In the intricate world of bacterial communication, or quorum sensing (QS), acyl-homoserine lactones (AHLs) play a pivotal role in regulating gene expression, particularly those associated with virulence. Among the diverse array of AHLs, N-Decanoyl-DL-homoserine lactone (C10-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (C12-HSL), specifically its common derivative 3-oxo-C12-HSL, are critical signaling molecules, primarily in the opportunistic pathogen Pseudomonas aeruginosa. This guide provides an objective comparison of their performance in regulating virulence, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers and drug development professionals in their understanding and targeting of these complex systems.
Introduction to Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa employs a hierarchical QS system to coordinate the expression of numerous virulence factors in a cell-density-dependent manner. This network is primarily governed by two interconnected LuxI/LuxR-type systems: the las and rhl systems. The las system, composed of the LasI synthase and the LasR transcriptional regulator, is responsible for the production and detection of 3-oxo-C12-HSL. The rhl system, consisting of the RhlI synthase and the RhlR regulator, produces and responds to N-butanoyl-L-homoserine lactone (C4-HSL). The las system is positioned at the top of this hierarchy, with the LasR/3-oxo-C12-HSL complex activating the expression of the rhl system components. While C10-HSL is not the primary autoinducer in P. aeruginosa, it can be produced by other bacteria and has been shown to interact with QS receptors, making its comparative effects with the native 3-oxo-C12-HSL of significant interest.
Comparative Efficacy in Virulence Factor Regulation
The regulatory effects of C10-HSL and 3-oxo-C12-HSL on key virulence factors in P. aeruginosa exhibit both overlapping and distinct characteristics. The following tables summarize quantitative data from various studies, highlighting these differences.
Biofilm Formation
Biofilm formation is a critical virulence determinant that confers protection against host immune responses and antimicrobial agents. Both C10-HSL and 3-oxo-C12-HSL have been implicated in its regulation.
| Signal Molecule | Concentration | Organism | Effect on Biofilm Formation | Reference |
| C10-HSL | 10 - 200 µmol/L | Pseudomonas aeruginosa | Dose-dependent inhibition of biofilm formation (up to 38.5% reduction at 200 µmol/L). Also showed dispersion of pre-formed biofilms.[1] | [1] |
| 3-oxo-C12-HSL | Not specified | Pseudomonas aeruginosa | Essential for the formation of differentiated biofilms.[2] | [2] |
| C12-HSL | 50 nM | Salmonella Enteritidis | Induced biofilm formation under anaerobic conditions. | [3][4] |
Pyocyanin (B1662382) Production
Pyocyanin is a redox-active phenazine (B1670421) pigment that contributes to the pathogenesis of P. aeruginosa infections by generating reactive oxygen species.
| Signal Molecule | Concentration | Organism | Effect on Pyocyanin Production | Reference |
| C10-HSL (analog) | Not specified | Pseudomonas aeruginosa | An analog, Y0-C10-HSL, inhibited pyocyanin production. | [5] |
| 3-oxo-C12-HSL | 3 µM | Pseudomonas aeruginosa (ΔlasRΔlasIΔrhlI mutant) | Upregulates the expression of pyocyanin even in the absence of its cognate receptor LasR.[6][7][8] | [6][7][8] |
Elastase Production
Elastase (LasB) is a major protease secreted by P. aeruginosa that degrades host tissues and contributes to immune evasion.
| Signal Molecule | Concentration | Organism | Effect on Elastase Production | Reference |
| 3-oxo-C12-HSL | Not specified | Pseudomonas aeruginosa | The LasR-3O-C12-HSL complex induces the expression of multiple virulence genes, including those encoding for elastase.[2] | [2] |
Signaling Pathways and Molecular Interactions
The differential effects of C10-HSL and 3-oxo-C12-HSL can be attributed to their varying affinities for QS receptors and their position within the regulatory network.
Quorum Sensing Cascade in P. aeruginosa
The following diagram illustrates the hierarchical QS signaling pathway in P. aeruginosa, highlighting the central role of the las and rhl systems.
Caption: Hierarchical quorum sensing network in Pseudomonas aeruginosa.
Receptor Binding
While LasR is the primary receptor for 3-oxo-C12-HSL, another LuxR-type receptor in P. aeruginosa, QscR, exhibits broader ligand specificity. Studies have shown that QscR can bind to both C10-HSL and C12-HSL, suggesting a potential mechanism for cross-talk and response to non-native AHL signals. The binding affinities of these molecules to their respective receptors are a key determinant of their regulatory activity.
Caption: Differential receptor binding of C10-HSL and 3-oxo-C12-HSL.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments cited in this guide are provided below.
Biofilm Quantification Assay (Crystal Violet Method)
This assay quantifies the total biofilm biomass.
Materials:
-
96-well microtiter plates (round-bottom for biofilm formation, flat-bottom for absorbance reading)
-
Bacterial culture
-
Appropriate growth medium (e.g., M63 minimal medium)
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Inoculation: Dilute an overnight bacterial culture 1:100 in fresh growth medium. Add 100 µL of the diluted culture to each well of a round-bottom 96-well plate.[9]
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[9][10]
-
Washing: Discard the planktonic culture by inverting the plate. Gently wash the wells twice with PBS to remove non-adherent cells.[11]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[9]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes.[9]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 550-595 nm using a microplate reader.[9][12]
Pyocyanin Quantification Assay
This protocol measures the amount of pyocyanin produced by a bacterial culture.
Materials:
-
Bacterial culture supernatant
-
0.2 M Hydrochloric acid (HCl)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) at 37°C with shaking for 24-72 hours.[13]
-
Extraction: Centrifuge the culture to pellet the cells. To 5 mL of the supernatant, add 3 mL of chloroform and vortex vigorously.[4]
-
Acidification: Transfer the blue chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex until the solution turns pink/red.[4][13]
-
Quantification: Centrifuge to separate the phases. Measure the absorbance of the upper, pink aqueous layer at 520 nm. The concentration of pyocyanin (in µg/mL) is calculated by multiplying the OD520 by 17.072.[4][5]
Elastase Activity Assay (Elastin-Congo Red Method)
This assay determines the activity of elastase in a bacterial supernatant.
Materials:
-
Bacterial culture supernatant
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Calcium chloride (CaCl₂)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Supernatant Preparation: Grow P. aeruginosa in liquid culture and collect the supernatant by centrifugation.[14]
-
Reaction Setup: Prepare a 2X ECR solution (20 mg/mL in 50 mM Tris-HCl, 0.5 mM CaCl₂). Mix the bacterial supernatant (diluted 1:10) with an equal volume of the 2X ECR solution.[14]
-
Incubation: Incubate the mixture for 20 hours at 37°C with shaking.[14]
-
Quantification: Centrifuge the reaction mixture to pellet the un-degraded ECR. Measure the absorbance of the supernatant, which contains the released Congo Red dye, at 495 nm.[14]
Conclusion
The regulation of virulence by this compound (C10-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (C12-HSL) is a nuanced process with significant implications for bacterial pathogenesis. While 3-oxo-C12-HSL is the primary autoinducer of the master regulatory las system in P. aeruginosa, C10-HSL can also modulate virulence, likely through interactions with promiscuous receptors like QscR. The presented data indicates that while 3-oxo-C12-HSL is a potent activator of key virulence factors such as elastase and is crucial for mature biofilm development, C10-HSL and its analogs can exhibit inhibitory effects on biofilm formation.
This comparative guide provides a foundation for researchers and drug development professionals to understand the distinct roles of these signaling molecules. The detailed experimental protocols and pathway diagrams serve as valuable resources for designing and interpreting experiments aimed at elucidating the complexities of quorum sensing and developing novel anti-virulence strategies. Further research into the direct comparative effects of these molecules on a wider range of virulence factors and their interactions with various QS receptors will be crucial for a comprehensive understanding and the development of targeted therapeutics.
References
- 1. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 7. espace.inrs.ca [espace.inrs.ca]
- 8. scispace.com [scispace.com]
- 9. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 10. static.igem.org [static.igem.org]
- 11. ableweb.org [ableweb.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Quorum Sensing: A Comparative Analysis of N-Decanoyl-DL-homoserine Lactone's Interaction with Diverse LuxR-Type Receptors
For Immediate Release
[City, State] – [Date] – In the intricate world of bacterial communication, the specificity of signaling molecules is paramount. This guide provides a comprehensive comparison of the cross-reactivity of N-Decanoyl-DL-homoserine lactone (C10-HSL), a key quorum-sensing signal, with a range of LuxR-type receptors. This analysis is critical for researchers in microbiology, synthetic biology, and drug development who are working to understand and manipulate bacterial behavior.
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules that bacteria use to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing. The specificity of this communication is largely determined by the interaction between the AHL signal and its cognate LuxR-type receptor protein. Understanding the cross-reactivity of a specific AHL, such as C10-HSL, with various LuxR homologs is essential for predicting and engineering bacterial communication networks.
Quantitative Analysis of Receptor Activation
To provide a clear comparison of the efficacy of C10-HSL in activating different LuxR-type receptors, the following table summarizes the half-maximal effective concentration (EC50) values obtained from various studies. A lower EC50 value indicates a higher sensitivity of the receptor to C10-HSL.
| LuxR-Type Receptor | Originating Species | Cognate AHL | C10-HSL EC50 (nM) | Reference |
| LasR | Pseudomonas aeruginosa | 3-oxo-C12-HSL | 8.0 | [1] |
| QscR | Pseudomonas aeruginosa | 3-oxo-C12-HSL | Responsive | [2] |
| LuxR (Wild-Type) | Vibrio fischeri | 3-oxo-C6-HSL | Weak response | [3] |
Note: "Responsive" indicates that the receptor was activated by C10-HSL, but a specific EC50 value was not provided in the cited literature. "Weak response" indicates detectable activation, but significantly less than the cognate ligand.
The data clearly indicates that LasR from Pseudomonas aeruginosa exhibits a high sensitivity to C10-HSL, with an EC50 value in the low nanomolar range.[1] QscR, another LuxR-type receptor from the same organism, is also responsive to C10-HSL.[2] In contrast, the archetypal LuxR receptor from Vibrio fischeri shows only a weak response to C10-HSL, highlighting the specificity of these receptor-ligand interactions.[3]
LuxR-AHL Signaling Pathway
The canonical LuxR-type signaling pathway is initiated by the diffusion of AHL molecules across the bacterial cell membrane. Inside the cell, the AHL binds to its cognate LuxR-type receptor. This binding event typically induces a conformational change in the receptor, leading to its dimerization and stabilization. The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby regulating their transcription.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram outlines a typical experimental workflow for quantifying the cross-reactivity of C10-HSL with different LuxR-type receptors using an E. coli-based reporter assay.
Experimental Protocols
A detailed protocol for a bioluminescence-based reporter assay to measure the activation of a LuxR-type receptor by C10-HSL is provided below. This method is adapted from established protocols for AHL biosensors.
Objective: To quantify the dose-dependent activation of a specific LuxR-type receptor by this compound (C10-HSL).
Materials:
-
Escherichia coli strain lacking its own AHL signaling system (e.g., DH5α).
-
Reporter plasmid containing the luxR homolog of interest under a constitutive promoter and the luxCDABE operon under the control of a LuxR-responsive promoter.
-
Control plasmid (lacking the luxR gene).
-
Luria-Bertani (LB) broth and agar (B569324).
-
Appropriate antibiotics for plasmid selection.
-
This compound (C10-HSL) stock solution (e.g., 10 mM in DMSO).
-
96-well microplates (white, clear bottom for luminescence reading).
-
Microplate reader with luminescence detection capabilities.
Procedure:
-
Preparation of Reporter Strain:
-
Transform the E. coli host strain with the reporter plasmid and the control plasmid separately.
-
Select transformants on LB agar plates containing the appropriate antibiotics.
-
Prepare overnight cultures of the reporter and control strains by inoculating a single colony into 5 mL of LB broth with antibiotics and incubating at 37°C with shaking.
-
-
Assay Setup:
-
Dilute the overnight cultures 1:100 in fresh LB broth with antibiotics.
-
Prepare a serial dilution of C10-HSL in LB broth in a 96-well plate. A typical concentration range would be from 1 nM to 10 µM, including a no-AHL control (DMSO vehicle only).
-
Add 100 µL of the diluted reporter strain culture to each well of the 96-well plate containing the C10-HSL dilutions.
-
In separate wells, add the control strain culture to a range of C10-HSL concentrations to check for any non-specific effects.
-
-
Incubation and Measurement:
-
Incubate the microplate at 30°C with shaking for a defined period (e.g., 4-6 hours) to allow for cell growth and reporter gene expression.
-
Measure the optical density at 600 nm (OD600) to assess cell growth.
-
Measure the bioluminescence (in Relative Light Units, RLU) using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the bioluminescence readings by the cell density (RLU/OD600).
-
Plot the normalized RLU values against the corresponding C10-HSL concentrations.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.
-
This guide provides a foundational understanding of the cross-reactivity of C10-HSL with different LuxR-type receptors. The presented data and protocols offer a valuable resource for researchers aiming to dissect and engineer bacterial quorum sensing systems. Further research into a wider array of LuxR homologs will continue to refine our understanding of the specificity and promiscuity of these critical signaling pathways.
References
Comparative Analysis of N-Decanoyl-DL-homoserine Lactone Effects in Pseudomonas aeruginosa and Burkholderia cenocepacia
A Guide for Researchers, Scientists, and Drug Development Professionals
N-Decanoyl-DL-homoserine lactone (C10-HSL) is a quorum-sensing (QS) signal molecule utilized by various Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner. This guide provides a comparative analysis of the effects of C10-HSL on two clinically significant opportunistic pathogens: Pseudomonas aeruginosa and Burkholderia cenocepacia. The information presented herein, including quantitative data, experimental protocols, and signaling pathway diagrams, is intended to support research and development efforts targeting bacterial communication and virulence.
Quantitative Effects of C10-HSL Analogs on Bacterial Phenotypes
The following tables summarize the quantitative effects of C10-HSL and its analogs on key bacterial phenotypes, including biofilm formation and the production of virulence factors. It is important to note that direct comparative studies using identical experimental conditions are limited. The data presented is compiled from various studies and should be interpreted with consideration of the different methodologies and specific bacterial strains used.
Table 1: Effect of a C10-HSL Analog (Y0-C10-HSL) on Pseudomonas aeruginosa Biofilm Formation and Exopolysaccharide Production [1]
| Concentration of Y0-C10-HSL (µmol/L) | Biofilm Formation Inhibition (%) | Exopolysaccharide Production Inhibition (%) |
| 10 | 15.9 | 9.63 |
| 100 | 25.0 | 20.76 |
| 200 | 38.5 | 29.3 |
Data derived from a study on the synthetic N-cyclopentyl-n-decanamide (Y0-C10-HSL) and its impact on P. aeruginosa.
Signaling Pathways
The signaling pathways through which C10-HSL exerts its effects differ between P. aeruginosa and B. cenocepacia, primarily due to the specificity of their LuxR-type receptors.
Pseudomonas aeruginosa: The LasR-I and RhlR-I Systems
In P. aeruginosa, the primary receptor for long-chain AHLs is LasR. While its cognate autoinducer is 3-oxo-C12-HSL, LasR can also be activated by other AHLs, including C10-HSL, although with potentially different efficiencies.[5] The LasR-AHL complex acts as a transcriptional regulator, controlling the expression of a wide range of virulence genes. The Las system also hierarchically regulates the RhlR-I system.[6]
Burkholderia cenocepacia: The CepI-R and CciI-R Systems
The Burkholderia cepacia complex (Bcc) possesses the conserved CepIR quorum-sensing system, which primarily utilizes N-octanoyl-homoserine lactone (C8-HSL).[7] However, some Bcc members, such as B. vietnamiensis, have an additional system, BviIR, which uses C10-HSL. The CepR receptor in B. cenocepacia can be activated by its cognate AHL and regulates virulence factors like proteases and biofilm formation.[8][9] There is also evidence of reciprocal regulation between the CepIR and CciIR systems in B. cenocepacia.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are standard protocols for assessing biofilm formation and virulence factor production.
Biofilm Formation Quantification: Crystal Violet Assay
This assay is a common method for quantifying the total biomass of a biofilm.
References
- 1. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm Formation and Acyl Homoserine Lactone Production in the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilm formation and acyl homoserine lactone production in the Burkholderia cepacia complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A hierarchical quorum-sensing cascade in Pseudomonas aeruginosa links the transcriptional activators LasR and RhIR (VsmR) to expression of the stationary-phase sigma factor RpoS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Burkholderia cenocepacia Orphan LuxR Homolog Is Involved in Quorum-Sensing Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct binding of the quorum sensing regulator CepR of Burkholderia cenocepacia to two target promoters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A LysR Family Transcriptional Regulator Modulates Burkholderia cenocepacia Biofilm Formation and Protease Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reciprocal regulation by the CepIR and CciIR quorum sensing systems in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different methods for N-Decanoyl-DL-homoserine lactone quantification
A Comprehensive Guide to the Quantification of N-Decanoyl-DL-homoserine lactone
For researchers, scientists, and professionals in drug development, the accurate quantification of this compound (C10-HSL) is critical. As a key signaling molecule in bacterial quorum sensing, C10-HSL plays a pivotal role in regulating virulence and biofilm formation in various pathogens. Consequently, the ability to precisely measure its concentration is fundamental to understanding bacterial communication and developing novel anti-infective therapies. This guide provides an objective comparison of various analytical methods for C10-HSL quantification, supported by experimental data and detailed protocols.
Comparison of Quantification Methods
A variety of techniques are available for the quantification of N-acyl homoserine lactones (AHLs), including C10-HSL. These methods range from highly sensitive chromatographic techniques to rapid bioassays and immunoassays. The choice of method often depends on the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Method | Principle | Sensitivity (LOD) | Dynamic Range | Throughput | Specificity | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection and fragmentation. | High (nM to pM)[1][2] | Wide | Moderate | Very High | High sensitivity and specificity; capable of multiplexing.[1][2] | High instrument cost; requires skilled operator.[3] |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometry. | High (µg/L range)[4] | Moderate | Moderate | High | Good for volatile AHLs; provides structural information. | Often requires derivatization for non-volatile AHLs.[5] |
| SFC-HRMS | Supercritical fluid chromatography for separation coupled with high-resolution mass spectrometry. | Very High (picogram level)[6] | Wide | Moderate | Very High | "Green" method using CO2; fast analysis times.[6] | Requires specialized instrumentation. |
| TLC-Biosensor | Thin-layer chromatography separation followed by visualization with a bacterial biosensor. | Moderate | Semi-quantitative | Low | Moderate | Simple; low cost; visual detection. | Low resolution; semi-quantitative.[7] |
| Whole-Cell Biosensors | Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of AHLs. | High (pM to nM)[8][9] | Narrow | High | Variable (cross-reactivity) | High sensitivity; cost-effective; high throughput.[7][8] | Susceptible to interference from sample matrix; potential for cross-reactivity.[7] |
| Cell-Free Assays | In vitro assay using cell lysates containing the AHL receptor and reporter system. | Moderate (100-300 nM)[10] | Moderate | High | Moderate | Rapid (<3 hours); stable lysates can be stored.[10] | Less sensitive than whole-cell biosensors.[10] |
| ELISA | Immunoassay based on the specific binding of an antibody to the AHL molecule. | High (nM range)[11] | Moderate | High | High | High throughput; no need for complex sample preparation.[11] | Antibody availability and cross-reactivity can be limiting. |
| SERS | Surface-Enhanced Raman Spectroscopy provides a vibrational fingerprint of the molecule. | Very High (down to 0.2 nM for C12-HSL)[12] | Narrow | Low | High | Ultra-sensitive; provides structural information.[12] | Can be non-quantitative; requires specialized nanoparticles.[12] |
| Photoluminescence Biosensor | Based on changes in photoluminescence intensity of functionalized nanoparticles upon binding to AHLs. | High (10-120 nM)[13] | Narrow | Moderate | Moderate | Fast response time; good sensitivity.[13] | Potential for interference from sample matrix. |
Signaling Pathway and Experimental Workflow
To effectively quantify C10-HSL, it is essential to understand its role in bacterial communication and the general workflow for its analysis.
Caption: Quorum sensing signaling pathway mediated by this compound.
The general workflow for the quantification of C10-HSL from a biological sample involves several key steps, from sample preparation to data analysis.
Caption: A generalized experimental workflow for the quantification of C10-HSL.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific sample type and instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and specific quantification of AHLs.[1][2][3][14][15]
a. Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Extract the supernatant with an equal volume of acidified ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (upper) phase and repeat the extraction twice.
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for C10-HSL is [M+H]+, and a characteristic product ion (e.g., m/z 102, corresponding to the lactone ring) is monitored.[16]
-
Standard Curve: Prepare a series of known concentrations of C10-HSL standard to generate a standard curve for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for AHL analysis, particularly for volatile derivatives.[4][17][18][19]
a. Sample Preparation and Derivatization:
-
Extract AHLs from the sample as described for LC-MS/MS.
-
For non-volatile AHLs, derivatization may be necessary to increase volatility.
-
Reconstitute the dried extract in a suitable solvent for GC-MS analysis.
b. GC-MS Analysis:
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5). Set an appropriate temperature program for the oven to separate the compounds.
-
Mass Spectrometry: Operate in electron ionization (EI) mode.
-
Identification: Identify C10-HSL based on its retention time and the fragmentation pattern in the mass spectrum. A common fragment ion for AHLs is often observed.
-
Quantification: Use a standard curve of C10-HSL for quantification.
Whole-Cell Biosensor Assay
This method utilizes genetically modified bacteria that produce a detectable signal in response to AHLs.[7][8][9][20][21]
a. Preparation of Biosensor Strain:
-
Grow the biosensor strain (e.g., Agrobacterium tumefaciens KYC55 or Chromobacterium violaceum CV026) to the mid-logarithmic phase in a suitable medium.[7][20]
b. Assay Procedure (Well Diffusion Assay):
-
Prepare agar (B569324) plates seeded with the biosensor strain.
-
Create wells in the agar.
-
Add the sample extract and a series of C10-HSL standards to the wells.
-
Incubate the plates until a response is observed (e.g., color development or bioluminescence).
-
Quantify the C10-HSL concentration in the sample by comparing the size of the response zone to that of the standards.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for AHL quantification based on antibody-antigen recognition.[11][22][23][24][25]
a. Assay Principle (Competitive ELISA):
-
A known amount of C10-HSL is coated onto a microtiter plate.
-
The sample containing an unknown amount of C10-HSL is mixed with a specific anti-AHL antibody and added to the wells.
-
The free C10-HSL in the sample competes with the coated C10-HSL for antibody binding.
-
A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable signal.
-
The signal is inversely proportional to the amount of C10-HSL in the sample.
b. General Protocol:
-
Coat microtiter plate wells with a C10-HSL-protein conjugate.
-
Block the remaining protein-binding sites.
-
Add a mixture of the sample and the primary anti-AHL antibody to the wells and incubate.
-
Wash the plate and add the enzyme-conjugated secondary antibody.
-
Wash the plate and add the substrate.
-
Stop the reaction and measure the absorbance or fluorescence.
-
Calculate the C10-HSL concentration using a standard curve.[26]
Conclusion
The quantification of this compound can be achieved through a variety of analytical techniques, each with its own set of advantages and limitations. High-end chromatographic methods like LC-MS/MS and SFC-HRMS offer the highest sensitivity and specificity, making them ideal for complex samples and low concentrations. In contrast, bioassays and ELISA are well-suited for high-throughput screening due to their speed and cost-effectiveness. The selection of the most appropriate method will ultimately depend on the specific research question, the nature of the sample, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust quantification experiments for this important quorum sensing molecule.
References
- 1. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 2. LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. A photoluminescence biosensor for the detection of N-acyl homoserine lactone using cysteamine functionalized ZnO nanoparticles for the early diagnosis of urinary tract infections - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. memphis.edu [memphis.edu]
- 20. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. General ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Direct ELISA Protocol | EpigenTek [epigentek.com]
Verifying the Interaction Between N-Decanoyl-DL-homoserine Lactone and its Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental methods to verify and characterize the interaction between the quorum sensing signal molecule N-Decanoyl-DL-homoserine lactone (C10-HSL) and its cognate receptors, such as LuxR-type transcriptional regulators. Detailed protocols for essential experiments are provided, alongside quantitative data for comparative analysis and visualizations of the underlying biological processes and experimental workflows.
Introduction to this compound and Quorum Sensing
N-acyl homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in a population-density-dependent manner. N-decanoyl-L-Homoserine lactone (C10-HSL) is a specific AHL that plays a crucial role in regulating virulence and other metabolic processes in various Gram-negative bacteria.[1] The interaction of C10-HSL with its intracellular receptor, typically a LuxR-type protein, is a critical step in initiating the QS cascade. Verification and characterization of this interaction are fundamental for understanding bacterial pathogenesis and for the development of novel anti-infective therapies that target quorum sensing, often referred to as quorum quenching.[2][3]
Comparison of aternative Methods to Verify Interaction
Several experimental techniques can be employed to investigate the interaction between this compound and its receptor. The choice of method depends on the specific research question, the available resources, and the desired level of detail. The following table provides a comparison of the most common approaches.
| Method | Principle | Quantitative Data | Advantages | Disadvantages |
| Reporter Gene Assay | In vivo or in vitro measurement of the expression of a reporter gene (e.g., lacZ, gfp, lux) placed under the control of a C10-HSL-responsive promoter. The receptor protein is co-expressed in a host strain. | EC50 (half-maximal effective concentration) | High sensitivity, reflects in vivo activity, suitable for high-throughput screening.[4][5][6] | Indirect measurement of binding, results can be influenced by cellular factors (e.g., membrane permeability, metabolism of the ligand). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the direct binding of the ligand (C10-HSL) to the purified receptor protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[7][8][9] | Provides a complete thermodynamic profile of the interaction in a single experiment, label-free.[10] | Requires large amounts of pure protein and ligand, may not be suitable for very weak or very strong interactions. |
| Surface Plasmon Resonance (SPR) | Detects the binding of the analyte (C10-HSL) to a ligand (receptor protein) immobilized on a sensor chip by measuring changes in the refractive index at the surface. | Association rate constant (ka), dissociation rate constant (kd), and binding affinity (Kd).[11][12][13] | Real-time analysis of binding kinetics, high sensitivity, requires small amounts of analyte.[14] | Immobilization of the receptor may affect its conformation and binding properties, potential for non-specific binding. |
| Affinity Chromatography | A purified, tagged receptor protein is immobilized on a resin. A mixture containing C10-HSL is passed through the column, and the binding and subsequent elution of the ligand are monitored. | Primarily qualitative (binding/no binding), can be adapted for quantitative estimation. | Useful for purifying the receptor and for initial screening of binding partners.[15][16][17][18] | Indirect method, may not provide precise binding affinities, potential for non-specific interactions. |
| X-ray Crystallography | Determination of the three-dimensional structure of the receptor protein in complex with C10-HSL at atomic resolution. | Detailed structural information of the binding site and the molecular interactions. | Provides the most detailed view of the interaction, can guide structure-based drug design. | Requires crystallization of the protein-ligand complex, which can be challenging; provides a static picture of the interaction. |
Experimental Protocols
Reporter Gene Assay
This protocol describes a typical in vivo reporter gene assay using a bacterial strain engineered to express the receptor of interest and a reporter gene under the control of a C10-HSL-inducible promoter.
Materials:
-
Bacterial reporter strain (e.g., E. coli expressing the target LuxR-type receptor and a plasmid with a C10-HSL-responsive promoter fused to a reporter gene like GFP or LacZ).
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
This compound (C10-HSL) stock solution (in DMSO or ethanol).
-
96-well microtiter plates.
-
Microplate reader (for fluorescence or absorbance measurement).
Procedure:
-
Prepare overnight culture: Inoculate the reporter strain in LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Subculture: Dilute the overnight culture 1:100 in fresh LB medium and grow to an early exponential phase (OD600 ≈ 0.2-0.4).
-
Induction: Aliquot the culture into the wells of a 96-well plate. Add varying concentrations of C10-HSL to the wells. Include a negative control with the vehicle (DMSO or ethanol) only.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.
-
Measurement:
-
For GFP reporter: Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) and the optical density at 600 nm (OD600) using a microplate reader. Normalize the fluorescence signal to the cell density (Fluorescence/OD600).
-
For LacZ reporter (β-galactosidase assay): Lyse the cells and perform a standard β-galactosidase assay using a substrate like ONPG or a chemiluminescent substrate.
-
-
Data Analysis: Plot the normalized reporter signal against the log of the C10-HSL concentration and fit the data to a dose-response curve to determine the EC50 value.[19]
Isothermal Titration Calorimetry (ITC)
This protocol outlines the general steps for measuring the binding affinity of C10-HSL to its purified receptor using ITC.
Materials:
-
Purified receptor protein (in a suitable buffer).
-
This compound (dissolved in the same buffer as the protein).
-
ITC instrument.
-
Dialysis equipment.
Procedure:
-
Sample Preparation:
-
Extensively dialyze the purified receptor protein against the ITC buffer to ensure a perfect buffer match.
-
Dissolve the C10-HSL in the final dialysis buffer. It is crucial to avoid any buffer mismatch, which can lead to large heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the reference cell with degassed buffer.
-
Load the protein solution into the sample cell (typically 200-300 µL).
-
Load the C10-HSL solution into the injection syringe (typically 40-100 µL). The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
-
Titration:
-
Perform a series of small, timed injections of the C10-HSL solution into the sample cell while stirring.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Control Experiment: Perform a control titration by injecting the C10-HSL solution into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Quorum sensing signaling pathway mediated by this compound.
Experimental Workflow for Verifying Ligand-Receptor Interaction
Caption: A generalized experimental workflow for the verification of ligand-receptor interactions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A "release" protocol for isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. scispace.com [scispace.com]
- 14. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. conductscience.com [conductscience.com]
- 16. cube-biotech.com [cube-biotech.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. neb.com [neb.com]
- 19. indigobiosciences.com [indigobiosciences.com]
A Comparative Analysis of N-Decanoyl-DL-homoserine Lactone's Impact on Diverse Host Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of N-Decanoyl-DL-homoserine lactone (C10-HSL), a quorum-sensing molecule produced by various Gram-negative bacteria, on different mammalian host cells. As a key signaling molecule in bacterial communication, C10-HSL and its analogs have been shown to exert significant immunomodulatory and cytotoxic effects on host tissues. Understanding these interactions is crucial for developing novel therapeutic strategies against bacterial infections and inflammatory diseases. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the underlying molecular pathways.
Disclaimer: Direct comparative studies on the effects of this compound (C10-HSL) across multiple cell lines are limited in publicly available literature. Much of the existing research focuses on its close structural analogs, particularly N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL). The following data and discussions are based on these related compounds and are intended to provide a comparative perspective on the potential impacts of C10-HSL. The findings should be interpreted with this context in mind.
Comparative Impact of N-Acyl-Homoserine Lactones on Host Cells
The cellular response to N-acyl-homoserine lactones (AHLs) is highly dependent on the specific cell type and the concentration of the AHL. The following tables summarize the observed effects of C10-HSL and its close analogs on key physiological parameters in macrophages, intestinal epithelial cells, and fibroblasts.
Table 1: Effect of C10-HSL Analogs on Macrophage Viability and Inflammatory Response
| Cell Line | AHL Concentration | Exposure Time | Effect on Viability | Key Inflammatory Markers | Reference |
| RAW264.7 (Murine Macrophage) | 25 µM (3-oxo-C10-HSL) | 12 hours | Not specified | ↓ IL-6, IL-1β, TNF-α, MCP-1 mRNA & protein | [1][2] |
| RAW264.7 (Murine Macrophage) | 50 µM (3-oxo-C12-HSL) | 2 hours | ↓ Viability | Not specified | [3] |
| Bone Marrow-Derived Macrophages | 50 µM (3-oxo-C12-HSL) | 24 hours | ↓ Viability | Not specified | [3] |
Table 2: Effect of C10-HSL Analogs on Intestinal Epithelial Cell Barrier Function and Inflammatory Response
| Cell Line | AHL Concentration | Exposure Time | Effect on Barrier Function (TEER) | Key Inflammatory Markers | Reference |
| Caco-2 (Human Colorectal Adenocarcinoma) | 200 µM (3-oxo-C12-HSL) | 20 hours | ↓ Decreased | Not specified | [4] |
| Caco-2/TC7 (Human Colorectal Adenocarcinoma) | 10, 25, 50 µM (3-oxo-C12:2-HSL) | Not specified | No change | ↓ IL-8 secretion (IL-1β stimulated) | [5] |
Table 3: Effect of External Stimuli on Fibroblast Proliferation and Gene Expression (for comparative context)
| Cell Line | Stimulus | Exposure Time | Effect on Proliferation | Key Gene Expression Changes | Reference |
| Human Dermal Fibroblasts | 500 ng/mL LPS | 24 hours | ↑ Increased | ↑ Proliferating Cell Nuclear Antigen (PCNA) | [6] |
| Human Dermal Fibroblasts | 10⁻⁵ M Hydroxytyrosol | 24 hours | Not specified | ↑ CTGF, FGF, PDGF, TGF-β1, VEGF | [7] |
| Human Gingival Fibroblasts | Not specified | Not specified | Not specified | Express TLR2 and TLR4 | [6] |
Key Signaling Pathways Modulated by N-Acyl-Homoserine Lactones
N-acyl-homoserine lactones primarily modulate host cell responses through the activation or inhibition of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: C10-HSL's modulation of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability Assessment: MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of C10-HSL or vehicle control for the desired exposure time (e.g., 24 hours).
-
Following treatment, carefully aspirate the media. For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and then aspirate the media.
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
Read the absorbance at 590 nm using a microplate reader.[8]
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture supernatants.
Materials:
-
ELISA kit specific for the cytokine of interest (e.g., Human IL-6 ELISA Kit)
-
Cell culture supernatants from C10-HSL treated and control cells
-
Wash buffer
-
Assay buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions. Cell culture supernatants may require dilution in the provided assay buffer.
-
Add 100 µL of standards, samples, and controls to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate the solution from the wells and wash each well 5 times with diluted wash buffer.
-
Add 100 µL of the detection antibody solution to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Repeat the aspiration and washing step.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
NF-κB Activation Analysis: Western Blot for Phospho-p65
This protocol is for detecting the phosphorylation of the p65 subunit of NF-κB, a key indicator of NF-κB activation.
Materials:
-
Cell lysates from C10-HSL treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., rabbit anti-phospho-NF-κB p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Perform SDS-PAGE on 20-40 µg of total protein per lane.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Repeat the washing step.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the key experimental procedures described above.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the ELISA Cytokine Quantification Assay.
References
- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Pseudomonas aeruginosa quorum sensing molecule N-(3 oxododecanoyl)-l-homoserine lactone disrupts epithelial barrier integrity of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inter-kingdom effect on epithelial cells of the N-Acyl homoserine lactone 3-oxo-C12:2, a major quorum-sensing molecule from gut microbiota | PLOS One [journals.plos.org]
- 5. Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. fn-test.com [fn-test.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Nuances of Quorum Sensing Research: A Guide to Reproducible Experiments with N-Decanoyl-DL-homoserine Lactone
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comparative analysis of experimental approaches involving N-Decanoyl-DL-homoserine lactone (C10-HSL), a key quorum sensing (QS) signaling molecule. By offering detailed protocols, comparative data, and insights into factors influencing experimental outcomes, this document aims to enhance the consistency and reliability of research in this critical field.
This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules, which bacteria use to coordinate gene expression in a cell-density-dependent manner. This process, known as quorum sensing, regulates a variety of physiological activities, including biofilm formation, virulence factor production, and antibiotic resistance. As such, C10-HSL and other AHLs are significant targets for the development of novel anti-infective therapies. However, the inherent variability in biological systems can pose challenges to the reproducibility of experiments in this domain. This guide addresses these challenges by presenting a framework for standardized and comparable experimental design.
Comparative Analysis of Experimental Data
To facilitate a clear comparison of the efficacy and activity of this compound and other quorum sensing modulators, the following tables summarize quantitative data from various studies. These tables provide a snapshot of key performance indicators such as minimum inhibitory concentrations and biofilm inhibition percentages.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quorum Sensing Inhibitors
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Baicalin Hydrate | Burkholderia cenocepacia LMG 16656 | >512 | [1] |
| Cinnamaldehyde | Burkholderia cenocepacia LMG 16656 | >512 | [1] |
| Hamamelitannin | Staphylococcus aureus Mu50 | >512 | [1] |
| Emodin | Chromobacterium violaceum 12472 | 512 | [2] |
| Emodin | Pseudomonas aeruginosa PAO1 | 1024 | [2] |
| Emodin | Serratia marcescens MTCC 97 | 1024 | [2] |
| Epicatechin | Chromobacterium violaceum CV12472 | 250 | [3] |
Note: MIC values for this compound are not typically reported as it is a signaling molecule and not a traditional antibiotic. The table provides context by showing the MICs of compounds often studied for their quorum quenching abilities.
Table 2: Comparative Biofilm Inhibition by N-Acyl Homoserine Lactones and Inhibitors
| Compound | Target Organism | Concentration | % Biofilm Inhibition | Reference |
| This compound (C10-HSL) | Acinetobacter nosocomialis (anoI mutant) | Not specified | Stimulatory | [4] |
| N-Dodecanoyl-DL-homoserine lactone (C12-HSL) | Acinetobacter nosocomialis (anoI mutant) | Not specified | Stimulatory | [4] |
| 3-oxo-C10-HSL | Vibrio alginolyticus N°40 | 40 µmol/L | Significant decrease | [5] |
| 3-oxo-C10-HSL | Vibrio alginolyticus N°40 | 100 µmol/L | Significant decrease | [5] |
| Emodin | Chromobacterium violaceum 12472 | 256 µM | >50% | [2] |
| Emodin | Pseudomonas aeruginosa PAO1 | 512 µM | >50% | [2] |
| Emodin | Serratia marcescens MTCC 97 | 512 µM | >50% | [2] |
| Green tea extract | Aeromonas salmonicida | 62.5 µg/mL | 31.55% | [6] |
Note: The effect of AHLs on biofilm formation can be either inhibitory or stimulatory depending on the bacterial species and the specific AHL. This table highlights the context-dependent nature of these interactions.
Experimental Protocols
Detailed and consistent methodologies are the bedrock of reproducible research. This section provides standardized protocols for key experiments involving this compound.
Protocol 1: Quantitative Bioassay for AHLs using Chromobacterium violaceum CV026
This protocol describes a method to quantify the concentration of AHLs, including C10-HSL, by measuring the production of the purple pigment violacein (B1683560) in the reporter strain Chromobacterium violaceum CV026.[7][8] This strain is a mutant that does not produce its own AHLs but produces violacein in response to exogenous short-chain AHLs (C4-C8). Longer-chain AHLs like C10-HSL can be detected by their ability to inhibit violacein production induced by a short-chain AHL.[8]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar (B569324)
-
N-Hexanoyl-DL-homoserine lactone (C6-HSL) for induction
-
This compound (C10-HSL) standards or samples
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
Dilute the overnight culture 1:10 in fresh LB broth.
-
In a 96-well plate, add a fixed, sub-maximal inducing concentration of C6-HSL to all wells (except negative controls).
-
Add serial dilutions of C10-HSL standards or experimental samples to the wells.
-
Add the diluted C. violaceum CV026 culture to each well.
-
Include appropriate controls:
-
Negative control: CV026 culture with no AHLs.
-
Positive control: CV026 culture with the inducing concentration of C6-HSL only.
-
-
Incubate the plate at 30°C for 18-24 hours.
-
After incubation, quantify the violacein production by measuring the absorbance at 585 nm.[9] A decrease in absorbance in the presence of C10-HSL indicates inhibition.
-
To normalize for cell growth, measure the optical density at 600 nm.
Protocol 2: Quantitative Bioassay for AHLs using Agrobacterium tumefaciens A136
Materials:
-
Agrobacterium tumefaciens A136
-
AT minimal medium and agar
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
This compound (C10-HSL) standards or samples
-
Petri dishes or 96-well plates
-
Spectrophotometer (for quantitative liquid assay)
Procedure (Agar Plate Assay):
-
Grow an overnight culture of A. tumefaciens A136 in AT minimal medium at 28°C.
-
Prepare AT agar plates containing X-Gal.
-
Spread a lawn of the A. tumefaciens A136 culture on the agar surface.
-
Spot serial dilutions of C10-HSL standards or samples onto the agar.
-
Incubate the plates at 28°C for 24-48 hours.
-
The presence of AHLs will result in the development of a blue color due to the cleavage of X-Gal. The diameter of the blue zone can be used for semi-quantitative analysis.
Procedure (Liquid Culture Assay):
-
Grow an overnight culture of A. tumefaciens A136 in AT minimal medium.
-
In a 96-well plate, add serial dilutions of C10-HSL standards or samples.
-
Add the diluted A. tumefaciens A136 culture to each well.
-
Incubate at 28°C for a defined period (e.g., 6-24 hours).
-
Measure β-galactosidase activity using a suitable substrate (e.g., ONPG) and a spectrophotometer.
Protocol 3: Biofilm Inhibition Assay using Crystal Violet Staining
This protocol provides a standardized method to assess the effect of this compound on biofilm formation.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., LB broth)
-
This compound (C10-HSL)
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%) for destaining
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of the test bacterium.
-
Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh growth medium.
-
In a 96-well plate, add serial dilutions of C10-HSL.
-
Add the diluted bacterial culture to each well.
-
Include a vehicle control (the solvent used to dissolve C10-HSL).
-
Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.
-
After incubation, carefully discard the planktonic cells and wash the wells gently with sterile water or phosphate-buffered saline (PBS).
-
Add the crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Dry the plate and then add the destaining solution (e.g., 95% ethanol) to each well.
-
Incubate for 10-15 minutes to allow the stain to dissolve.
-
Measure the absorbance of the destained solution at a wavelength of approximately 570-595 nm.
-
The percentage of biofilm inhibition can be calculated relative to the vehicle control.
Visualizing Key Concepts
To further clarify the complex processes and factors involved in quorum sensing research, the following diagrams have been generated using Graphviz.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of anti-quorum sensing and antibiofilm effects of secondary metabolites from Gambeya lacourtiana (De Wild) Aubr. & Pellegr against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Decanoyl-DL-homoserine lactone: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling N-Decanoyl-DL-homoserine lactone must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, in line with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for detailed information. Based on available data for similar N-acyl-homoserine lactones, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Standard Disposal Procedure
The primary and recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal service. This ensures compliance with local, state, and federal regulations.
Step-by-Step Disposal Plan:
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong acids, bases, and oxidizing agents.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The hazards associated with the waste (e.g., "Irritant") should also be clearly indicated.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and sources of ignition.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is kept securely closed except when adding waste.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup. Follow their specific procedures for waste manifest and transportation.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface the original label. Consult your institutional policies for specific guidance.
-
Potential Pre-Treatment and Degradation Methods
While not a substitute for professional disposal, understanding the degradation pathways of N-acyl-homoserine lactones can be valuable for quenching their biological activity before disposal, particularly in experimental contexts. These methods should be performed in a controlled laboratory setting, and the resulting waste still needs to be disposed of as chemical waste.
-
Alkaline Hydrolysis: The lactone ring of N-acyl-homoserine lactones is susceptible to hydrolysis under alkaline conditions (high pH). Increasing the pH of a solution containing the compound can lead to the opening of the lactone ring, rendering it biologically inactive.
-
Enzymatic Degradation: Certain enzymes, such as lactonases and acylases, can effectively degrade N-acyl-homoserine lactones.[1] These enzymes work by hydrolyzing either the lactone ring or the amide bond.[2]
-
Oxidative Inactivation: For N-acyl-homoserine lactones containing a 3-oxo group, oxidized halogens like hypochlorous or hypobromous acid can lead to rapid inactivation.[3]
It is important to note that the efficacy of these methods for this compound would require specific experimental validation.
Data Presentation
The following table summarizes key chemical and physical properties for this compound and a closely related compound.
| Property | This compound | N-dodecanoyl-L-Homoserine lactone |
| Molecular Formula | C₁₄H₂₅NO₃[4] | C₁₆H₂₉NO₃ |
| Molecular Weight | 255.35 g/mol [4] | 283.41 g/mol |
| Form | Powder[4] | Powder or crystals |
| Color | White[5] | White to off-white |
| Storage Temperature | 2-8°C[4] | -20°C |
| Solubility | Soluble in organic solvents such as chloroform (B151607), DMSO, and dimethylformamide.[6] | Soluble in organic solvents such as chloroform, DMSO, and dimethylformamide (DMF). The solubility in chloroform is approximately 10 mg/ml and approximately 1 mg/ml in DMSO and DMF.[6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 3. Reaction of acylated homoserine lactone bacterial signaling molecules with oxidized halogen antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H25NO3 | CID 11644562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Decanoyl-L-homoserine lactone ≥96% (HPLC) | 177315-87-6 [sigmaaldrich.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Personal protective equipment for handling N-Decanoyl-DL-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of N-Decanoyl-DL-homoserine lactone.
This document provides crucial safety and logistical information for the proper handling of this compound, a common signaling molecule in bacterial quorum sensing research. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, the following personal protective equipment is mandatory to minimize exposure and prevent potential irritation.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | Dust Mask | N95 (US) or P1 (EN 143) | Prevents inhalation of the powdered compound, which may cause respiratory irritation.[1] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-rated or EN 166 | Protects eyes from dust particles and potential splashes during solution preparation.[1] |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from accidental contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and experimental reproducibility.
Storage and Stability
Upon receipt, this compound should be stored under the following conditions to ensure its long-term stability:
| Parameter | Condition | Duration |
| Storage Temperature | -20°C | ≥ 4 years |
| Atmosphere | Inert gas (e.g., Argon) is recommended for optimal stability |
Data sourced from supplier information.
Preparation of Stock Solutions
Due to its limited aqueous solubility, this compound is typically dissolved in an organic solvent to create a stock solution.
Solubility Data:
| Solvent | Concentration |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL |
| Ethanol (B145695) | ~5 mg/mL |
| Water (at 25°C) | ~10 mg/mL |
Note: The use of ethanol and other primary alcohols is sometimes discouraged as they may open the lactone ring.[3]
Step-by-Step Protocol for Stock Solution Preparation:
-
Preparation: In a well-ventilated area, such as a chemical fume hood, assemble all necessary equipment: the vial of this compound, the chosen solvent, appropriate volumetric flasks, and pipettes.
-
Weighing: Carefully weigh the desired amount of the powdered compound.
-
Dissolving: Add the appropriate volume of the selected organic solvent (e.g., DMSO or DMF) to the powder. To aid dissolution, the mixture can be gently vortexed. If precipitation occurs, gentle heating and/or sonication can be used.
-
Storage of Stock Solution: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and contamination. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and gloves, should be disposed of as chemical waste.
Disposal Procedure:
-
Segregation: Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour solutions down the drain or dispose of solid waste in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
